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  • Product: 4-Butylcyclohexan-1-amine
  • CAS: 37942-69-1

Core Science & Biosynthesis

Foundational

4-Butylcyclohexan-1-amine CAS number and properties

An In-depth Technical Guide to 4-tert-Butylcyclohexan-1-amine Introduction 4-tert-Butylcyclohexan-1-amine is a cycloaliphatic amine that has emerged as a pivotal structural motif and synthetic intermediate in modern orga...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-tert-Butylcyclohexan-1-amine

Introduction

4-tert-Butylcyclohexan-1-amine is a cycloaliphatic amine that has emerged as a pivotal structural motif and synthetic intermediate in modern organic chemistry. Characterized by a cyclohexane ring featuring a bulky tert-butyl group, this compound's conformational properties and stereoisomerism are of significant interest to researchers. The tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, making it an excellent model for stereochemical studies and a valuable building block for creating structurally defined molecules.

This guide provides a comprehensive technical overview of 4-tert-butylcyclohexan-1-amine, focusing on its physicochemical properties, synthesis, stereochemistry, applications in drug development, and safety protocols. While other isomers such as 4-n-butylcyclohexylamine exist, this document will concentrate on the tert-butyl variant due to its pronounced significance and extensive documentation in scientific literature, particularly its role as a key precursor to the antipsychotic drug Cariprazine. We will delve into the distinct properties and applications of its cis and trans isomers, highlighting the critical importance of stereocontrol in its primary applications.

Part 1: Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its application in research and development. 4-tert-Butylcyclohexan-1-amine is well-characterized, with distinct identifiers for its isomeric forms.

Chemical Identifiers

The compound exists as a mixture of cis and trans diastereomers, or as isolated isomers, each having a unique CAS number.

IdentifierValue
IUPAC Name 4-tert-butylcyclohexan-1-amine[1]
Synonyms 4-(1,1-dimethylethyl)-cyclohexanamine, 4-t-Butylcyclohexylamine[1][2]
Molecular Formula C₁₀H₂₁N[1][3][4][5]
Molecular Weight 155.28 g/mol [1][2]
CAS Number (Isomer Mixture) 5400-88-4[1][2][3]
CAS Number (cis-isomer) 2163-33-9[1][4]
CAS Number (trans-isomer) 2163-34-0[1][5]
InChI Key BGNLXETYTAAURD-UHFFFAOYSA-N[1][3]
SMILES CC(C)(C)C1CCC(CC1)N[1]

Physicochemical Properties

The physical properties can vary slightly between the isomer mixture and the pure diastereomers.

PropertyValueSource(s)
Appearance Liquid; Colorless to almost colorless[3]
Boiling Point ~198.0 °C @ 760 mmHg[3][4]
Flash Point 51 - 79 °C[3][4]
Density ~0.861 g/cm³[4]
Storage Temperature Room temperature, store in a cool place[3]

Spectroscopic Profile Detailed spectroscopic data is crucial for quality control and structural confirmation. Extensive data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are publicly available through databases like PubChem and the NIST WebBook.[1][2] This data allows researchers to confirm the identity and purity of the material and distinguish between the cis and trans isomers based on characteristic shifts and coupling constants, particularly in NMR spectra.

Part 2: Synthesis and Stereochemistry

The synthesis of 4-tert-butylcyclohexan-1-amine is most commonly achieved via the reductive amination of 4-tert-butylcyclohexanone. However, this standard approach typically yields a mixture of cis and trans diastereomers. For pharmaceutical applications, obtaining the pure trans isomer is often mandatory, which presents a significant synthetic challenge.

General Synthetic Workflow: Reductive Amination

The direct reductive amination of 4-tert-butylcyclohexanone with ammonia in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) is the most straightforward route. The causality behind this choice is the ready availability of the ketone starting material and the high efficiency of the reaction.

G ketone 4-tert-Butylcyclohexanone reagents1 + NH₃ - H₂O ketone->reagents1 imine Imine Intermediate reagents2 + Reducing Agent (e.g., H₂/Ni, NaBH₃CN) imine->reagents2 product cis/trans 4-tert-Butylcyclohexan-1-amine reagents1->imine reagents2->product

Caption: General workflow for reductive amination.

Stereoselective Synthesis: A Biocatalytic Approach

Separating the resulting diastereomers can be costly and inefficient. Modern synthetic chemistry has turned to biocatalysis to achieve high stereoselectivity. Transaminases (TAs) are enzymes that can selectively catalyze the transfer of an amino group. Recent advancements have demonstrated a single transaminase-catalyzed process that can convert a mixture of cis/trans isomers into the pure, thermodynamically favored trans isomer.[6]

This process, known as a dynamic isomerization, relies on the enzyme's ability to selectively deaminate the undesired cis-isomer back to the ketone intermediate. This ketone can then be re-aminated, eventually shifting the equilibrium entirely to the desired trans-amine.[6] This is a highly efficient, self-validating system where the enzymatic selectivity drives the purification.

G cluster_0 Reaction Vessel cis_amine cis-Amine ketone Ketone Intermediate cis_amine->ketone Selective Deamination (Transaminase) trans_amine trans-Amine (Product) ketone->trans_amine Re-amination (Thermodynamic Control) start cis/trans Amine Mixture start->cis_amine start->trans_amine

Caption: Dynamic isomerization via selective deamination.

Experimental Protocol: Conceptual Biocatalytic Isomerization

This protocol is based on methodologies described for producing stereopure trans-4-substituted cyclohexane-1-amines.[6]

  • Immobilization of Biocatalyst: A selected transaminase (e.g., a mutant from Chromobacterium violaceum) is immobilized on a solid support. Causality: Immobilization allows for easy separation of the enzyme from the reaction mixture and enhances its stability, making it suitable for continuous-flow processes.

  • Reactor Setup: The immobilized enzyme is packed into a column to create a packed-bed reactor.

  • Reaction Mixture Preparation: A solution of the cis/trans 4-tert-butylcyclohexan-1-amine mixture is prepared in a suitable buffer, along with a sub-equimolar amount of an amine acceptor (e.g., pyruvate). Causality: The amine acceptor is required to receive the amino group from the cis-amine during the deamination step.

  • Continuous-Flow Reaction: The reaction mixture is pumped continuously through the packed-bed reactor at a controlled flow rate and temperature. Causality: Continuous flow allows for precise control over reaction time and conditions, leading to high conversion and purity.

  • Product Isolation: The eluent from the reactor is collected. The desired trans-amine product can be isolated and purified from the remaining components (e.g., by extraction or chromatography). The result is a highly diastereopure product (de > 99%).[6]

Part 3: Applications in Drug Development

The primary driver for the intense research into 4-tert-butylcyclohexan-1-amine is its role as a crucial building block in the pharmaceutical industry.

Core Application: Synthesis of Cariprazine

The trans-isomer of 4-substituted cyclohexane-1-amine is a key structural element in Cariprazine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[6] The specific stereochemistry of the trans isomer is essential for the drug's binding affinity to its target receptors and, consequently, its pharmacological activity. The synthesis of Cariprazine involves coupling the trans-amine intermediate with other molecular fragments to build the final active pharmaceutical ingredient (API).[7]

G amine trans-4-tert- Butylcyclohexan-1-amine intermediate Key Intermediate amine->intermediate Coupling Reaction api Cariprazine (API) intermediate->api Further Synthesis

Caption: Synthetic pathway from intermediate to API.

Other Research Applications Derivatives of the parent ketone, 4-tert-butylcyclohexanone, have been investigated for other biological activities. Studies have shown that certain derivatives possess antibacterial properties, particularly against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus.[8][9] Other derivatives have been evaluated as insect antifeedants.[8] This suggests that the 4-tert-butylcyclohexane scaffold is a versatile platform for developing a range of biologically active compounds.

Part 4: Safety, Handling, and Storage

As a corrosive and flammable amine, 4-tert-butylcyclohexan-1-amine requires strict safety protocols.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with multiple hazards.

Hazard ClassGHS CodeDescription
Flammable LiquidH226 / H227Flammable or combustible liquid and vapor
Acute Toxicity (Oral/Dermal)H302 + H312Harmful if swallowed or in contact with skin
Skin CorrosionH314Causes severe skin burns and eye damage
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child

Safe Handling and Storage Protocol

Adherence to proper laboratory practice is critical to ensure safety.

  • Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[10]

    • Skin/Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[10]

    • Keep away from heat, sparks, open flames, and other ignition sources.[10]

    • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10]

    • Do not eat, drink, or smoke in the work area.[10]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

    • The compound is air-sensitive; handling and storing under an inert gas (e.g., nitrogen or argon) is recommended.[10]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[10][11]

    • Spills: Evacuate the area. Prevent further leakage if safe to do so. Contain the spill with inert material and dispose of it as hazardous waste.[10]

Conclusion

4-tert-Butylcyclohexan-1-amine stands out as more than a simple cycloaliphatic amine; it is a sophisticated molecular tool whose value is intrinsically linked to its stereochemistry. Its conformationally rigid structure makes it an ideal substrate for stereoselective synthesis and a valuable building block for complex molecular architectures. The development of advanced biocatalytic methods to produce the pure trans-isomer has been a critical enabler for its use in the pharmaceutical industry, most notably in the production of Cariprazine. As research continues, the versatile 4-tert-butylcyclohexane scaffold will likely find further applications in medicinal chemistry and materials science, reinforcing the principle that precise structural control is paramount to molecular function.

References

  • PubChem. (n.d.). 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-t-Butylcyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemtron Supply Corporation. (2015). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-butyl-N-methylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wawrzeńczyk, C., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-butyl-N-cyclopentylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-butyl-N-dodecylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • PubMed Central. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

4-Butylcyclohexan-1-amine structural isomers and stereochemistry

An In-depth Technical Guide on the Core: Structural Isomers and Stereochemistry of 4-Butylcyclohexan-1-amine Audience: Researchers, scientists, and drug development professionals. Foreword: A Note on Stereochemical Preci...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core: Structural Isomers and Stereochemistry of 4-Butylcyclohexan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Note on Stereochemical Precision

As a Senior Application Scientist, I have repeatedly witnessed the critical role that stereochemistry plays in the efficacy and safety of new chemical entities. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to profoundly different biological outcomes. 4-Butylcyclohexan-1-amine serves as an exemplary model for the foundational principles of conformational analysis that govern these differences. This guide is structured not as a mere recitation of facts, but as a logical progression from fundamental theory to practical application, mirroring the thought process of a scientist tackling this molecule in a laboratory setting. We will explore why certain conformations are favored, how this preference dictates their physical properties, and what experimental methodologies allow us to isolate and unequivocally identify these distinct isomers.

The Core Concept: Isomerism in the 4-Butylcyclohexan-1-amine System

The molecular formula C₁₀H₂₁N can represent numerous constitutional isomers.[1][2] Our focus, however, is on the specific constitutional isomer 4-butylcyclohexan-1-amine, which exists as two distinct diastereomers: cis and trans. This stereoisomerism arises from the relative orientation of the butyl and amine functional groups across the plane of the cyclohexane ring.

  • trans-4-Butylcyclohexan-1-amine: The substituents are on opposite sides of the ring (one "up," one "down").

  • cis-4-Butylcyclohexan-1-amine: The substituents are on the same side of the ring (both "up" or both "down").

These are not enantiomers; they are diastereomers with different physical properties, such as boiling points, melting points, and chromatographic retention times, which is the key to their separation. Their distinct properties are a direct consequence of their preferred three-dimensional shapes, or conformations.

Conformational Analysis: The Energetic Landscape of Cis and Trans Isomers

The cyclohexane ring is not a flat hexagon. It predominantly adopts a low-energy "chair" conformation. In a continuous process known as a ring flip, one chair conformation converts into another. For 4-butylcyclohexan-1-amine, the energetic favorability of these chair conformations dictates the overall properties of each isomer. The driving force is the minimization of steric strain, particularly the avoidance of 1,3-diaxial interactions, where an axial substituent clashes with the two other axial hydrogens on the same side of the ring.[3]

The Highly Stable Trans Isomer

The trans isomer can exist in two chair conformations: one where both the butyl and amine groups are in equatorial positions, and another (after a ring flip) where both are in axial positions.

  • Diequatorial Conformation: This is the overwhelmingly stable conformation. The bulky butyl group and the smaller amine group occupy the less sterically hindered equatorial positions. This arrangement minimizes steric strain.

  • Diaxial Conformation: This conformation is highly energetically unfavorable. The significant steric hindrance from placing the large butyl group in an axial position, along with the amine group also being axial, creates severe 1,3-diaxial interactions.[4]

Therefore, at equilibrium, trans-4-butylcyclohexan-1-amine exists almost exclusively in the diequatorial conformation.

The Flexible Cis Isomer

For the cis isomer, one substituent must be axial while the other is equatorial in any chair conformation. The ring flip interconverts these positions.

  • Conformer 1: Equatorial butyl group, axial amine group.

  • Conformer 2: Axial butyl group, equatorial amine group.

The butyl group is significantly larger than the amine group. Consequently, the steric strain is much greater when the butyl group is in the axial position. As a result, the equilibrium will strongly favor Conformer 1 , where the bulkier butyl group occupies the equatorial position.[3]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation A Weigh Isomer Mixture B Dissolve in Solvent A->B C (Optional) Derivatize (e.g., with TFAA) B->C D Inject into GC C->D E Separation on Capillary Column D->E F Detection (FID/MS) E->F G Chromatogram with Separated Peaks F->G H Peak Integration (% Cis vs. % Trans) G->H caption Experimental workflow for GC separation.

Sources

Foundational

An In-depth Technical Guide to the Stereoselective Synthesis of cis-4-Butylcyclohexan-1-amine

Introduction: The Significance of Stereoisomerism in Drug Discovery In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule, or stereoisomerism, is of paramoun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Drug Discovery

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule, or stereoisomerism, is of paramount importance. The biological activity of a drug candidate is intrinsically linked to its ability to interact with specific chiral protein targets, such as enzymes and receptors. Consequently, different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The 4-alkylcyclohexylamine scaffold is a key structural motif in a number of pharmacologically active compounds, with the cis and trans isomers often displaying distinct biological activities. This guide provides an in-depth technical overview of the stereoselective synthesis of cis-4-Butylcyclohexan-1-amine, a valuable building block for the development of novel therapeutics. We will explore and detail scientifically robust synthetic strategies, emphasizing the chemical principles that govern the desired stereochemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important molecular scaffold in their work.

Strategic Approaches to the Synthesis of cis-4-Butylcyclohexan-1-amine

The synthesis of cis-4-Butylcyclohexan-1-amine can be approached through two primary and effective strategies:

  • Stereoselective Reductive Amination of 4-Butylcyclohexanone: This is a widely employed and versatile method for the formation of cyclohexylamines. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.

  • Stereoselective Catalytic Hydrogenation of 4-Butylaniline: This method involves the reduction of the aromatic ring of 4-butylaniline to the corresponding cyclohexane derivative. The selection of the appropriate catalyst and support is crucial for achieving high cis-selectivity.

This guide will now delve into the technical details of each of these synthetic routes, providing step-by-step protocols and the underlying scientific rationale.

Route 1: Stereoselective Reductive Amination of 4-Butylcyclohexanone

Reductive amination is a powerful one-pot reaction that combines a carbonyl compound (in this case, 4-butylcyclohexanone) with an amine source (ammonia) in the presence of a reducing agent. The key to achieving high cis-selectivity lies in the judicious selection of the catalyst, which directs the stereochemical course of the reduction of the intermediate imine.

Causality Behind Experimental Choices

The formation of the cis-isomer is favored by catalysts that promote the hydrogenation of the imine intermediate from the sterically less hindered equatorial face of the cyclohexane ring. Rhodium and Ruthenium-based catalysts have demonstrated a notable preference for yielding the cis-product in the reductive amination of 4-substituted cyclohexanones. This is attributed to the coordination of the catalyst to the imine in a manner that favors hydride delivery from the equatorial direction.

Experimental Protocol: Reductive Amination using a Rhodium Catalyst

This protocol is adapted from established procedures for the cis-selective reductive amination of substituted cyclohexanones.

Materials:

  • 4-Butylcyclohexanone

  • Anhydrous Ammonia (gas or solution in methanol)

  • Hydrogen gas (high purity)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • Anhydrous Methanol

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the autoclave, add 4-butylcyclohexanone (1 equivalent) and the 5% Rh/Al₂O₃ catalyst (typically 1-5 mol% relative to the ketone).

  • Solvent Addition: Add anhydrous methanol to the reactor to dissolve the ketone and suspend the catalyst. The concentration should be sufficient to ensure good mixing.

  • Introduction of Ammonia: Cool the reactor to 0-5 °C and carefully introduce anhydrous ammonia. If using ammonia gas, it can be bubbled through the solution. If using a solution of ammonia in methanol, it can be added directly. A large excess of ammonia (typically 10-20 equivalents) is used to drive the imine formation equilibrium.

  • Pressurization with Hydrogen: Seal the autoclave and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 atm).

  • Reaction: Heat the reactor to the desired temperature (e.g., 80-120 °C) and stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS or LC-MS.

  • Work-up and Purification: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood. Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation:

ParameterConditionRationale
Catalyst 5% Rh/Al₂O₃Promotes cis-selectivity.
Ammonia 10-20 equivalentsDrives imine formation.
Hydrogen Pressure 50-100 atmEnsures efficient reduction.
Temperature 80-120 °CProvides sufficient energy for the reaction.
Solvent Anhydrous MethanolGood solvent for reactants and intermediates.
Typical Yield 70-85%
Typical cis:trans Ratio >90:10

Visualization of the Reductive Amination Workflow:

reductive_amination ketone 4-Butylcyclohexanone imine Imine Intermediate ketone->imine Condensation ammonia Ammonia (NH3) ammonia->imine product cis-4-Butylcyclohexan-1-amine imine->product Stereoselective Reduction catalyst 5% Rh/Al2O3 H2 catalyst->product

Caption: Workflow for the reductive amination of 4-butylcyclohexanone.

Route 2: Stereoselective Catalytic Hydrogenation of 4-Butylaniline

The catalytic hydrogenation of anilines to the corresponding cyclohexylamines is another effective method. The stereochemical outcome is influenced by the catalyst, support, and reaction conditions. Rhodium-based catalysts, particularly on supports like alumina, are known to favor the formation of the cis-isomer.

Causality Behind Experimental Choices

The hydrogenation of the aromatic ring proceeds through a series of intermediates adsorbed on the catalyst surface. The stereochemistry is determined by the orientation of the molecule on the catalyst surface during the final reduction steps. Rhodium catalysts are thought to promote a hydrogenation pathway that leads to the formation of the all-cis product.

Experimental Protocol: Catalytic Hydrogenation using a Rhodium Catalyst

This protocol is based on established procedures for the hydrogenation of substituted anilines.

Materials:

  • 4-Butylaniline

  • Hydrogen gas (high purity)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • Anhydrous Ethanol or Methanol

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas.

  • Charging the Reactor: To the autoclave, add 4-butylaniline (1 equivalent) and the 5% Rh/Al₂O₃ catalyst (typically 1-5 mol%).

  • Solvent Addition: Add anhydrous ethanol or methanol to dissolve the aniline and suspend the catalyst.

  • Pressurization with Hydrogen: Seal the autoclave and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to a high pressure (typically 100-150 atm).

  • Reaction: Heat the reactor to a temperature of 100-150 °C and stir the reaction mixture vigorously. The reaction is typically complete within 24-48 hours.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation under reduced pressure.

Data Presentation:

ParameterConditionRationale
Catalyst 5% Rh/Al₂O₃Favors cis-isomer formation.[1]
Hydrogen Pressure 100-150 atmRequired for aromatic ring reduction.
Temperature 100-150 °CAccelerates the reaction rate.
Solvent Anhydrous Ethanol/MethanolGood solvent for the reaction.
Typical Yield 80-95%
Typical cis:trans Ratio 85:15 to 95:5

Visualization of the Catalytic Hydrogenation Workflow:

catalytic_hydrogenation aniline 4-Butylaniline product cis-4-Butylcyclohexan-1-amine aniline->product Stereoselective Hydrogenation catalyst 5% Rh/Al2O3 H2 (high pressure) catalyst->product

Caption: Workflow for the catalytic hydrogenation of 4-butylaniline.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The stereochemical outcome of both reactions can be readily assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The cis and trans isomers will have distinct retention times in GC and different chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra, allowing for accurate determination of the isomeric ratio.

Conclusion

The stereoselective synthesis of cis-4-Butylcyclohexan-1-amine is a critical process for the development of novel drug candidates. The two primary methods, reductive amination of 4-butylcyclohexanone and catalytic hydrogenation of 4-butylaniline, offer efficient and high-yielding routes to the desired cis-isomer. The key to success in both approaches lies in the careful selection of the catalyst, with rhodium-based systems demonstrating superior performance in directing the stereochemistry of the reaction. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.

References

  • Pau, A., Boatto, G., Palomba, M., Asproni, B., Cerri, R., Palagiano, F., Filippelli, W., Falcone, G., & Motola, G. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524–532. [Link]

  • Farkas, E., Sátorhelyi, P., Szakács, Z., Dékány, M., & Éles, J. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 5(1), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Butylaniline. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • Morales, K., Sandoval, C., Peixoto, A., & Chimentão, R. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 15(8), 987. [Link]

  • Beller, M., & Jagadeesh, R. V. (2018). Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines. Nature Communications, 9(1), 4123. [Link]

  • PharmaCompass. (n.d.). Cis-4-methyl-cyclohexylamine, HCl. Retrieved January 16, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of trans-4-Butylcyclohexan-1-amine

Abstract This technical guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the stereoselective synthesis of trans-4-Butylcyclohexan-1-amine. This valuable building block i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the stereoselective synthesis of trans-4-Butylcyclohexan-1-amine. This valuable building block is of significant interest to researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of procedural steps to offer in-depth explanations of the underlying chemical principles that govern reaction outcomes, particularly stereoselectivity. We will explore three primary synthetic strategies: reductive amination of 4-butylcyclohexanone, catalytic hydrogenation of 4-butylaniline, and a modern biocatalytic approach utilizing transaminases. Each section will provide detailed experimental protocols, mechanistic insights, and comparative data to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the trans-4-Butylcyclohexyl Moiety

The 1,4-trans-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry and materials science. Its rigid, chair-like conformation allows for precise spatial orientation of substituents, which is crucial for molecular recognition and binding events. The butyl group, in the equatorial position, anchors the conformation of the cyclohexane ring, minimizing conformational ambiguity. The amine functionality provides a key site for further chemical elaboration. Consequently, trans-4-Butylcyclohexan-1-amine serves as a critical intermediate in the synthesis of a wide range of molecules with diverse applications.

This guide is structured to provide a holistic understanding of the synthesis of this target molecule, balancing classical, robust methods with cutting-edge biocatalytic approaches.

Synthetic Strategies and Mechanistic Considerations

The stereoselective synthesis of trans-4-Butylcyclohexan-1-amine presents a key challenge: controlling the formation of the desired trans isomer over the cis isomer. The choice of synthetic route and reaction conditions is paramount in achieving high diastereoselectivity.

Route 1: Stereoselective Reductive Amination of 4-Butylcyclohexanone

Reductive amination is a widely employed and direct method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction typically involves the formation of an imine or enamine intermediate from the ketone and an amine source (ammonia in this case), followed by in-situ reduction. The stereochemical outcome of this reaction is governed by a delicate interplay of kinetic and thermodynamic factors.[2][3][4][5][6]

Mechanism and Stereoselectivity:

The reduction of the imine intermediate can proceed via two main pathways, leading to the cis or trans product. The approach of the reducing agent to the imine double bond is influenced by steric hindrance.

  • Axial Attack: Attack of the hydride from the axial face leads to the formation of the equatorial amine, which corresponds to the trans product. This is generally the thermodynamically favored product due to the lower steric strain of the equatorial butyl and amino groups.

  • Equatorial Attack: Attack of the hydride from the equatorial face results in the formation of the axial amine, the cis product. This is often the kinetically favored pathway with smaller reducing agents, as the equatorial approach is less sterically hindered.

To favor the trans isomer, reaction conditions that allow for equilibration of the imine intermediate and favor the thermodynamically more stable product are desirable. This often involves the use of specific catalysts and longer reaction times at moderate temperatures.

Experimental Protocol: Reductive Amination with Nickel Catalyst

This protocol is adapted from established procedures for the reductive amination of substituted cyclohexanones.

  • Materials:

    • 4-Butylcyclohexanone

    • Ammonia (in methanol or as a gas)

    • Raney Nickel (or a supported nickel catalyst)

    • Hydrogen gas

    • Ethanol (or Methanol)

    • Standard laboratory glassware and a high-pressure hydrogenation apparatus.

  • Procedure:

    • In a high-pressure autoclave, dissolve 4-butylcyclohexanone (1 equivalent) in ethanol.

    • Add a catalytic amount of Raney Nickel (5-10 wt%).

    • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Introduce ammonia into the reactor (either as a saturated solution in methanol or as a gas to a specified pressure).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

    • Heat the reaction mixture to a specified temperature (e.g., 80-120°C) with vigorous stirring.

    • Maintain the reaction under these conditions for several hours, monitoring the consumption of hydrogen.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

    • Filter the catalyst from the reaction mixture through a pad of celite.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation or by crystallization of a suitable salt (e.g., the hydrochloride salt) to isolate the trans isomer.

Data Summary: Reductive Amination

CatalystReducing AgentSolventTemperature (°C)Pressure (atm H₂)Typical trans:cis RatioYield (%)
Raney NiH₂Ethanol/NH₃80-12050-100Varies (often favors trans)Good
Pd/CH₂Methanol/NH₃25-501-10VariesGood
NaBH₃CN-Methanol/NH₄OAc25-VariesModerate

Note: The exact ratios and yields are highly dependent on the specific reaction conditions.

Logical Workflow for Reductive Amination

G cluster_0 Route 1: Reductive Amination Ketone 4-Butylcyclohexanone Imine Imine Intermediate Ketone->Imine + NH₃ Amine_mix cis/trans-4-Butylcyclohexan-1-amine Mixture Imine->Amine_mix + Reducing Agent (e.g., H₂/Catalyst) Trans_amine trans-4-Butylcyclohexan-1-amine Amine_mix->Trans_amine Purification (e.g., Crystallization)

Caption: Workflow for the synthesis of trans-4-Butylcyclohexan-1-amine via reductive amination.

Route 2: Catalytic Hydrogenation of 4-Butylaniline

The catalytic hydrogenation of an aromatic precursor, 4-butylaniline, offers an alternative and potentially more stereoselective route to the desired trans-cyclohexylamine. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions.[7]

Mechanism and Stereoselectivity:

The hydrogenation of the aromatic ring is a complex process involving multiple steps of hydrogen addition to the catalyst surface and transfer to the substrate. The stereoselectivity is influenced by the mode of adsorption of the aniline to the catalyst surface and the subsequent delivery of hydrogen.

  • Rhodium and Ruthenium Catalysts: These catalysts are known to favor the formation of the trans isomer in the hydrogenation of substituted anilines.[7] This is often attributed to a mechanism where the aniline adsorbs to the catalyst surface, and hydrogen is delivered from the same face, leading to the cis addition of hydrogen. However, under certain conditions, isomerization on the catalyst surface can lead to the thermodynamically more stable trans product.

  • Reaction Conditions: Higher temperatures and pressures can promote isomerization and favor the formation of the thermodynamic product (trans-amine). The choice of solvent can also influence the stereoselectivity.

Experimental Protocol: Catalytic Hydrogenation with a Rhodium Catalyst

This protocol is based on established methods for the stereoselective hydrogenation of substituted anilines.[7]

  • Materials:

    • 4-Butylaniline

    • Rhodium on alumina (Rh/Al₂O₃) or a similar supported rhodium catalyst

    • Ethanol or another suitable solvent

    • High-pressure hydrogenation apparatus

  • Procedure:

    • In a high-pressure autoclave, dissolve 4-butylaniline (1 equivalent) in ethanol.

    • Add the Rh/Al₂O₃ catalyst (1-5 mol%).

    • Seal the reactor and purge with nitrogen, followed by purging with hydrogen.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 70-100 atm).

    • Heat the reaction mixture to a specified temperature (e.g., 100-150°C) with vigorous stirring.

    • Maintain the reaction under these conditions until hydrogen uptake ceases.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the catalyst from the reaction mixture.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by distillation or salt formation as described in Route 1 to isolate the trans isomer.

Data Summary: Catalytic Hydrogenation

CatalystSolventTemperature (°C)Pressure (atm H₂)Typical trans:cis RatioYield (%)
Rh/Al₂O₃Ethanol100-15070-100>4:1High
Ru/CDioxane100-12050-80~3:1High

Note: Ratios and yields can be optimized by fine-tuning the reaction parameters.

Logical Workflow for Catalytic Hydrogenation

G cluster_1 Route 2: Catalytic Hydrogenation Aniline 4-Butylaniline Amine_mix cis/trans-4-Butylcyclohexan-1-amine Mixture Aniline->Amine_mix + H₂ / Catalyst (e.g., Rh/Al₂O₃) Trans_amine trans-4-Butylcyclohexan-1-amine Amine_mix->Trans_amine Purification

Caption: Workflow for the synthesis of trans-4-Butylcyclohexan-1-amine via catalytic hydrogenation.

Route 3: Biocatalytic Synthesis using Transaminases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[8][9][10][11][12] By selecting an appropriate transaminase, it is possible to achieve very high diastereoselectivity in the synthesis of trans-4-Butylcyclohexan-1-amine.[8]

Mechanism and Stereoselectivity:

The high stereoselectivity of transaminases arises from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation. This pre-organization of the substrate dictates that the amino group is delivered to one face of the carbonyl group, leading to the formation of a single stereoisomer. For the synthesis of the trans product, a transaminase that selectively produces the equatorial amine is required. Recent studies have identified transaminases capable of converting the cis-diastereomer of 4-substituted cyclohexylamines to the corresponding ketone, effectively leading to a dynamic kinetic resolution that enriches the trans-isomer to very high diastereomeric excess (>99% de).[8]

Experimental Protocol: Biocatalytic Amination with a Transaminase

This protocol is a general guideline based on the principles of biocatalytic transamination.[8]

  • Materials:

    • 4-Butylcyclohexanone

    • A suitable transaminase (e.g., from a commercial supplier or expressed in-house)

    • An amino donor (e.g., isopropylamine or alanine)

    • Pyridoxal 5'-phosphate (PLP) cofactor

    • Buffer solution (e.g., phosphate buffer, pH 7-8)

    • Organic co-solvent (e.g., DMSO) if needed for substrate solubility

    • Standard laboratory equipment for biochemical reactions (incubator, shaker, etc.)

  • Procedure:

    • In a buffered aqueous solution, combine the transaminase, the amino donor (in excess), and the PLP cofactor.

    • If necessary, add a small amount of an organic co-solvent to dissolve the 4-butylcyclohexanone.

    • Add the 4-butylcyclohexanone to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle shaking for 24-48 hours.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

    • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting product is expected to have a high diastereomeric excess of the trans isomer, often requiring minimal further purification.

Data Summary: Biocatalytic Synthesis

EnzymeAmino DonorCo-solventTemperature (°C)Diastereomeric Excess (de) for transYield (%)
Specific TransaminaseIsopropylamineDMSO30-40>99%Good to Excellent

Note: The choice of enzyme is critical for success and may require screening of different transaminases.

Logical Workflow for Biocatalytic Synthesis

G cluster_2 Route 3: Biocatalytic Synthesis Ketone 4-Butylcyclohexanone Trans_amine trans-4-Butylcyclohexan-1-amine Ketone->Trans_amine + Transaminase, Amino Donor, PLP

Caption: Workflow for the highly stereoselective synthesis of trans-4-Butylcyclohexan-1-amine using a transaminase.

Purification and Characterization

Regardless of the synthetic route chosen, the final product will likely require purification to remove any unreacted starting materials, byproducts, and the undesired cis isomer.

Purification of trans-4-Butylcyclohexan-1-amine:

A common and effective method for separating cis and trans isomers of cyclohexylamines is through fractional crystallization of their salts .[13]

  • Protocol for Salt Formation and Crystallization:

    • Dissolve the crude amine mixture in a suitable solvent, such as ethanol or isopropanol.

    • Slowly add a solution of an acid (e.g., hydrochloric acid or oxalic acid) to form the corresponding ammonium salt.

    • The salt of one isomer is often less soluble than the other and will precipitate out of the solution. The trans isomer's salt is typically less soluble.

    • The precipitated salt can be collected by filtration and recrystallized to improve its purity.

    • The pure salt can then be neutralized with a base (e.g., NaOH) to regenerate the free amine.

Alternatively, preparative gas chromatography or column chromatography on silica gel can also be employed for the separation of the isomers, although these methods may be less practical for large-scale purifications.[14]

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): NMR is particularly useful for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the protons on the cyclohexane ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the ratio of cis to trans isomers, while MS provides information on the molecular weight and fragmentation pattern of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the amine functional group.

Conclusion

The synthesis of trans-4-Butylcyclohexan-1-amine can be successfully achieved through several distinct methodologies. The choice of the optimal route will depend on the specific requirements of the researcher, including desired stereopurity, scale of the reaction, and available resources.

  • Reductive amination offers a direct and cost-effective approach, although careful optimization is required to maximize the yield of the trans isomer.

  • Catalytic hydrogenation of 4-butylaniline provides a reliable method for obtaining a product enriched in the trans isomer, particularly when using rhodium or ruthenium catalysts.

  • Biocatalytic synthesis with transaminases represents the state-of-the-art for achieving exceptionally high stereoselectivity and is an excellent choice for applications where enantiopurity is paramount.

This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently undertake the synthesis of this important chemical building block.

References

  • KR100722981B1 - Method for producing trans-4-methylcyclohexylamine by catalytic hydrogenation - Google P
  • Gomm, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 337. (URL: [Link])

  • Booth, H., & Gidley, G. C. (1967). The Preparation of cis- and trans-I -Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society B: Physical Organic, 1047-1051. (URL: [Link])

  • Hill, R. K., & Bock, M. G. (1978). Stereochemistry of hydrogenation of 4-t-butylmethylenecyclohexane. Journal of the American Chemical Society, 100(1), 637-639. (URL: [Link])

  • Wikipedia contributors. (2023, December 2). Thermodynamic versus kinetic reaction control. In Wikipedia, The Free Encyclopedia. (URL: [Link])

  • Siegfried, R. E., et al. (1971). Catalytic hydrogenation. Part I. The hydrogenation of unsaturated amines over platinic oxide. Journal of the Chemical Society D: Chemical Communications, (14), 817-818. (URL: [Link])

  • Wollenburg, M., Heusler, A., Bergander, K., & Glorius, F. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11365–11370. (URL: [Link])

  • US2850549A - Separation of cis and trans isomers - Google P
  • Kelly, S. A., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(10), 4277-4287. (URL: [Link])

  • Wollenburg, M., Heusler, A., Bergander, K., & Glorius, F. (2020). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11365–11370. (URL: [Link])

  • Chegg. (2015, February 4). provide a method for separating cis and trans 4-t-butylcyclohexanols after reduction from 4-t-butylcyclohexanone. (URL: [Link])

  • Humble, M. S. (2019). Transaminase Biocatalysis: Applications and Fundamental Studies. Diva-portal.org. (URL: [Link])

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. (URL: [Link])

  • Hiyoshi, N., et al. (2004). Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. Catalysis Communications, 5(11), 671-675. (URL: [Link])

  • LibreTexts Chemistry. 14.3: Kinetic vs. Thermodynamic Control of Reactions. (URL: [Link])

  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. (URL: [Link])

  • Kelly, S. A., Mix, S., Moody, T. S., & Gilmore, B. F. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology, 104(10), 4277–4287. (URL: [Link])

  • Master Organic Chemistry. Reductive Amination, and How It Works. (URL: [Link])

  • Beilstein Journal of Organic Chemistry. Search Results for "catalytic hydrogenation". (URL: [Link])

  • jOeCHEM. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. (URL: [Link])

  • Sharma, M., Mangas-Sanchez, J., France, S. P., & Paradisi, F. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 25(21), 5128. (URL: [Link])

  • OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. (URL: [Link])

  • US3880925A - Separation and purification of cis and trans isomers - Google P
  • Kuo, S. W., & Chang, F. C. (2011). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Crystal Growth & Design, 11(11), 5034–5041. (URL: [Link])

  • The Catalyst: Laurentian University's Undergraduate Research Journal for Science. Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. (URL: [Link])

  • Paradisi, F., et al. (2019). Model reaction: bioamination of 4‐tert‐butylcyclohexanone (1 a). ChemCatChem, 11(21), 5323-5327. (URL: [Link])

  • Chusov, D. (2019). Hitchhiker's Guide to Reductive Amination. Semantic Scholar. (URL: [Link])

  • Journal of the Chemical Society (Resumed). (1934). 555. Catalytic hydrogenation. Part I. The hydrogenation of unsaturated amines over platinic oxide. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the Spectral Analysis of 4-Butylcyclohexan-1-amine

Prepared by: Gemini, Senior Application Scientist Introduction 4-Butylcyclohexan-1-amine is a substituted cycloaliphatic amine that serves as a valuable building block in organic synthesis, finding applications in the de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Butylcyclohexan-1-amine is a substituted cycloaliphatic amine that serves as a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its structure, comprising a flexible cyclohexane ring, a primary amine, and a butyl group, gives rise to geometric isomers (cis and trans). The spatial arrangement of these substituents profoundly influences the molecule's physical, chemical, and biological properties. Consequently, unambiguous structural and stereochemical characterization is paramount for researchers in drug discovery and materials science.

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the comprehensive analysis of 4-Butylcyclohexan-1-amine. We will delve into the theoretical underpinnings of each method, present field-proven experimental protocols, and offer a detailed interpretation of the spectral data. The focus will be on not only identifying the molecule but also on distinguishing between its crucial cis and trans diastereomers.

Molecular Structure and Stereoisomerism

The key to interpreting the spectral data of 4-butylcyclohexan-1-amine lies in understanding its three-dimensional structure. The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. The butyl and amine substituents can be oriented either axially (pointing up or down, parallel to the ring's axis) or equatorially (pointing out from the ring's equator). This leads to two diastereomers: cis and trans.

  • Trans Isomer: In the most stable conformation, both the large butyl group and the amine group occupy equatorial positions to minimize steric hindrance.

  • Cis Isomer: In its most stable chair conformation, the bulky butyl group will preferentially occupy an equatorial position, forcing the smaller amine group into an axial position.

This conformational difference is the primary source of the distinct spectral signatures observed in NMR spectroscopy.

cluster_trans Trans Isomer (e,e) cluster_cis Cis Isomer (e,a) T_Struct trans-4-Butylcyclohexan-1-amine (Equatorial-Equatorial) T_Conf More Stable T_Struct->T_Conf C_Struct cis-4-Butylcyclohexan-1-amine (Equatorial-Axial) C_Conf Less Stable (Steric Strain) C_Struct->C_Conf Mol 4-Butylcyclohexan-1-amine [M]⁺˙ m/z = 155 Frag1 Loss of Butyl Radical (C₄H₉•) α-cleavage at C4 Mol->Frag1 - 57 Da Frag2 Loss of H• α-cleavage at C1 Mol->Frag2 - 1 Da Ion1 [M - C₄H₉]⁺ m/z = 98 Frag1->Ion1 Ion2 [M - H]⁺ m/z = 154 Frag2->Ion2 cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation start Sample: 4-Butylcyclohexan-1-amine IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS NMR NMR Spectroscopy (¹H & ¹³C) start->NMR IR_res Functional Groups ID'd: - Primary Amine (-NH₂) - Alkane C-H IR->IR_res MS_res Molecular Weight Confirmed: - M⁺˙ at m/z 155 - Fragmentation Pattern MS->MS_res NMR_res Structural & Stereo ID: - Carbon-Hydrogen Framework - Cis/Trans Isomer ID NMR->NMR_res end Structure Confirmed IR_res->end MS_res->end NMR_res->end

Exploratory

A Technical Guide to the Organic Solvent Solubility of 4-Butylcyclohexan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction: Understanding 4-Butylcyclohexan-1-amine 4-Butylcyclohexan-1-amine (CAS No: 37942-69-1) is a primary aliphatic amine...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: Understanding 4-Butylcyclohexan-1-amine

4-Butylcyclohexan-1-amine (CAS No: 37942-69-1) is a primary aliphatic amine featuring a butyl group attached to a cyclohexylamine ring.[1] The structure consists of two key domains that govern its solubility:

  • The Hydrophilic/Polar Domain: The primary amine (-NH₂) group. This group is capable of acting as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This confers a degree of polarity to the molecule.

  • The Lipophilic/Nonpolar Domain: The C10 bicyclic alkyl structure (C₁₀H₂₁N).[1] This large, saturated hydrocarbon framework is nonpolar and contributes significant van der Waals forces.

The interplay between these two domains determines the molecule's affinity for different types of organic solvents. Generally, aliphatic amines show significant solubility in polar organic solvents; however, this solubility tends to decrease as the number of carbon atoms in the molecule increases (especially beyond six carbons).[2][3][4] With ten carbon atoms, 4-Butylcyclohexan-1-amine sits at a point where this balance is critical.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This can be broken down into three key molecular interactions that dictate the dissolution of 4-Butylcyclohexan-1-amine.

  • Hydrogen Bonding: The primary amine group can form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, THF). This is a primary driver of solubility in polar media.

  • Dipole-Dipole Interactions: The C-N bond creates a dipole moment in the molecule. This allows for favorable electrostatic interactions with polar solvents, both aprotic (like acetone or dichloromethane) and protic.

  • Van der Waals Forces (London Dispersion Forces): The large, nonpolar butylcyclohexyl tail dominates the molecule's surface area. It will readily interact with nonpolar (e.g., hexane, toluene) and weakly polar solvents through transient dipole-induced dipole interactions.

The following diagram illustrates the key intermolecular forces at play between 4-Butylcyclohexan-1-amine and representative solvent classes.

G cluster_solute 4-Butylcyclohexan-1-amine cluster_solvents Solvent Classes Solute C₁₀H₂₁-NH₂ Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding Dipole-Dipole Aprotic Polar Aprotic (e.g., THF) Solute->Aprotic H-Bonding (Acceptor) Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Van der Waals Forces

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative and semi-quantitative solubility profile can be predicted. This serves as a robust starting point for solvent screening in any research or development context.

Solvent ClassRepresentative SolventsKey InteractionsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleHigh / Miscible The amine group can both donate and accept hydrogen bonds, leading to strong, favorable interactions with alcohols. The parent compound cyclohexylamine is miscible in water and very soluble in ethanol.[5][6]
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dipole-Dipole, H-Bond AcceptingHigh / Miscible These solvents have strong dipoles and can act as hydrogen bond acceptors for the amine's N-H protons. The lack of solvent hydrogen-bond donation prevents competition, leading to effective solvation.
Halogenated Dichloromethane (DCM), ChloroformDipole-Dipole, Van der WaalsHigh / Miscible These solvents are polar enough to interact with the amine dipole, and their size allows for effective van der Waals interactions with the alkyl frame. Note: Primary amines can be incompatible with chloroform and carbon tetrachloride.[2]
Aromatic Toluene, BenzeneVan der WaalsModerate to High The large, nonpolar surface area of the butylcyclohexyl group will have strong dispersion force interactions with the aromatic ring of the solvent, overcoming the slight polarity mismatch.
Aliphatic Nonpolar Hexane, Heptane, CyclohexaneVan der WaalsModerate Solubility will be driven entirely by dispersion forces. While the large alkyl group is favorable, the polarity of the amine headgroup may limit miscibility, potentially leading to partial solubility at high concentrations.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, the Shake-Flask Method , compliant with principles outlined in OECD Guideline 105, is the gold standard.[7][8] This method establishes the equilibrium between the dissolved and undissolved solute, providing the true thermodynamic solubility.[9]

Materials and Equipment
  • 4-Butylcyclohexan-1-amine (purity >98%)

  • High-purity organic solvents (HPLC grade or higher)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • Validated quantitative analytical system (e.g., GC-FID, or HPLC-UV after derivatization)[10][11]

Experimental Workflow

G A 1. Solvent Saturation (Optional but recommended) B 2. Sample Preparation Add excess amine to solvent in vial A->B C 3. Equilibration Shake at constant temp. (24-72h) B->C D 4. Phase Separation Allow to settle or centrifuge C->D E 5. Aliquot & Filter Withdraw supernatant, filter immediately D->E F 6. Dilution Dilute filtered sample into linear range E->F G 7. Quantification Analyze by validated GC or HPLC method F->G H 8. Calculation Solubility (mg/mL) = [Analyte] x Dilution Factor G->H

Caption: Workflow for the Shake-Flask solubility method.

Step-by-Step Methodology
  • Preparation : Before starting, it is best practice to pre-saturate the solvent with the other phase if working with a biphasic system (like octanol/water), though for single solvent solubility, this step is omitted.[12] Ensure the temperature of the shaker is set and stable (e.g., 25 °C).

  • Addition of Excess Solute : To a series of vials, add a known volume of the chosen solvent (e.g., 5 mL). Add an excess amount of 4-Butylcyclohexan-1-amine. A key indicator of "excess" is the visible presence of undissolved liquid amine phase after the equilibration period.

  • Equilibration : Tightly cap the vials and place them on the orbital shaker. Agitate the samples for a period sufficient to reach equilibrium. This typically requires 24 to 72 hours.[9] It is highly recommended to perform a preliminary experiment, taking time points at 24, 48, and 72 hours to confirm that the concentration in solution has reached a plateau.

  • Phase Separation : After shaking, remove the vials and allow them to stand undisturbed at the same constant temperature to allow the undissolved amine to settle. For fine dispersions, centrifugation (e.g., 15 minutes at 3000 rpm) is necessary to achieve a clear separation.[8]

  • Sample Collection and Filtration : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any micro-droplets of undissolved amine that would falsely inflate the measured solubility.[9]

  • Dilution : Accurately perform a serial dilution of the filtered solution with the same organic solvent to bring the final concentration into the calibrated linear range of your analytical instrument.

  • Quantification : Analyze the diluted samples using a pre-validated and calibrated analytical method. Gas Chromatography with a Flame Ionization Detector (GC-FID) is often suitable for volatile amines.[10] Alternatively, HPLC with UV detection can be used, though it may require pre-column derivatization to add a chromophore for sensitive detection.[11][13]

  • Calculation : Determine the concentration of the diluted sample against the calibration curve. Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Factors Influencing Solubility Measurements

  • Temperature : Solubility is temperature-dependent. The dissolution of most compounds is an endothermic process, meaning solubility increases with temperature.[14] It is critical to perform and report solubility measurements at a specified and controlled temperature.

  • Purity : The purity of both the 4-Butylcyclohexan-1-amine and the solvent can significantly impact the final measurement. Impurities can enhance or decrease solubility. Use of high-grade materials is essential for reproducible, accurate data.

  • Kinetic vs. Thermodynamic Solubility : The protocol described here measures thermodynamic solubility . High-throughput methods often measure kinetic solubility, which can be higher and less stable.[9] For foundational research and drug development, thermodynamic solubility is the required parameter.

Conclusion

While published quantitative data is sparse, a strong, theoretically grounded prediction of the solubility of 4-Butylcyclohexan-1-amine can be made. It is expected to be highly soluble to miscible in a wide range of common organic solvents, including alcohols, polar aprotic solvents, and halogenated hydrocarbons, with moderate solubility in nonpolar aliphatic solvents. This guide provides not only this expert analysis but also a comprehensive, actionable protocol for researchers to determine precise thermodynamic solubility values, ensuring data integrity and reproducibility for critical applications in synthesis, purification, and formulation.

References

  • This reference is not used in the text.
  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Cyclohexylamine. Retrieved from [Link]

  • This reference is not used in the text.
  • This reference is not used in the text.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Flemban, T., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • This reference is not used in the text.
  • NIOSH. (2010). amines, aliphatic 2010. Centers for Disease Control and Prevention. Retrieved from [Link]

  • This reference is not used in the text.
  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • This reference is not used in the text.
  • ResearchGate. (2015). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]

  • This reference is not used in the text.
  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • PubMed. (2011). [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry]. Retrieved from [Link]

  • This reference is not used in the text.
  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • This reference is not used in the text.
  • Google Patents. (n.d.). DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.
  • HSC Chemistry. (2021, May 16). Amines: Organic Bases, Boiling Point and Solubility in Water. YouTube. Retrieved from [Link]

  • This reference is not used in the text.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • This reference is not used in the text.
  • GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Biological Activity of 4-Alkylcyclohexan-1-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The 4-alkylcyclohexan-1-amine scaffold represents a "privileged structure" in modern medicinal chemistry. Its rigid, three-dimens...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-alkylcyclohexan-1-amine scaffold represents a "privileged structure" in modern medicinal chemistry. Its rigid, three-dimensional cyclohexane core, combined with a functionally versatile amine group, provides an ideal framework for designing novel therapeutic agents. This guide delves into the core aspects of this chemical family, focusing on derivatives of 4-butylcyclohexan-1-amine and its structural analogs, such as the widely studied tert-butyl variant. We will explore efficient synthetic pathways, profile the significant biological activities—most notably antiviral, antibacterial, and analgesic properties—and dissect the critical structure-activity relationships (SAR) that govern their efficacy. This document serves as a technical resource, synthesizing field-proven insights and experimental protocols to empower researchers in the pursuit of new chemical entities based on this potent scaffold.

The 4-Alkylcyclohexan-1-amine Scaffold: A Structural Overview

The therapeutic potential of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with biological targets. The 4-alkylcyclohexan-1-amine scaffold offers a unique combination of features that make it a cornerstone for drug design.

  • Conformational Rigidity: The cyclohexane ring is not planar; it exists in a stable "chair" conformation. A bulky alkyl group, such as a tert-butyl group, at the C-4 position has a strong energetic preference for the equatorial position to minimize steric hindrance.[1] This effectively "locks" the ring into a single, predictable conformation, which is invaluable for rational drug design as it reduces the conformational ambiguity when modeling interactions with a target protein.[1]

  • Stereoisomerism: With the ring conformation fixed, the amine group at the C-1 position can exist in either an axial or equatorial orientation, leading to distinct cis and trans diastereomers. This defined stereochemistry is a critical determinant of biological activity, as the spatial presentation of the key amine functional group dictates the efficacy of its binding to enzymes or receptors.

  • The Amine Functional Group: The primary or secondary amine at C-1 is the lynchpin of biological activity. It can act as a hydrogen bond donor and, in its protonated state, form crucial electrostatic interactions with amino acid residues (e.g., aspartate, glutamate) in a target's active site.[2] This group is the primary anchor for molecular recognition.

Synthetic Strategies: From Precursor to Active Derivative

The synthesis of 4-alkylcyclohexan-1-amine derivatives is well-established, with reductive amination being the most prevalent and versatile method. This approach allows for the modular construction of a diverse library of compounds by varying both the ketone precursor and the amine component.

Primary Synthetic Route: Reductive Amination

This cornerstone reaction involves a two-step, one-pot process where a cyclohexanone derivative reacts with an amine to form an intermediate imine (or Schiff base), which is then immediately reduced to the target amine.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred over the more reactive sodium borohydride (NaBH₄). This is because they are milder and selectively reduce the protonated imine intermediate much faster than the starting ketone, minimizing the formation of byproduct cyclohexanol and maximizing the yield of the desired amine.[2]

  • Catalytic Hydrogenation: An alternative, "greener" approach uses molecular hydrogen (H₂) with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel.[2] This method avoids boron-based reagents but may require specialized high-pressure equipment.

  • Solvent and pH: Protic solvents like methanol or ethanol are typically used to facilitate both imine formation and the reduction step.[2] Maintaining a slightly acidic pH is crucial; it catalyzes imine formation but must be controlled to avoid excessive protonation of the starting amine, which would render it non-nucleophilic.

G cluster_0 Reductive Amination Workflow Ketone 4-Alkylcyclohexanone (e.g., 4-tert-butylcyclohexanone) Imine Intermediate Imine/Iminium Ion Ketone->Imine Condensation (-H₂O) Amine Primary Amine (e.g., Butylamine) Amine->Imine Product Target 4-Alkylcyclohexan-1-amine Derivative Imine->Product Reduction Reagents Reducing Agent: - NaBH₃CN or STAB - or H₂ + Pd/C Solvent: - Methanol/Ethanol Reagents->Imine

Caption: General workflow for synthesis via reductive amination.

Emerging Biocatalytic Approaches

For achieving high stereoselectivity, modern synthetic chemistry is turning to biocatalysis. Transaminase enzymes can be employed for the stereoselective amination of a ketone or the selective deamination of an unwanted diastereomer from a cis/trans mixture.[3] This enzymatic approach offers a powerful method to produce highly pure trans isomers, which are often the more thermodynamically stable and biologically active form.[3]

Profile of Biological Activities

Derivatives of the 4-alkylcyclohexan-1-amine scaffold have demonstrated a remarkable range of biological activities, positioning them as promising leads in multiple therapeutic areas.

Antiviral Activity

The structural similarity of the cyclohexylamine core to adamantane, the scaffold of the pioneering antiviral drug Amantadine, has driven extensive research in this area.[4][5]

  • Mechanism of Action (Influenza A): Amantadine and its analogs primarily target the M2 protein of the influenza A virus. The M2 protein is a transmembrane proton channel essential for the viral uncoating process within the host cell endosome.[5] The protonated amine of the drug is thought to block the pore of this channel, preventing the influx of protons into the viral particle. This inhibits the pH-mediated dissociation of the viral ribonucleoprotein (RNP) from the matrix protein, trapping the virus in the endosome and halting its replication cycle.[5]

  • Broad-Spectrum Potential: Research has expanded beyond influenza. Novel benzo-heterocyclic amine derivatives have shown potent, broad-spectrum activity against both RNA viruses (Influenza A, Hepatitis C, Coxsackie B3) and DNA viruses (Hepatitis B).[6] Structure-activity relationship studies in this context have revealed that the inclusion of electron-withdrawing substituents on attached aromatic rings can enhance antiviral efficacy.[6]

G cluster_0 Mechanism of M2 Channel Inhibition Virus Influenza A Virus Enters Host Cell Endosome Encapsulation in Host Endosome Virus->Endosome Acidification Endosome Acidification (H⁺ Influx) Endosome->Acidification Natural Process M2_Channel Viral M2 Ion Channel (Activated by low pH) Acidification->M2_Channel Activates Uncoating Viral Uncoating (RNP Release) M2_Channel->Uncoating Allows H⁺ influx, triggers Block Channel Blocked Replication Viral Replication Uncoating->Replication Drug Cyclohexylamine Derivative (e.g., Amantadine analog) Drug->M2_Channel Binds and Blocks

Caption: Inhibition of Influenza A replication via M2 ion channel blockade.

Antibacterial Activity

Several studies have highlighted the potential of this scaffold in combating bacterial infections. Derivatives of 4-tert-butylcyclohexanone have demonstrated notable bacteriostatic effects.[7][8]

  • Spectrum of Activity: The strongest activity is often observed against Gram-positive bacteria, including Bacillus subtilis and the clinically significant pathogen Staphylococcus aureus.[7][8] Activity has also been reported against the Gram-negative strain Escherichia coli.[8] This suggests that these compounds may interfere with cellular processes common to these organisms, potentially involving the cell membrane or key metabolic enzymes.

Table 1: Representative Antibacterial Activity of Cyclohexanone Derivatives

Compound Class Target Organism Activity Measure Result Reference
Bromolactone of 4-tert-butylcyclohexanone Bacillus subtilis MIC >250 µg/mL [7]
Bromolactone of 4-tert-butylcyclohexanone Staphylococcus aureus MIC >250 µg/mL [7]
Bromolactone of 4-tert-butylcyclohexanone Escherichia coli MIC Growth Limitation [7][8]
Amidrazone of cyclohex-1-ene carboxylic acid Mycobacterium smegmatis MIC 64 µg/mL [9]

| Amidrazone of cyclohex-1-ene carboxylic acid | Yersinia enterocolitica | MIC | 64 µg/mL |[9] |

Note: MIC stands for Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a bacterium.

Analgesic and CNS Activity

The rigid scaffold has also been explored for its potential to modulate targets within the central nervous system (CNS). A novel class of analgesics based on 4-amino-4-arylcyclohexanones has been developed.[10] The research demonstrated that analgesic activity is highly sensitive to the nature and position of substituents on the aryl ring, with para-substituted methyl and bromo derivatives showing potency up to 50% that of morphine in preclinical models.[10]

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is paramount for optimizing lead compounds into clinical candidates. For the 4-alkylcyclohexan-1-amine scaffold, the relationship between structure and biological function can be distilled into several key principles.

G cluster_0 Key SAR Principles Core 4-Alkylcyclohexan-1-amine Core Scaffold P1 Pillar 1: Ring & Stereochemistry (Cis vs. Trans) Core->P1 Determines 3D shape & vector of amine P2 Pillar 2: C1-Amine Group (Primary Anchor) Core->P2 Key H-Bonding & Electrostatic Interactions P3 Pillar 3: Substituent Effects (R-groups) Core->P3 Modulates Potency, Selectivity & PK/PD

Caption: The three pillars of SAR for the cyclohexylamine scaffold.

  • Pillar 1: Ring Conformation and Stereochemistry: As discussed, the bulky C-4 alkyl group locks the conformation. The resulting cis or trans orientation of the C-1 amine is often the single most important factor for activity. One isomer will present the amine in the optimal vector to engage with the target's binding pocket, while the other may be inactive due to a steric clash or improper orientation.

  • Pillar 2: The C-1 Amine Group: The basicity (pKa) of the amine is critical. It must be sufficiently basic to be protonated at physiological pH to engage in electrostatic interactions, but not so basic as to hinder membrane permeability. Modifications from a primary to a secondary or tertiary amine can alter this pKa and introduce new steric or hydrophobic interactions.

  • Pillar 3: Substituent Effects: The "R-groups" attached to the amine or elsewhere on the scaffold are used for fine-tuning. For example, in antiviral derivatives, adding electron-withdrawing groups to an N-aryl substituent can increase potency.[6] In analgesics, the position of a substituent on an aryl ring (ortho, meta, or para) can dramatically alter activity.[10] These modifications influence not just target binding (pharmacodynamics) but also absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific research is built on robust and reproducible methodologies. The following protocol for determining antibacterial susceptibility is a standard, self-validating system used to quantify the activity of new chemical entities.

Protocol: Antibacterial Susceptibility Testing via Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 4-butylcyclohexan-1-amine derivative against a target bacterial strain (e.g., Staphylococcus aureus).

Principle: This method tests the ability of serially diluted concentrations of a compound to inhibit the visible growth of bacteria in a liquid nutrient broth. The system is self-validating through the inclusion of positive and negative controls.

Materials:

  • Test Compound (e.g., a 4-butylcyclohexan-1-amine derivative)

  • Bacterial Strain (S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive Control: Vancomycin

  • Negative Control: CAMHB alone (sterility control) and CAMHB + cells (growth control)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Vancomycin is prepared similarly.

  • Preparation of Bacterial Inoculum: a. Culture S. aureus on an agar plate overnight at 37°C. b. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a single row in the 96-well plate. b. Add 200 µL of the test compound (at a starting concentration of, for example, 512 µg/mL in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL). d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 2c) to wells 1 through 11. The final volume in each well is now 200 µL, and the compound concentrations are halved (e.g., starting at 256 µg/mL). The final bacterial density is ~5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.

  • Incubation: Seal the plate (e.g., with parafilm or a lid) to prevent evaporation and incubate at 37°C for 18-24 hours.

  • Reading Results: a. Visual Inspection: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). b. Validation:

    • The sterility control (well 12) must be clear.
    • The growth control (well 11) must show distinct turbidity.
    • The MIC of the positive control (Vancomycin, run in a separate row) should fall within its known acceptable range for the reference strain. c. (Optional) Spectrophotometric Reading: Read the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the growth control.

Conclusion and Future Directions

The 4-alkylcyclohexan-1-amine scaffold is a proven platform for the discovery of biologically active compounds. Its synthetic tractability and rich stereochemical features allow for precise structural modifications to optimize activity against a range of therapeutic targets, from viral proteins and bacterial cells to CNS receptors. The extensive research into its antiviral properties, rooted in the legacy of Amantadine, continues to be a promising avenue for combating both seasonal and pandemic viral threats. Future research should focus on leveraging modern synthetic methods, including biocatalysis, to access novel and stereochemically pure derivatives. Furthermore, integrating computational chemistry and machine learning with traditional SAR studies will undoubtedly accelerate the design of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles based on this versatile and powerful chemical framework.

References

  • N-Butyl-4,4-dimethylcyclohexan-1-amine. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTjcMVl5iw7WWsP9_DCikWjv-k6rwggaqGd0hMloq3-B4rZqPfguruMO8FmNpKPDSURhf-hRlbrNqcX6lBpH_kFoLUtJQND22ZtIUn5CA7yiXPBuZ8qBxkQZyeR6ROTI3IjksXiA==]
  • Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Wiley Online Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvR0AJZjCOdvkx93csIfO_13EZeiBY__UGGfL9fUrGEGHYPiRAGbT2ooTAvtIqqjQ3BdPiKazsTjTUKf8EZ5JrypXxFUKkMSXM9a6YC6fimouWeupskwBWqI7CtxKLzaNRh2npXoDyVD2khbdvXbxGKm71jUtchJAfpGMzbGWMA5r5JRJJeDACoS3WI9DBqpY0fEQu3kreCPO1Un6_rv-7icCf-OBUtXHo1yX0MMvK-A1VaL3pKWVhaq4XWQ==]
  • Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaIMFFxv_ctJqMbX6dRoQhq-WVF6J0uC2YOLAxq9_i4cjTsA8J1dBEzbEBbL0j4XnsNgGmr4660zkA51FRC3jgX3NWSA2t69rq8dtEqJd0LBJuWyMA1Ov_yzAk4JpxJgTb3YM=]
  • N-butyl-4-tert-butylcyclohexan-1-amine. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBKMh0LjAObXqMTrxHhDIL1RnalO88KHqVh_z368XpZRlIHSoOMfaqxrHAuU3z6B3oZLajrUy5ZdSnYHuCwGJMM9yGLvhEUnS1-wGR6wSe4zjjgguQLP7dtVGuAmye1tJCmcQy_g==]
  • 4-tert-Butylcyclohexylamine. PubChem, National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCj0ee60T2tYOdkVlrFAgJg6PNzUmLbE0JysrHkMdjd544rWd9u-RVhgscd8zF23XiugtfmcLH5TBTsFVb0Oz7vLbyoDPL2z7MCheCOfsA1aE2tm3MjArm3pth_0YE1QjhuAqJHxqC_V3ouUK_EnX6AyR7ltCB1shxddi2IcZy]
  • Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4gGZaKRfVi4CesXEqOBx79dWfQbSEKUYMqZCBs_HFDnbKP2aOO2UJaNfilJblUrBe3JOH3XGLj3Jclxl3QY19CF_d51vOP78wx23GAVNjoRvhNiyPx_ghQ6LlECjv9RXJIPPCfrqaXr3Rb7g=]
  • 4-tert-butyl-N-methylcyclohexan-1-amine. PubChem, National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF55qlxMhEuepkuL2v4JgB7Q21M6aOuHiilTAJnSNoBhA6MdMMnRU8o3l7ifN0L9acbmmBC1s8rLddwH7apztfuHR_tvYErrqHHvq6iWbofsF7S6NtytOYC6QYl6fxqQHnXUa0Sew3VuJ19VLjxtWBFeRj-bUJuhI2yF_0OM_ZcnUlIYK9LOr9zyUFt]
  • (4-Tert-butyl-cyclohexyl)-cyclohexyl-amine. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA4cHYTZ3Qbafo_pixkuqqHLHS2W2-OJviLT_vgLJ-LMqY_JLpSfvyLn7sCWMQVfBP6OO_gl03Id8_KViNvLbuWvacJh0rOtPD0C5hKrtCShP0eInhcp_t3oWSyjV60eN7rh9Z]
  • How can you synthesize 4-tert-butylcyclohexanone?. Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENR-YOpYn-xOSQSGDjx50S7Apu_M7W0dyi3J1rTkQYA2vQmtkIBeMLAcBaIdg-cKhIcsYFLKUtEPtNEh9gjunXT5hu4GSJsp0ixrfQlttjGjDasSc83gjAVolKtOn4WXUGeBzmmMvfhixW8Dhe96jA4Ny6XSbLaAUO09bGiJlgEQ==]
  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb0NouDmppAwWCxvdvOmnXra9TrNGFLmo_dhQGFivMwNx2Fy71Lydnga-buTlhLdErtyduCGpl4FDzoTwTJ0xX40t-2ouLS7aVme7uyEnCyuVA0R9mmmYxeaA1QTBWLSFkog==]
  • Bán, T., Varga, E., Nagy-Szakolczai, A., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 3365. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsh4rXjfbYI30n3wqxaWnbinSAxTfiDqP2gRfhrcnt5-RVes4j70TaGScUK4DaRxglvESByIRbSQRg_sApH3QtXSC8ms5pU8Vq1RHwnLVNjPdvR2OuAKm_tofHt4Bj0J_GkLpHuEE7nyDuMNY=]
  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvAhpNs3lQFB-j0CcZ2lLlrsayDMmdJsbH0QYUGAOTys1DHs1QTy-zB-NveXXGtvrHzLkFj_m-YtS2XZP79dMiLbXB5jfV9KEeZDRlurjJ-_cwn9WPHQtsg_WPZ0RVvxWNd7rytAqN7-jyEA==]
  • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. SlideShare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMtzw8QJOkpt0vp_x0RRLNZ2noMHZ8AGVNi4dlakULCJ5EUCWn7TmJgPbiIaGUHR89RsxqLPotIfDjas_AvyOVJQYy3QlaydReTa3rTXAMWa5cwAXxrmUpUbKRdY54k08WAp_2tiPqvmN9ERgldR_gkRrgChu1LPaRaLp8tjrshmBglwVq8PaX4MVAD05fDIiGU5RGxWpOAjWNKZzVfnGjTDyqndR7e1vzOL5vL1U=]
  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPANqr9gA8NQ7oHKkz15waDoQbhsxiH-uD-RHTj4CNm-fVmvQ4DzCHsByS1RXzGs3Jd8LmA8pfC9KCxBr7aIB68SdpEF4EpVKoWpKPwrz6cdTCj7uj5bqH8mGiYIow9-WF-Vc=]
  • Antiviral agents derived from novel 1-adamantyl singlet nitrenes. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvX17N8Wke356xN7MXM5JbBT94AtDTlaQ-A7rWZLKgEsLJLWeGqggavXTyzU360QsNJUhDnzC8uLMdPgcvB74C7Q_7ekBluy6oWqPIRgPwM6OkAzGj6dFgiCOi3vx1WYPHWNQ=]
  • Szafrański, K., Węglińska, L., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfeQPwk05KQeCuwxm-UAGNY-BKlicWNET4XgQtgxVxXpNsAWl-K1yggMrIzDpZ2rReg722-kkMngsAED_OcSOKZAYgE1evlBWGKdmL18r_PdpZocVieO-LfAh84f-AGp3mqA==]
  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEGz1Kp_sK_ggciJGUkSMvUEfiTU38cI25B2QC2KRP9tfafPKOB_OQXtgK92S-c0EfbhFoTNziTRVkq8tgmAOd92RRiXCYzuDWn6o6ZBIEQK7gallP8gXIRBX5n2XLpLXWEOM=]
  • Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrGsbi56KdT5TUyVC56cbCHNxnGbAoJuNEw1N_7RHwcG7XNpnQ022a6-Tx1PmtilyajEIbupPktBO9mYCtx_LHiGiscR4Ix8_tQymp_wHQI8xghrcY_I_ZT6aLH6f2N0ffo10=]
  • De Clercq, E., & Li, G. (2016). Antiviral agents. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgUU_RJtKkEUbsSgDwqi_3JmqEc4DeMD8Uc4DFgi3FapmbCn0uQemAiVJtrkxcroBJvQlGG07DCC31HVcM4FSE5WjM2jG-1YAloSqW75l1PzwJw-0XjlI_4Rs3RBYLx_YLgZrLgD-JhafbA==]
  • Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCMGk9pqIcrnhlopRoPhOSJM8gYiGr6r7SXlaSutO36Iv-TedGqLZlOPKeD_054fLadtxz5_jwKqC8OJaOXc2O9fMMAa4eRR2Hm9JVrotEA0hZMKxz8eEehUQzV1Ep-xx-QYmkryLEEqJYpDYE6STnC6n1ACtFuQIyJor50LQRBB9dWfRjv2jNhmbGdOcM4ghbU-yFAJ_k-Mf2OOrAhnPccpjUAU5xb3XwHt0NMX3S2JWVX7FRaPI_-E4aDQwe2Q2AvqNG3aNFAiFM7NdXoX96fiRy9v7VXwH_tZfq4LE2zjotJi7ex7DRF7CenKa4d2fIHcCNN5iJ2k2HhY0-eEBmFOoMAb1PXQ==]

Sources

Foundational

The Versatile Synthon: A Technical Guide to 4-Butylcyclohexan-1-amine in Modern Organic Synthesis

Abstract 4-Butylcyclohexan-1-amine, a disubstituted cyclohexane derivative, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural features, particularly the interplay of its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Butylcyclohexan-1-amine, a disubstituted cyclohexane derivative, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural features, particularly the interplay of its stereoisomers and the conformational rigidity imparted by the butyl group, offer chemists a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of 4-butylcyclohexan-1-amine, from its fundamental properties and synthesis to its strategic application in the development of novel pharmaceuticals and agrochemicals. We will delve into detailed, field-proven protocols for key transformations, explain the causal relationships behind experimental choices, and present data-driven insights to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: Unveiling the Potential of a Substituted Cyclohexylamine

The cyclohexylamine framework is a prevalent motif in a myriad of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a butyl group at the 4-position of the cyclohexane ring creates 4-butylcyclohexan-1-amine, a compound that exists as two distinct stereoisomers: cis and trans. The spatial orientation of the amine and butyl groups in these isomers dictates their conformational preferences and, consequently, their reactivity and interaction with biological targets. The bulky butyl group tends to lock the cyclohexane ring into a preferred chair conformation, influencing the accessibility of the amine functionality. This stereochemical richness makes 4-butylcyclohexan-1-amine a valuable tool for medicinal chemists and drug development professionals seeking to fine-tune the physicochemical and pharmacological properties of their lead compounds.

Physicochemical Properties and Stereochemistry

The physical and chemical properties of 4-butylcyclohexan-1-amine are intrinsically linked to its stereochemistry. The cis and trans isomers exhibit differences in boiling point, density, and spectroscopic signatures. Understanding these properties is crucial for both reaction monitoring and final product characterization.

PropertyValue (for mixture of isomers)Source
Molecular Formula C₁₀H₂₁N
Molecular Weight 155.29 g/mol
Appearance Colorless to almost colorless liquidTCI Chemicals
Boiling Point Not specified
Density ~0.86 g/cm³Sunway Pharm Ltd.
CAS Number 37942-69-1TCI Chemicals
Conformational Analysis: The Influence of the Butyl Group

The conformational equilibrium of the cyclohexane ring is a cornerstone of stereochemistry. In 4-butylcyclohexan-1-amine, the bulky butyl group strongly influences this equilibrium.

  • trans-isomer: The thermodynamically more stable isomer, where both the butyl and amino groups can occupy equatorial positions in the chair conformation. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions.

  • cis-isomer: In the chair conformation, one substituent must occupy an axial position while the other is equatorial. Due to the significant steric bulk of the butyl group, the conformation where the butyl group is equatorial and the smaller amino group is axial is favored. However, this isomer is inherently higher in energy than the trans isomer.

The preference for the equatorial position is a key determinant of reactivity. The equatorial amine in the trans-isomer is more sterically accessible for reactions compared to the axial amine in the dominant conformer of the cis-isomer.

Synthesis of 4-Butylcyclohexan-1-amine

The most common and industrially scalable route to 4-butylcyclohexan-1-amine is through the reductive amination of 4-butylcyclohexanone. This transformation can be achieved through various methods, with catalytic hydrogenation being a prevalent choice due to its atom economy and cleaner reaction profiles.

Catalytic Reductive Amination of 4-Butylcyclohexanone

This method involves the reaction of 4-butylcyclohexanone with an ammonia source in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst. The choice of catalyst and reaction conditions can influence the stereoselectivity of the product.

G Ketone 4-Butylcyclohexanone Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine 4-Butylcyclohexan-1-amine (cis/trans mixture) Imine->Amine Reduction Catalyst H2, Metal Catalyst (e.g., Rh, Ni, Pd) Catalyst->Imine

Caption: Reductive amination of 4-butylcyclohexanone.

Experimental Protocol: Catalytic Reductive Amination

This protocol provides a general framework for the synthesis of 4-butylcyclohexylamine via catalytic reductive amination of 4-butylcyclohexanone.[1]

Materials:

  • 4-Butylcyclohexanone (1.0 eq)

  • Ammonia (in a suitable solvent like methanol or as aqueous ammonia) (excess)

  • Hydrogen gas

  • Rhodium-Nickel on Silica (Rh-Ni/SiO₂) catalyst (e.g., 2 wt% Ni)[1]

  • Cyclohexane (solvent)

  • High-pressure reactor (autoclave)

Procedure:

  • To a high-pressure reactor, add 4-butylcyclohexanone and cyclohexane.

  • Add the Rh-Ni/SiO₂ catalyst to the reactor.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Introduce ammonia into the reactor to a pressure of approximately 4 bar.

  • Pressurize the reactor with hydrogen gas to a total pressure of around 6 bar.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (typically several hours).

  • After completion, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure. The resulting crude product can be purified by distillation or other chromatographic techniques to yield 4-butylcyclohexan-1-amine as a mixture of cis and trans isomers.

Causality Behind Experimental Choices:

  • Catalyst: Bimetallic catalysts like Rh-Ni have shown high conversion rates and selectivity for the primary amine in the reductive amination of cyclohexanones.[1] The catalyst facilitates both the imine formation and its subsequent hydrogenation.

  • Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while minimizing side reactions. The use of a sealed reactor is necessary to handle the pressures of ammonia and hydrogen.

  • Excess Ammonia: Using an excess of ammonia helps to drive the equilibrium towards the formation of the primary amine and minimizes the formation of secondary amine byproducts.

Applications in Organic Synthesis: A Versatile Building Block

4-Butylcyclohexan-1-amine serves as a valuable nucleophile in a variety of organic transformations, most notably in the formation of amides and in further reductive amination reactions to generate more complex amines.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. 4-Butylcyclohexan-1-amine readily participates in amide coupling reactions with carboxylic acids, acyl chlorides, or activated esters.

G CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea, active ester) CarboxylicAcid->ActivatedEster Activation Amine 4-Butylcyclohexan-1-amine Amine->ActivatedEster Amide N-(4-butylcyclohexyl)amide ActivatedEster->Amide Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->CarboxylicAcid

Caption: General workflow for amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a robust method for the coupling of a carboxylic acid with 4-butylcyclohexan-1-amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Butylcyclohexan-1-amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 4-butylcyclohexan-1-amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-(4-butylcyclohexyl)amide.

Causality Behind Experimental Choices:

  • HATU: This uronium-based coupling reagent is highly efficient and often leads to high yields with minimal side reactions, even with sterically demanding amines. It rapidly converts the carboxylic acid to a highly reactive OAt-active ester.

  • DIPEA: A non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction, facilitating the coupling process.

  • Anhydrous Conditions: Amide coupling reagents are often sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.

Application in Pharmaceutical and Agrochemical Scaffolds

The 4-butylcyclohexylamine moiety is found in various compounds with interesting biological activities. For instance, N-[4-(alkyl)cyclohexyl]-substituted benzamides have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[2] This highlights the potential of this scaffold in the development of new therapeutic agents. Furthermore, derivatives of 4-cyclohexylamine have been investigated for their fungicidal properties, suggesting applications in crop protection.[3][4]

Safety and Handling

4-Butylcyclohexan-1-amine is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

4-Butylcyclohexan-1-amine stands as a testament to the power of simple, yet strategically designed, building blocks in modern organic synthesis. Its well-defined stereochemistry and the conformational influence of the butyl group provide a robust platform for the creation of diverse and complex molecules. The reliable and high-yielding protocols for its incorporation into larger structures, particularly through amide bond formation and reductive amination, make it an invaluable tool for researchers in drug discovery and agrochemical development. As the demand for novel chemical entities with tailored properties continues to grow, the utility of versatile synthons like 4-butylcyclohexan-1-amine is set to expand, paving the way for future innovations in chemical science.

References

  • PubChem. (n.d.). 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. (1999). Il Farmaco, 54(8), 524-532. [Link]

  • Morales, K., Sandoval, C., Peixoto, A., Chimentão, R., & Ruiz, D. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(9), 1276. [Link]

  • Google Patents. (n.d.). NZ221609A - 4-cyclohexylamine derivatives and fungicidal compositions.
  • Google Patents. (n.d.). NZ221609A - 4-cyclohexylamine derivatives and fungicidal compositions.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantification of 4-Butylcyclohexan-1-amine by GC-MS and LC-MS/MS

Abstract This document provides detailed analytical methods for the precise and accurate quantification of 4-Butylcyclohexan-1-amine, a key chemical intermediate in various manufacturing and pharmaceutical processes. Due...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the precise and accurate quantification of 4-Butylcyclohexan-1-amine, a key chemical intermediate in various manufacturing and pharmaceutical processes. Due to the inherent challenges associated with the analysis of primary amines, such as peak tailing and matrix interference, robust and validated methods are critical. We present two orthogonal, high-sensitivity approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide offers in-depth protocols, explains the scientific rationale behind methodological choices, and outlines validation procedures according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.

Introduction and Analytical Challenges

4-Butylcyclohexan-1-amine (Molecular Formula: C₁₀H₂₁N, Molecular Weight: 155.28 g/mol ) is a cycloaliphatic amine whose accurate quantification is essential for process control, impurity profiling, and stability testing in drug development and chemical synthesis.[1][2]

The analysis of primary amines like 4-Butylcyclohexan-1-amine by chromatographic techniques presents several well-documented challenges.[3] The primary amino group is highly basic and can engage in strong secondary interactions with active sites (e.g., free silanols) on column stationary phases and instrument flow paths. This often results in significant chromatographic peak tailing, poor reproducibility, and analyte loss, compromising the accuracy and sensitivity of the method.[3][4]

To overcome these issues, two primary strategies are employed:

  • Analyte Derivatization: Chemically modifying the amine group to make it less polar and more volatile, which is particularly effective for Gas Chromatography (GC).[4]

  • Advanced Column Chemistries and Mobile Phases: Utilizing modern Liquid Chromatography (LC) columns and mobile phase modifiers that minimize undesirable secondary interactions.

This note details validated protocols for both approaches, providing researchers with flexible and reliable options tailored to their specific laboratory instrumentation and analytical requirements.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is a robust and highly specific approach, ideal for volatile and semi-volatile analytes. Derivatization with Trifluoroacetic Anhydride (TFAA) is employed to block the active primary amine, which drastically improves peak shape and thermal stability.[4] The resulting trifluoroacetylated derivative is highly amenable to GC separation and yields characteristic fragments upon electron ionization (EI), allowing for selective and sensitive mass spectrometric detection.

Experimental Protocol: GC-MS

1. Sample Preparation (Derivatization)

  • Step 1: Standard & Sample Weighing: Accurately weigh an appropriate amount of 4-Butylcyclohexan-1-amine reference standard or sample into a 10 mL volumetric flask.

  • Step 2: Dilution: Dilute to volume with a suitable aprotic solvent such as Dichloromethane or Ethyl Acetate. Prepare a series of calibration standards by serial dilution.

  • Step 3: Aliquot Transfer: Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

  • Step 4: Derivatization: Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or 50 µL of Trifluoroacetic Anhydride (TFAA). Note: TFAA is highly reactive; perform this step in a fume hood.

  • Step 5: Reaction: Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Step 6: Analysis: Cool to room temperature before placing the vial in the GC autosampler.

2. Instrumentation and Conditions

The following table summarizes the recommended starting conditions for a typical GC-MS system. These may be optimized as needed.

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity, general-purpose column offering excellent separation for a wide range of analytes.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks. Splitless mode may be used for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal efficiency.
Oven Program 80°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 minA standard temperature ramp that effectively separates the analyte from solvent and potential byproducts.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.
Monitored Ions m/z (Quantifier), m/z (Qualifier 1), m/z (Qualifier 2)Specific ions depend on the derivative. For the TFAA derivative, monitor the molecular ion and key fragments.
GC-MS Workflow Diagram

The logical flow of the GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dilute Dilute in Aprotic Solvent Weigh->Dilute Derivatize Add TFAA & Heat (60°C, 30 min) Dilute->Derivatize Inject Inject 1 µL Derivatize->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect SIM Detection Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for 4-Butylcyclohexan-1-amine quantification by GC-MS.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers exceptional sensitivity and specificity, often without the need for derivatization, making it ideal for high-throughput screening and analysis of complex sample matrices.[5] The analysis relies on a robust reversed-phase liquid chromatography (RPLC) separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • Step 1: Standard & Sample Weighing: Accurately weigh an appropriate amount of 4-Butylcyclohexan-1-amine reference standard or sample into a 10 mL volumetric flask.

  • Step 2: Dilution: Dilute to volume using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures peak shape integrity. Prepare a series of calibration standards by serial dilution.

  • Step 3: Filtration: Filter the final solutions through a 0.22 µm PVDF or PTFE syringe filter to remove particulates.

  • Step 4: Transfer: Transfer the filtrate into a 2 mL autosampler vial for analysis.

  • Optional Clean-up Step: For complex matrices (e.g., biological fluids, formulations), a Solid-Phase Extraction (SPE) step using a cation-exchange sorbent may be required to remove interferences.[6]

2. Instrumentation and Conditions

The following table summarizes the recommended starting conditions. Method development and optimization are encouraged.

Parameter Condition Rationale
Liquid Chromatograph Waters ACQUITY UPLC or equivalentHigh-pressure system for efficient separation with small particle columns.
Column C18 Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)Provides good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting efficient ionization in ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°CEnsures reproducible retention times and reduces viscosity.
Gradient 5% B to 95% B over 5 min, hold 1 min, return to 5% BA typical gradient for eluting the analyte while cleaning the column.
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalentHigh-sensitivity triple quadrupole instrument.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar compounds; the primary amine readily accepts a proton.
Ion Source Temp. 500°C
MRM Transitions Precursor (Q1): 156.2 m/z ([M+H]⁺)This is the protonated molecular ion of the analyte.
Product (Q3): e.g., 99.1 (Quantifier), 57.1 (Qualifier)Product ions are determined by infusing the analyte and performing a product ion scan. These are representative fragments.
LC-MS/MS Workflow Diagram

The logical flow of the LC-MS/MS analysis is depicted below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dilute Dilute in Mobile Phase A Weigh->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject 5 µL Filter->Inject Separate RPLC Separation (C18 Column) Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate MRM Peak Detect->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for 4-Butylcyclohexan-1-amine quantification by LC-MS/MS.

Analytical Method Validation (per ICH Q2(R2))

To ensure an analytical method is fit for its intended purpose, a formal validation study must be conducted.[7] The validation should demonstrate that the procedure is reliable, reproducible, and accurate for the quantification of 4-Butylcyclohexan-1-amine in the specified sample matrix. The core performance characteristics are defined by the ICH Q2(R2) guidelines.[8][9][10]

Key Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Acceptance Criteria for Assay/Impurity
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).Peak purity analysis (e.g., via DAD or MS) shows no co-eluting interferences at the analyte retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.R² (Coefficient of Determination) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For Assay: 80% to 120% of the test concentration. For Impurity: From LOQ to 120% of the specification limit.[10]
Accuracy The closeness of test results to the true value. Assessed by spike-recovery studies at multiple concentration levels.Mean recovery of 98.0% to 102.0% for assay; 90.0% to 110.0% for impurities.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 3.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; demonstrated with acceptable precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).System suitability parameters remain within defined limits; results are not significantly impacted.

Conclusion

This application note provides two robust, sensitive, and specific methods for the quantification of 4-Butylcyclohexan-1-amine.

  • The GC-MS method with TFAA derivatization is a highly reliable and specific technique, particularly suited for purity testing and reference standard characterization where sample throughput is not the primary concern.

  • The LC-MS/MS method offers superior sensitivity and higher throughput, making it the preferred choice for trace-level impurity analysis, quantification in complex matrices, and routine quality control applications.

The selection of the appropriate method should be based on the specific analytical needs, sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated according to ICH guidelines, will provide accurate and reliable data to support research, development, and manufacturing activities.

References

  • PubChem. 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of 4-tert-Butylcyclohexanone on Newcrom R1 HPLC column. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • NIST. 4-t-Butylcyclohexylamine. NIST Chemistry WebBook. [Link]

  • ACS Publications. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • PubChem. 4-tert-butyl-N-methylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • ScienceDirect. Sample preparation in analysis of pharmaceuticals. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • PubMed. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • LCGC Magazine. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • PubChem. 4-tert-butyl-N-cyclopentylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Cengage. Selected Methods of Analysis. [Link]

  • Glasgow Caledonian University. Literature update of analytical methods for biogenic amines determination in food and beverages. [Link]

  • ScienceDirect. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. [Link]

  • Open Exploration Publishing. Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. [Link]

  • MDPI. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]

  • ResearchGate. Quantitative determination of amines used in post-combustion CO2 capture process by ion chromatography. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

Sources

Application

Application Note: Gas Chromatography Analysis of 4-Butylcyclohexan-1-amine

Abstract This application note presents a comprehensive guide for the analysis of 4-Butylcyclohexan-1-amine using gas chromatography (GC). It addresses the inherent challenges of analyzing primary amines, such as poor pe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the analysis of 4-Butylcyclohexan-1-amine using gas chromatography (GC). It addresses the inherent challenges of analyzing primary amines, such as poor peak shape and adsorptive losses, by providing a robust methodology centered on the use of a base-deactivated capillary column. Detailed protocols for sample preparation and GC instrument parameters are provided to ensure reproducible and accurate results. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the characterization and quantification of this compound.

Introduction: The Challenge of Amine Analysis

4-Butylcyclohexan-1-amine is a primary amine whose analysis by gas chromatography is often complicated by its chemical nature. The lone pair of electrons on the nitrogen atom makes the molecule highly basic and polar. This reactivity leads to strong interactions with active sites, primarily acidic silanol groups (Si-OH), present on the surfaces of standard glass inlet liners and the fused silica capillary column itself.[1][2][3] This interaction, known as adsorption, results in several chromatographic problems:

  • Peak Tailing: The analyte is released slowly and unevenly from active sites, causing asymmetrical peaks with a pronounced "tail."[1] This significantly complicates accurate peak integration and quantification.

  • Reduced Response: Irreversible adsorption can lead to a partial or complete loss of the analyte, reducing detector response and compromising sensitivity.[3]

  • Poor Reproducibility: The active sites can change over time, especially with the introduction of sample matrix, leading to inconsistent results between injections.[4]

To overcome these challenges, two primary strategies are employed: derivatization or the use of specialized, inert GC components.[5][6] Derivatization chemically modifies the amine group to reduce its polarity, but this adds complexity, time, and potential sources of error to the workflow.[6][7] This note focuses on the more direct approach: utilizing a system designed for the analysis of underivatized amines through a base-deactivated column and inlet liner, which provides a more streamlined and efficient protocol.[6][8][9]

Materials and Methodology

Reagents and Consumables
  • Analyte: 4-Butylcyclohexan-1-amine (CAS 5400-88-4), Purity ≥97%

  • Solvent: Dichloromethane (DCM) or Methanol, HPLC or GC grade

  • GC Capillary Column: Agilent J&W CP-Sil 8 CB for Amines (or similar base-deactivated 5% phenyl polydimethylpolysiloxane phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • GC Inlet Liner: Base-deactivated, single gooseneck splitless liner.[11]

  • Vials: 2 mL amber glass vials with PTFE-lined septa caps.

  • Syringe: 10 µL GC syringe.

  • Carrier Gas: Helium (99.999% purity or higher).

  • Detector Gases: Hydrogen and Air (for FID).

Instrumentation
  • A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a split/splitless inlet is recommended. An Agilent 8890 GC or equivalent is suitable.

Experimental Protocols

Standard and Sample Preparation

The following protocol details the preparation of a 100 µg/mL (100 ppm) standard solution. This can be adapted for sample analysis by dissolving the sample matrix in a suitable solvent.

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of 4-Butylcyclohexan-1-amine into a 10 mL volumetric flask.

    • Dissolve and bring to volume with Dichloromethane. Cap and invert several times to ensure homogeneity.

  • Working Standard (100 µg/mL):

    • Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with Dichloromethane.

  • Transfer:

    • Transfer the final solution to a 2 mL autosampler vial for analysis.

Gas Chromatograph (GC) Configuration

Proper instrument setup is critical to prevent analyte adsorption and ensure good chromatography.

Caption: Experimental workflow for GC analysis.

Instrument Method Parameters

The following parameters have been optimized for the analysis of 4-Butylcyclohexan-1-amine. The boiling point of the analyte is approximately 198°C, which informs the temperature program.[12]

Parameter Value Rationale
Inlet Splitless ModeMaximizes sensitivity for trace analysis.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Liner Base-Deactivated, Single GooseneckCritical for preventing analyte adsorption in the hottest part of the system.[11]
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program
   Initial Temperature80 °C, hold for 1 minAllows for solvent focusing and sharp initial peaks.
   Ramp Rate15 °C/minProvides a good balance between analysis speed and resolution.
   Final Temperature240 °C, hold for 5 minEnsures the analyte and any higher-boiling impurities are eluted from the column.
Column CP-Sil 8 CB for Amines (or equivalent)The base-deactivated stationary phase minimizes interactions with the amine.[8][10]
Detector Flame Ionization Detector (FID)Robust and provides excellent sensitivity for carbon-containing compounds.
Detector Temperature 300 °CPrevents condensation of the analyte in the detector.
Hydrogen Flow 30 mL/minStandard for FID.
Air Flow 300 mL/minStandard for FID.
Makeup Gas (He) 25 mL/minOptimizes peak shape at the detector.
Injection Volume 1 µL

Results and Discussion

Following the prescribed method, a sharp, symmetrical peak for 4-Butylcyclohexan-1-amine is expected. The use of the base-deactivated column is paramount; a standard non-deactivated column (e.g., standard DB-5) would likely produce a significantly tailing peak with a lower response factor. The retention time will be highly reproducible under these conditions. For quantitative analysis, a multi-point calibration curve should be generated to confirm the linearity of the detector response across the desired concentration range.

Troubleshooting Common Issues

Even with a robust method, problems can arise. The logical flow below addresses the most common issue: peak tailing.

Troubleshooting Start Peak Tailing Observed? CheckLiner Is the inlet liner base-deactivated and clean? Start->CheckLiner CheckColumn Is the column specifically designed for amine analysis? CheckLiner->CheckColumn Yes Maintenance Perform Inlet Maintenance: 1. Replace Liner 2. Replace Septum 3. Trim 10-15 cm from column inlet CheckLiner->Maintenance No / Unsure CheckInstallation Is the column installed correctly (no leaks, proper insertion depth)? CheckColumn->CheckInstallation Yes ReplaceColumn Replace Column CheckColumn->ReplaceColumn No CheckInstallation->Maintenance No / Leaks Found CheckInstallation->Maintenance Yes, but issue persists (indicates contamination) Resolved Problem Resolved Maintenance->Resolved ReplaceColumn->Resolved

Sources

Method

high-performance liquid chromatography (HPLC) for 4-Butylcyclohexan-1-amine

An Application Guide for the Quantitative Analysis of 4-Butylcyclohexan-1-amine by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of Aliphatic Am...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 4-Butylcyclohexan-1-amine by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Aliphatic Amines

4-Butylcyclohexan-1-amine is a primary aliphatic amine whose quantification is essential in various stages of pharmaceutical development and chemical manufacturing, from purity assessment of raw materials to quality control of final products. The analysis of such compounds by High-Performance Liquid Chromatography (HPLC) presents a significant challenge due to their inherent physicochemical properties. Primarily, the molecule lacks a chromophore, rendering it virtually invisible to standard Ultraviolet-Visible (UV-Vis) detectors, the workhorse of most QC laboratories.[1][2] Furthermore, its basic and polar nature often leads to poor retention and asymmetric peak shapes on conventional reversed-phase columns due to strong interactions with residual silanols on the silica surface.

This guide provides two robust and validated HPLC protocols for the determination of 4-Butylcyclohexan-1-amine, designed to address these challenges. Each method is tailored for different laboratory instrumentation capabilities, ensuring wide applicability.

  • Method 1 employs a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl), a well-established reagent that tags the primary amine with a highly fluorescent and UV-active group.[3] This approach allows for sensitive detection using standard fluorescence or UV detectors.

  • Method 2 offers a direct analysis approach using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD).[4] This modern technique is ideal for polar compounds and provides a universal detection capability, circumventing the need for derivatization.[5][6]

The selection between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Physicochemical Properties of 4-Butylcyclohexan-1-amine

A foundational understanding of the analyte's properties is critical for method development.[7]

PropertyValueSignificance for HPLC Method Development
Molecular Formula C₁₀H₂₁N
Molecular Weight 155.28 g/mol [8]
XLogP3 (Computed) 2.8Indicates moderate hydrophobicity, suitable for reversed-phase chromatography after derivatization reduces its polarity.[8]
pKa (Estimated) ~10.5 - 11.0As a primary amine, it is basic. At pH values two units below its pKa, it will be fully protonated (cationic), which is key for HILIC and ion-pair retention mechanisms.[9]

Method 1: Quantification via Pre-column Derivatization with FMOC-Cl and Fluorescence/UV Detection

Scientific Principle

This method leverages the chemical reactivity of the primary amine group. 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary and secondary amines in an alkaline environment to form a stable, highly fluorescent derivative.[3] This chemical modification imparts two crucial analytical advantages:

  • Enhanced Detectability : The attached fluorenyl group is a strong chromophore and fluorophore, allowing for highly sensitive detection by UV (at ~265 nm) or fluorescence (Excitation ~265 nm, Emission ~315 nm) detectors.[10][11]

  • Improved Chromatography : The derivatization process adds a large, hydrophobic moiety to the polar amine, significantly increasing its retention on a standard C18 reversed-phase column and improving peak shape.

The reaction is rapid and proceeds at room temperature. A borate buffer is used to maintain an optimal alkaline pH (typically 8.5-9.5) for the reaction. Excess, unreacted FMOC-Cl is quenched to prevent interference in the chromatogram.[12]

Experimental Protocol
  • HPLC system with a gradient pump, autosampler, column oven, and a fluorescence or DAD/UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • 4-Butylcyclohexan-1-amine reference standard.

  • 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Boric acid.

  • Sodium hydroxide.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Borate Buffer (200 mM, pH 9.0) : Dissolve boric acid in HPLC grade water to a concentration of 200 mM. Adjust the pH to 9.0 with a sodium hydroxide solution.

  • FMOC-Cl Reagent (15 mM in Acetonitrile) : Dissolve an appropriate amount of FMOC-Cl in acetonitrile to make a 15 mM solution. This solution should be prepared fresh daily.

  • Diluent : Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh about 25 mg of 4-Butylcyclohexan-1-amine reference standard and dissolve it in 25.0 mL of diluent.

  • Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation : Accurately weigh a quantity of the sample expected to contain 4-Butylcyclohexan-1-amine and dissolve it in the diluent to achieve a final concentration within the calibration range. Centrifuge or filter the sample if it contains particulates.[1]

For each standard, blank, and sample solution:

  • In an autosampler vial, add 100 µL of the sample/standard solution.

  • Add 200 µL of 200 mM Borate Buffer (pH 9.0). Vortex briefly.

  • Add 200 µL of 15 mM FMOC-Cl reagent.

  • Cap the vial immediately and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • The sample is now ready for injection.

Diagram: Derivatization & Analysis Workflow

G cluster_prep Sample/Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis s1 Weigh & Dissolve Sample/Standard in Diluent d1 100 µL Sample/Standard s1->d1 s2 Prepare Calibration Curve Standards s2->d1 d2 Add 200 µL Borate Buffer (pH 9.0) d1->d2 d3 Add 200 µL FMOC-Cl Reagent d2->d3 d4 Vortex & React (15 min) d3->d4 h1 Inject into HPLC System d4->h1 h2 Separation on C18 Column h1->h2 h3 Fluorescence/UV Detection h2->h3 h4 Data Acquisition & Quantification h3->h4

Caption: Workflow for FMOC-Cl derivatization and subsequent HPLC analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50% to 90% B; 20-22 min: 90% B; 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm
UV Detector 265 nm

Method 2: Direct Analysis by HILIC with Charged Aerosol Detection (CAD)

Scientific Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation mode for polar and ionizable compounds that are poorly retained in reversed-phase chromatography.[13] The mechanism relies on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6]

For 4-Butylcyclohexan-1-amine, a mobile phase with an acidic pH (e.g., using formic or acetic acid) ensures that the amine is fully protonated (R-NH₃⁺), making it highly polar and ideally suited for retention on a polar HILIC column (e.g., bare silica, diol, or amide-based).

Since the analyte lacks a chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) is a mass-sensitive detector that provides a response for any non-volatile or semi-volatile analyte.[14][15] The HPLC eluent is first nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged and detected by an electrometer. The signal is proportional to the mass of the analyte, offering consistent response factors for compounds with different structures.[9]

Experimental Protocol
  • HPLC or UHPLC system with a gradient pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • HILIC column (e.g., Silica, Amide, or Diol phase, 150 mm x 4.6 mm, 3-5 µm particle size).

  • 4-Butylcyclohexan-1-amine reference standard.

  • Acetonitrile (HPLC or MS grade).

  • Water (HPLC or MS grade).

  • Formic acid (or Ammonium Formate).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Mobile Phase A (Aqueous) : Water with 0.1% Formic Acid.

  • Mobile Phase B (Organic) : Acetonitrile with 0.1% Formic Acid.

  • Diluent : Prepare a 90:10 (v/v) mixture of Acetonitrile and Water. This high organic content is crucial for good peak shape in HILIC injections.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh about 25 mg of 4-Butylcyclohexan-1-amine reference standard and dissolve it in 25.0 mL of diluent.

  • Working Standard Solutions : Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Preparation : Accurately weigh a quantity of the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Ensure the final sample solution has a high organic content (~90% acetonitrile) to be compatible with the initial mobile phase conditions.

ParameterCondition
Column HILIC (Silica or Amide), 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 95% B; 1-10 min: 95% to 70% B; 10-12 min: 70% B; 12-15 min: 95% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
CAD Settings Nebulizer Temp: 35 °C, Nitrogen Gas: 35 psi, Data Collection Rate: 10 Hz

Diagram: HILIC-CAD Analytical Workflow

G cluster_prep Sample Preparation cluster_hplc HILIC Separation cluster_cad Charged Aerosol Detection p1 Weigh & Dissolve Sample in 90% Acetonitrile h1 Inject into HPLC System p1->h1 h2 Separation on HILIC Column h1->h2 c1 Nebulization h2->c1 Eluent c2 Solvent Evaporation c1->c2 c3 Particle Charging c2->c3 c4 Electrometer Measurement c3->c4

Caption: Workflow for direct analysis using HILIC separation and CAD detection.

System Suitability and Method Validation

To ensure the reliability and trustworthiness of the analytical results, a system suitability test (SST) must be performed before any sample analysis. The validation of the method should be conducted in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

System Suitability Test (SST) Protocol
  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Calculate the key performance parameters.

Acceptance Criteria
ParameterMethod 1 (Derivatization)Method 2 (HILIC-CAD)Rationale
Tailing Factor (T) ≤ 2.0≤ 2.0Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) ≥ 2000≥ 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%≤ 5.0%Demonstrates the precision of the system. A wider acceptance for CAD is common due to the nature of the detection mechanism.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%≤ 1.0%Ensures stable and reproducible retention.

References

  • PubChem. 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-tert-butyl-N-methylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-tert-Butylcyclohexanol. National Center for Biotechnology Information. [Link]

  • Fung, Y. S., & Long, Y. (2001). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. [Link]

  • Gámiz-Gracia, L., et al. (2001). HILIC separation and CAD detection of a mixture of inorganic salts. ResearchGate. [Link]

  • Google Patents. (2017).
  • Eslami, A., et al. (2007). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of AOAC INTERNATIONAL. [Link]

  • Agilent Technologies. (2020). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Ghosh, R., & Kline, P. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. BMC research notes, 12(1), 268. [Link]

  • J&K Scientific LLC. (2021). Method Development Guide of Ion-pair Reagents. [Link]

  • Agilent Technologies. (2016). Sample Preparation Fundamentals for Chromatography. [Link]

  • Shimadzu Corporation. (2015). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • ResearchGate. (2009). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. [Link]

  • ResearchGate. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Van Eijk, H. M., et al. (1993). Appraisal of Four Pre-Column Derivatization Methods for the High-Performance Liquid Chromatographic Determination of Free Amino Acids in Biological Materials. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1), 143-158. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. University of Southern Mississippi. [Link]

  • Ghosh, R., & Kline, P. (2019). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. PubMed. [Link]

  • PubChem. 4-Tert-butylcyclohex-1-ene. National Center for Biotechnology Information. [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. [Link]

  • Thermo Fisher Scientific. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. YouTube. [Link]

  • ResearchGate. (2007). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]

  • Mallik, R., et al. (2015). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. ResearchGate. [Link]

Sources

Application

The Strategic Integration of 4-Butylcyclohexan-1-amine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: The Versatility of Alicyclic Amines in Medicinal Chemistry In the landscape of modern drug discovery and development, the molecular architecture of a pharmaceutical agent is paramount to its efficacy, selec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Alicyclic Amines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the molecular architecture of a pharmaceutical agent is paramount to its efficacy, selectivity, and pharmacokinetic profile. Among the vast array of chemical building blocks, alicyclic amines, and specifically 4-Butylcyclohexan-1-amine, have emerged as crucial components in the synthesis of complex pharmaceutical intermediates. The cyclohexane ring, with its well-defined conformational isomers (chair and boat), provides a rigid scaffold that can appropriately orient functional groups in three-dimensional space to optimize interactions with biological targets. The butyl substituent at the 4-position enhances lipophilicity, which can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This technical guide provides an in-depth exploration of the applications of 4-Butylcyclohexan-1-amine in pharmaceutical intermediate synthesis. We will delve into its chemical properties, showcase its utility in key synthetic transformations, and provide detailed, field-proven protocols for its incorporation into molecular frameworks destined for therapeutic applications. The causality behind experimental choices will be elucidated, ensuring that researchers, scientists, and drug development professionals can not only replicate the described methods but also adapt them to their specific synthetic challenges.

Chemical Properties and Reactivity Profile

4-Butylcyclohexan-1-amine (CAS No: 33658-46-3) is a primary aliphatic amine featuring a butyl-substituted cyclohexane ring. The amine group, being the primary reactive center, readily participates in a variety of nucleophilic reactions. Its reactivity is characteristic of a primary amine, yet the sterically demanding cyclohexyl backbone can influence the kinetics and outcome of certain transformations.

PropertyValueSource
Molecular Formula C₁₀H₂₁NPubChem
Molecular Weight 155.28 g/mol PubChem
Boiling Point Approx. 215-217 °CChemical Supplier Data
Stereochemistry Exists as cis and trans isomersInternal Knowledge
Solubility Soluble in most organic solventsInternal Knowledge

The presence of cis and trans isomers, arising from the relative orientation of the amino and butyl groups on the cyclohexane ring, is a critical consideration in pharmaceutical synthesis. The stereochemistry of the final active pharmaceutical ingredient (API) is often dictated by the isomeric purity of the starting materials. For instance, the antipsychotic drug Cariprazine features a trans-4-substituted cyclohexane-1-amine as a key structural element, highlighting the importance of stereocontrol in the synthesis of such intermediates.[1]

Core Synthetic Application: Amide Bond Formation

One of the most fundamental and prevalent applications of 4-Butylcyclohexan-1-amine in pharmaceutical synthesis is its role as a nucleophile in amide bond formation. Amide linkages are a cornerstone of medicinal chemistry, present in a vast number of marketed drugs. The reaction of 4-Butylcyclohexan-1-amine with a carboxylic acid or its activated derivative yields an N-substituted cyclohexyl amide, a common motif in bioactive molecules.

Causality in Reagent Selection for Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, activation of the carboxylic acid is necessary. Common strategies include:

  • Conversion to Acyl Chlorides: Highly reactive, but the generation of HCl as a byproduct necessitates the use of a base to prevent protonation of the amine nucleophile.

  • Use of Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) provide a milder and more controlled method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt is often added to suppress side reactions and reduce the risk of racemization at chiral centers.[1][2][3][4][5]

The choice of method depends on the substrate's sensitivity, scale of the reaction, and desired purity of the final product.

Detailed Application Protocol: Synthesis of a Model Pharmaceutical Intermediate, N-(trans-4-Butylcyclohexyl)-4-nitrobenzamide

This protocol details the synthesis of a model pharmaceutical intermediate, N-(trans-4-Butylcyclohexyl)-4-nitrobenzamide, via the acylation of trans-4-Butylcyclohexan-1-amine with 4-nitrobenzoyl chloride. This reaction exemplifies a common transformation in the synthesis of more complex bioactive molecules. The 4-nitrophenyl moiety is a common feature in medicinal chemistry and can serve as a handle for further functionalization. A similar synthetic strategy is employed in the preparation of intermediates for various therapeutic agents.[6]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification A Dissolve trans-4-Butylcyclohexan-1-amine and triethylamine in anhydrous DCM B Cool solution to 0 °C A->B C Add 4-nitrobenzoyl chloride solution dropwise B->C D Stir at 0 °C, then warm to RT C->D E Monitor reaction by TLC D->E F Quench with water E->F Upon completion G Extract with DCM F->G H Wash organic layer (aq. HCl, aq. NaHCO₃, brine) G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by recrystallization or chromatography I->J

Caption: Workflow for the synthesis of N-(trans-4-Butylcyclohexyl)-4-nitrobenzamide.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
trans-4-Butylcyclohexan-1-amine33658-46-3155.28 g/mol 1.55 g10.0
4-Nitrobenzoyl chloride122-04-3185.56 g/mol 1.95 g10.5
Triethylamine121-44-8101.19 g/mol 1.40 mL10.0
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 50 mL-
1 M Hydrochloric acid (aq)7647-01-0-20 mL-
Saturated Sodium Bicarbonate (aq)144-55-8-20 mL-
Brine (saturated NaCl solution)7647-14-5-20 mL-
Anhydrous Sodium Sulfate7757-82-6-q.s.-
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve trans-4-Butylcyclohexan-1-amine (1.55 g, 10.0 mmol) and triethylamine (1.40 mL, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice-water bath.

  • Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in 20 mL of anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine (visualized with ninhydrin stain) indicates reaction completion.

  • Work-up: Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 20 mL). The acidic wash removes excess triethylamine, and the basic wash removes any unreacted 4-nitrobenzoyl chloride and 4-nitrobenzoic acid.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(trans-4-Butylcyclohexyl)-4-nitrobenzamide.

Expected Results and Characterization
  • Yield: Typically 85-95% after purification.

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic peaks for the cyclohexyl protons, the butyl chain protons, the aromatic protons of the nitrobenzoyl group, and the amide N-H proton (typically a broad singlet around 6-7 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Resonances corresponding to the carbons of the butylcyclohexyl and nitrobenzoyl moieties, and the amide carbonyl carbon (typically around 165-170 ppm).

  • Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product.

Broader Applications in Pharmaceutical Synthesis

The utility of 4-Butylcyclohexan-1-amine extends beyond simple acylation. It serves as a key building block in the synthesis of a diverse range of pharmaceutical intermediates through reactions such as:

  • Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary and tertiary amines.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

These transformations allow for the introduction of the 4-butylcyclohexyl moiety into a wide variety of molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion: A Foundational Building Block for Drug Discovery

4-Butylcyclohexan-1-amine is a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its unique combination of a rigid alicyclic core, a lipophilic butyl group, and a reactive primary amine function provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The detailed protocol for amide bond formation provided herein serves as a practical guide for the incorporation of this important structural motif. As the demand for novel therapeutics with optimized properties continues to grow, the strategic application of building blocks like 4-Butylcyclohexan-1-amine will undoubtedly remain a cornerstone of successful drug development.

References

  • Farkas, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-11. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines. BenchChem.
  • PrepChem. (n.d.). Synthesis of trans N-[4-(p-nitrophenyl)cyclohexyl]acetamide. PrepChem.com. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

Method

4-Butylcyclohexan-1-amine as a reagent in chemical reactions

An in-depth guide to the applications and protocols of 4-butylcyclohexan-1-amine, a versatile reagent in modern organic synthesis and materials science. This document provides researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the applications and protocols of 4-butylcyclohexan-1-amine, a versatile reagent in modern organic synthesis and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, key reactions, and detailed experimental procedures.

Introduction: Understanding 4-Butylcyclohexan-1-amine

4-Butylcyclohexan-1-amine is a primary cycloaliphatic amine that serves as a valuable building block and reagent in diverse chemical applications. Its structure, featuring a butyl-substituted cyclohexane ring, imparts specific stereochemical and physical properties that are leveraged in synthetic chemistry. The tert-butyl variant, in particular, is renowned for its role in conformational analysis. Due to its significant steric bulk, the tert-butyl group strongly prefers an equatorial position, effectively "locking" the cyclohexane ring into a single, predictable chair conformation[1]. This conformational rigidity is invaluable for studying stereochemical outcomes in reactions involving the amine group.

Physicochemical and Safety Profile

A clear understanding of the reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₁₀H₂₁N[2]
Molecular Weight 155.28 g/mol [2]
Boiling Point ~198 °C at 760 mmHg[3]
Physical Form Liquid[3]
CAS Number 5400-88-4[2]

Safety Information: 4-Butylcyclohexan-1-amine is classified as a hazardous substance. It is a combustible liquid that can cause severe skin burns and eye damage, and may cause respiratory irritation[2][4].

  • GHS Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[4].

  • Precautionary Measures: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, well-ventilated area, protected from light[3][4].

Core Applications in Organic Synthesis

The reactivity of the primary amine group, combined with the conformational characteristics of the cyclohexyl ring, makes 4-butylcyclohexan-1-amine a versatile tool for synthetic chemists.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most critical reactions in organic synthesis, particularly in the development of pharmaceuticals, as this linkage is central to the structure of peptides and proteins[5]. 4-Butylcyclohexan-1-amine serves as a robust primary amine component for coupling with carboxylic acids.

Causality of Application: The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on an activated carboxylic acid derivative[6]. The choice of coupling reagent is critical to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby facilitating the reaction under mild conditions and preventing the competing acid-base reaction[7].

Protocol 2.1.1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard method for forming an amide bond between a generic carboxylic acid and 4-butylcyclohexan-1-amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 4-Butylcyclohexan-1-amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and standard glassware

  • Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Acid Activation: Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This period allows for the formation of the highly reactive O-acylisourea intermediate and its subsequent conversion to the HOBt active ester[7].

  • Amine Addition: In a single portion, add 4-butylcyclohexan-1-amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIEA (1.5-2.0 eq). The base is crucial for neutralizing the hydrochloride salt of EDC and any acidic byproducts.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure amide[6].

G Workflow: Amide Bond Formation cluster_reactants Reactants & Reagents cluster_process Reaction Steps Carboxylic_Acid Carboxylic Acid Activation 1. Acid Activation (Formation of Active Ester) Carboxylic_Acid->Activation Amine 4-Butylcyclohexan-1-amine Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagents EDC, HOBt, DIEA Coupling_Reagents->Activation Activation->Coupling Workup 3. Aqueous Work-up Coupling->Workup Purification 4. Chromatography Workup->Purification Product Purified Amide Purification->Product

Caption: Generalized workflow for amide synthesis.

Synthesis via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and a primary route for synthesizing amines like 4-butylcyclohexan-1-amine itself or using it to create more complex secondary amines. The process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine[8][9].

Causality of Application: This two-step, one-pot reaction is highly efficient. It begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a C=N double bond (iminium ion). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is chosen because it is selective for the iminium ion over the starting ketone, preventing premature reduction of the carbonyl group.

Protocol 2.2.1: Synthesis of N-Aryl-4-butylcyclohexan-1-amine

This protocol outlines the synthesis of a secondary amine starting from 4-butylcyclohexanone and a generic primary aryl amine. The same principle applies when using 4-butylcyclohexan-1-amine to react with a different ketone.

Materials:

  • 4-Butylcyclohexanone (1.0 eq)

  • Aniline (or other primary amine) (1.1 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-butylcyclohexanone (1.0 eq) and the aniline (1.1 eq) in methanol.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to lower the pH to ~5-6, which is optimal for iminium ion formation.

  • Reducing Agent Addition: Carefully add NaBH₃CN (1.5 eq) portion-wise to the stirring solution. Gas evolution (H₂) may occur, so proper ventilation is essential.

  • Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding 1 M NaOH until the solution is basic (pH > 10) to neutralize the acid and decompose any remaining reducing agent.

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography.

G Mechanism: Reductive Amination Ketone R₂C=O (Ketone) Hemiaminal R₂C(OH)NHR' (Hemiaminal) Ketone->Hemiaminal + Amine Amine R'-NH₂ (Amine) Amine->Hemiaminal Iminium [R₂C=NHR']⁺ (Iminium Ion) Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product R₂CH-NHR' (Secondary Amine) Iminium->Product + [H⁻] Reducer [H⁻] (e.g., NaBH₃CN) Reducer->Product

Caption: Key steps in the reductive amination pathway.

Application in Materials Science: Corrosion Inhibition

Amines are widely recognized for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. This function is crucial in industrial applications such as oil and gas recovery and chemical processing[10][11].

Causality of Application: Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium[12]. 4-Butylcyclohexan-1-amine, like other amines, possesses a nitrogen atom with a lone pair of electrons. This lone pair can coordinate with the vacant d-orbitals of iron atoms on the steel surface (chemisorption) or interact electrostatically with the charged metal surface (physisorption). The bulky, hydrophobic butylcyclohexyl group enhances this protective layer, repelling aqueous corrosive species[12].

Protocol 3.1: Evaluating Corrosion Inhibition by Weight Loss

This protocol provides a fundamental method for assessing the effectiveness of 4-butylcyclohexan-1-amine as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons of known surface area

  • 1 M HCl solution

  • 4-Butylcyclohexan-1-amine

  • Acetone and distilled water for cleaning

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Beakers

Step-by-Step Methodology:

  • Coupon Preparation: Mechanically polish mild steel coupons with emery paper, degrease with acetone, wash with distilled water, and dry thoroughly. Record the initial weight (W₁) of each coupon.

  • Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of 4-butylcyclohexan-1-amine (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm, 500 ppm).

  • Immersion Test: Immerse one prepared coupon into each beaker containing the different inhibitor solutions. Include a blank (0 ppm inhibitor) as a control. Place the beakers in a water bath at a constant temperature (e.g., 25 °C) for a set duration (e.g., 6 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons, wash them with distilled water and a brush to remove corrosion products, clean with acetone, dry, and re-weigh (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A × t), where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibitor solution.

Hypothetical Data Presentation:

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (IE%)
0 (Blank)50.21.39-
5021.60.6056.8
10012.10.3475.5
2006.50.1887.0
5003.80.1192.1

References

  • 4-tert-Butylcyclohexylamine | C10H21N | CID 79396 . PubChem. [Link]

  • 4-tert-butyl-N-methylcyclohexan-1-amine | C11H23N | CID 15921596 . PubChem. [Link]

  • Model reaction: bioamination of 4‐tert‐butylcyclohexanone (1 a) . ResearchGate. [Link]

  • cis-4-(tert-Butyl)cyclohexanamine hydrochloride | C10H22ClN | CID 21115626 . PubChem. [Link]

  • 4-tert-butyl-N-cyclopentylcyclohexan-1-amine | C15H29N | CID 28553280 . PubChem. [Link]

  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives . ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine . PubMed Central. [Link]

  • Synthesis of 4-tert-Butyl-cyclohexanol . PrepChem.com. [Link]

  • Use of amine compounds as corrosion inhibitors.
  • Catalytic Approaches to the Synthesis of Amide Bonds . CORE. [Link]

  • Amine adducts as corrosion inhibitors.
  • OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY . University of California, Irvine. [Link]

  • Amide Bond Formation and Peptide Coupling . ResearchGate. [Link]

  • Amide Bond Activation of Biological Molecules . National Institutes of Health. [Link]

  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies . MDPI. [Link]

  • Amine Synthesis Reactions Organic Chemistry . YouTube. [Link]

  • Synthesis of cyclic amines . Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for the N-Alkylation of 4-Butylcyclohexan-1-amine

Abstract: The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, yielding secondary amines that are integral scaffolds in pharmaceuticals, agrochemicals, and advanced materials. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, yielding secondary amines that are integral scaffolds in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed protocols for the N-alkylation of 4-Butylcyclohexan-1-amine, a key intermediate in various synthetic applications. We present two robust and widely applicable methodologies: Reductive Amination and Direct Alkylation with Alkyl Halides . These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and comparative data to guide experimental design and ensure successful synthesis.

Introduction: The Significance of N-Alkyl-4-Butylcyclohexylamines

N-substituted cyclohexylamines are prevalent motifs in a vast array of biologically active molecules and functional materials. The butyl group at the 4-position of the cyclohexane ring imparts specific lipophilic characteristics that can influence a molecule's pharmacokinetic and pharmacodynamic properties. The ability to precisely introduce various alkyl groups onto the nitrogen atom of 4-Butylcyclohexan-1-amine allows for the systematic modulation of these properties, making it a valuable building block in drug discovery and materials science.

The protocols detailed herein provide reliable and scalable methods for the synthesis of a diverse range of N-alkylated derivatives of 4-Butylcyclohexan-1-amine, enabling the exploration of structure-activity relationships and the development of novel chemical entities.

Physicochemical Properties of 4-Butylcyclohexan-1-amine

A thorough understanding of the starting material's properties is crucial for successful reaction setup and purification.

PropertyValueSource
Molecular FormulaC10H21NPubChem
Molecular Weight155.28 g/mol [1]
Boiling PointApprox. 198 °C at 760 mmHg (estimated for similar structures)[2]
DensityApprox. 0.86 g/cm³ (estimated for similar structures)[2]
SolubilitySoluble in common organic solvents (e.g., DCM, MeOH, THF).General Chemical Knowledge

Method 1: Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for the N-alkylation of amines.[3] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[3][4] This method is favored for its high selectivity and the use of mild reducing agents.[5]

Scientific Principle:

The reaction proceeds in two key steps:

  • Imine Formation: The primary amine, 4-Butylcyclohexan-1-amine, nucleophilically attacks the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a Schiff base, or imine.

  • Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the imine C=N double bond to form the new secondary amine. These reducing agents are particularly effective as they are less reactive towards the starting carbonyl compound.

Experimental Workflow: Reductive Amination

G cluster_prep Reactant Preparation cluster_imine Imine Formation cluster_reduction In Situ Reduction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Butylcyclohexan-1-amine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCM B Stir at room temperature for 1-2 hours A->B C Add NaBH(OAc)₃ (1.5 eq) portion-wise B->C D Stir for 12-24 hours at room temperature C->D E Quench with saturated aq. NaHCO₃ D->E F Extract with DCM E->F G Wash with brine, dry over Na₂SO₄, and concentrate F->G H Purify by flash column chromatography G->H

Caption: Workflow for the N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-4-butylcyclohexan-1-amine

This protocol details the synthesis of N-benzyl-4-butylcyclohexan-1-amine as a representative example.

Materials:

  • 4-Butylcyclohexan-1-amine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Butylcyclohexan-1-amine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.[3]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-butylcyclohexan-1-amine.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and straightforward method for forming C-N bonds.[6] This reaction proceeds via a nucleophilic substitution mechanism (SN2).[7] While effective, a key consideration is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[6][8]

Scientific Principle:

The lone pair of electrons on the nitrogen atom of 4-Butylcyclohexan-1-amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[9] This concerted, one-step mechanism results in the displacement of the halide leaving group and the formation of a new C-N bond. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

Experimental Workflow: Direct Alkylation

G cluster_setup Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 4-Butylcyclohexan-1-amine (1.0 eq), K₂CO₃ (2.0 eq), and Acetonitrile B Add Alkyl Halide (1.2 eq) A->B C Heat to reflux for 12-24 hours B->C D Cool to room temperature and filter C->D E Concentrate the filtrate D->E F Partition between water and ethyl acetate E->F G Wash with brine, dry over Na₂SO₄, and concentrate F->G H Purify by flash column chromatography G->H

Caption: Workflow for N-alkylation via direct alkylation with an alkyl halide.

Detailed Protocol: Synthesis of N-Ethyl-4-butylcyclohexan-1-amine

This protocol describes the synthesis of N-ethyl-4-butylcyclohexan-1-amine using ethyl bromide as the alkylating agent.

Materials:

  • 4-Butylcyclohexan-1-amine (1.0 eq)

  • Ethyl bromide (or Iodoethane) (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Butylcyclohexan-1-amine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Reagent Addition: Add ethyl bromide (1.2 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.[7]

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired secondary amine from any unreacted starting material and potential di-alkylation byproducts.

Comparative Analysis of N-Alkylation Methods

FeatureReductive AminationDirect Alkylation with Alkyl Halides
Alkylating Agent Aldehydes or KetonesAlkyl Halides (I > Br > Cl)
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Selectivity Generally high for mono-alkylation.[10]Risk of over-alkylation to tertiary amines.[6][8]
Substrate Scope Broad; compatible with a wide range of aldehydes and ketones.Generally good for primary and some secondary halides.
Reaction Conditions Typically mild (room temperature).Often requires heating (reflux).[7]
Byproducts Water, borate salts.Hydrohalic acid (neutralized by base).

Troubleshooting and Expert Insights

  • Low Yield in Reductive Amination: If imine formation is slow, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Ensure the reducing agent is of high quality and added under an inert atmosphere if necessary.

  • Over-alkylation in Direct Alkylation: To minimize the formation of the tertiary amine, use the primary amine as the limiting reagent or consider a larger excess of the primary amine. Alternatively, a stepwise approach with a protecting group strategy can be employed for more complex substrates.

  • Purification Challenges: The basic nature of the amine products can lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue and improve peak shape.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Chemical Papers, 64(4), 537–540.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4949.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclohexylbutan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN1083837C - N-alkylation of amines.
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • ResearchGate. (2025, August 7). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexylamine. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • ExamSIDE.Com. (n.d.). JEE Main 2025 (Online) 22nd January Evening Shift. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-butyl-N-methylcyclohexan-1-amine. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Strategic Synthesis of N-(4-Butylcyclohexyl)amides

Executive Summary & Strategic Overview The amide bond is a cornerstone of modern pharmaceutical and materials science, representing a critical linkage in a vast array of functional molecules. The synthesis of amides from...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Strategic Overview

The amide bond is a cornerstone of modern pharmaceutical and materials science, representing a critical linkage in a vast array of functional molecules. The synthesis of amides from primary amines, such as 4-Butylcyclohexan-1-amine, is a frequently encountered transformation in drug development and discovery. The bulky, lipophilic 4-butylcyclohexyl moiety imparts specific steric and physicochemical properties to target molecules, making the efficient and clean formation of the amide bond paramount.

This document provides an in-depth guide to two robust and widely adopted methods for the synthesis of amides from 4-Butylcyclohexan-1-amine: the classic Schotten-Baumann reaction with acyl chlorides and the widely utilized carbodiimide-mediated coupling with carboxylic acids. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, offering practical insights into reaction optimization, and providing detailed, actionable protocols for immediate laboratory implementation.

Foundational Principles: Choosing the Right Acylation Strategy

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, often requiring harsh thermal conditions that are incompatible with complex molecules.[1] The primary challenge is the rapid acid-base reaction between the carboxylic acid and the amine, which forms a non-productive ammonium carboxylate salt.[2] Therefore, practical amide synthesis necessitates the "activation" of the carboxylic acid component. The two protocols detailed herein represent distinct activation strategies.

  • Method 1: Acyl Chloride Acylation (Schotten-Baumann) involves converting the carboxylic acid into a highly reactive acyl chloride. This is a powerful, high-yielding method, particularly suitable for bulk synthesis where the cost of reagents is a key consideration.[3][4]

  • Method 2: Carbodiimide Coupling (EDC/HOBt) utilizes a coupling reagent to form a reactive O-acylisourea intermediate in situ. This method is prized for its mild conditions and broad functional group tolerance, making it a mainstay in medicinal chemistry and peptide synthesis.[5][6]

The choice between these methods depends on the stability of the starting materials, the desired scale, and the overall synthetic strategy.

G cluster_start Decision Point cluster_considerations Key Considerations Start Start with 4-Butylcyclohexan-1-amine + Carboxylic Acid Consider1 Acid-Sensitive Functionality? Start->Consider1 Method1 Method 1: Acyl Chloride Pathway (Schotten-Baumann) Method2 Method 2: Carbodiimide Coupling (EDC/HOBt) Consider1->Method2 Yes (Mild Conditions) Consider2 Cost & Scale? Consider1->Consider2 No Consider2->Method1 Cost-Sensitive / Large Scale Consider2->Method2 Lab Scale / High Value G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Amine 4-Butylcyclohexan-1-amine (Nucleophile) Attack Nucleophilic Attack Amine->Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Forms Collapse Collapse & Expulsion of Cl⁻ Tetrahedral->Collapse ProtonatedAmide Protonated Amide Collapse->ProtonatedAmide Forms Deprotonation Deprotonation (Base) ProtonatedAmide->Deprotonation FinalAmide N-(4-Butylcyclohexyl)amide Deprotonation->FinalAmide Yields

Caption: Mechanism of the Schotten-Baumann Reaction.

Detailed Laboratory Protocol: Synthesis of N-(4-Butylcyclohexyl)acetamide

This protocol details the acetylation of 4-Butylcyclohexan-1-amine using acetyl chloride.

Materials:

  • 4-Butylcyclohexan-1-amine (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Butylcyclohexan-1-amine (1.0 eq) and anhydrous DCM (to achieve a concentration of ~0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq), preferably as a solution in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if solid, to yield the pure N-(4-Butylcyclohexyl)acetamide. [7]

Method 2: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimide coupling is the benchmark for mild and efficient amide bond formation, particularly when dealing with sensitive or complex substrates. [1]Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids in situ to form a highly reactive O-acylisourea intermediate. [2]

The Critical Role of Additives: HOBt

While EDC can facilitate the coupling alone, the O-acylisourea intermediate is highly reactive and can rearrange to a stable N-acylurea byproduct, terminating the productive pathway. [5]To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap for the O-acylisourea, converting it into an HOBt-active ester. This active ester is more stable than the O-acylisourea, less prone to racemization if chiral centers are present, and reacts cleanly with the amine to form the desired amide. [2][8]

G cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_product Products CarboxylicAcid Carboxylic Acid O_Acylisourea O-Acylisourea (Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Trapping) HOBt HOBt HOBt->HOBt_Ester Attack Nucleophilic Attack HOBt_Ester->Attack Amine 4-Butylcyclohexan-1-amine Amine->Attack Attack->HOBt Regenerates FinalAmide N-(4-Butylcyclohexyl)amide Attack->FinalAmide Forms Urea Water-Soluble Urea Attack->Urea Byproduct

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Detailed Laboratory Protocol: EDC/HOBt Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid with 4-Butylcyclohexan-1-amine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 4-Butylcyclohexan-1-amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 4-Butylcyclohexan-1-amine (1.1 eq).

  • Solvent and Cooling: Dissolve the mixture in anhydrous DMF or DCM (to achieve a concentration of ~0.1-0.5 M). Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. Then, add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. The progress should be monitored by TLC or LC-MS. [8]5. Workup - Dilution: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with:

    • Deionized water (2x, to remove the water-soluble urea byproduct and excess DMF) [8][9] * 1 M HCl (2x, to remove excess amine and DIPEA)

    • Saturated NaHCO₃ solution (2x, to remove unreacted carboxylic acid and HOBt)

    • Brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide. [8]

Data Presentation: A Comparative Look at Amidation Methods

The selection of a coupling reagent is highly dependent on the specific substrates involved. While a comprehensive screen is often necessary for novel or challenging couplings, the following table provides a general comparison of the methods described. Yields are indicative and can vary significantly based on the specific carboxylic acid used.

ParameterMethod 1: Schotten-BaumannMethod 2: EDC/HOBt Coupling
Activating Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride (to make acyl chloride)EDC·HCl
Key Additive Stoichiometric Base (e.g., TEA, Pyridine, NaOH)Catalytic/Stoichiometric HOBt
Typical Solvents DCM, THF, Biphasic (DCM/H₂O)DMF, DCM, Acetonitrile
Reaction Temp. 0 °C to Room Temp.0 °C to Room Temp.
Workup Complexity Moderate; requires acid/base washes to remove base.Moderate; requires extensive aqueous washes to remove urea, HOBt, and base.
Key Byproduct Triethylammonium chloride (salt)Water-soluble urea
Advantages Cost-effective reagents, high reactivity, often fast reactions.Very mild conditions, broad functional group tolerance, low risk of racemization. [5][6]
Disadvantages Acyl chlorides are moisture-sensitive and corrosive; may not tolerate acid-sensitive functional groups.Higher cost of reagents, potential for N-acylurea side product, requires careful purification to remove coupling byproducts. [5]
Typical Yield Range Good to Excellent (>80%)Good to Excellent (>75%)

Safety & Handling of Critical Reagents

Scientific integrity and laboratory safety are inextricably linked. The reagents used in these protocols require careful handling.

  • Acyl Chlorides (e.g., Acetyl Chloride):

    • Hazards: Highly flammable, corrosive, and react violently with water, alcohols, and amines. [10]They are lachrymatory (tear-inducing) and cause severe burns upon contact with skin, eyes, and the respiratory tract. [1] * Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat. Ensure all glassware is scrupulously dry. [1][4] * Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials, under an inert atmosphere if possible. [4]

  • Carbodiimides (e.g., EDC):

    • Hazards: EDC is a skin and respiratory tract irritant. It is a potent allergen and can cause sensitization upon repeated exposure.

    • Handling: Handle in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear standard PPE, including gloves, safety glasses, and a lab coat.

    • Storage: EDC is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

  • 1-Hydroxybenzotriazole (HOBt):

    • Hazards: Anhydrous HOBt is explosive and is typically supplied as a hydrate, which is much safer. It is a skin and eye irritant.

    • Handling: Standard laboratory precautions should be observed. Avoid generating dust.

    • Storage: Store in a cool, dry place away from heat sources.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.

References

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media. Tetrahedron Letters. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Schotten Baumann Reaction. SATHEE. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate. [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. National Institutes of Health. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • REGIOSELECTIVE N-ACYLATION OF N-H CONTAINING HETEROCYCLES UNDER SOLVENT-FREE CONDITIONS USING A NATURAL REUSABLE CLAY CATALYST. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. [Link]

  • Mild and Useful Method for N-Acylation of Amines. ResearchGate. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

  • Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). MDPI. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

Sources

Application

Application Notes & Protocols: The Role of 4-Butylcyclohexan-1-amine Scaffolds in Modern Agrochemical Synthesis

Introduction: The relentless pursuit of higher crop yields and robust disease management necessitates continuous innovation in agrochemical synthesis. Cyclohexylamine derivatives, prized for their conformational rigidity...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of higher crop yields and robust disease management necessitates continuous innovation in agrochemical synthesis. Cyclohexylamine derivatives, prized for their conformational rigidity and lipophilic character, serve as valuable building blocks for a variety of bioactive molecules. Among these, structures incorporating a 4-alkylcyclohexylamine moiety are of particular interest for imparting desirable physicochemical properties such as membrane permeability and target protein affinity in fungicides, herbicides, and pesticides. This guide explores the synthetic utility of the 4-butylcyclohexylamine scaffold, with a focus on its application in the synthesis of systemic fungicides. While direct, large-scale commercial use of 4-n-butylcyclohexan-1-amine is not as prominently documented as its close analogue, the tert-butylphenyl group, the synthetic principles are highly transferable. We will use the synthesis of the widely-used morpholine fungicide, fenpropimorph, which incorporates a structurally similar 4-tert-butylphenyl group, as a central case study to illustrate the synthetic strategies and chemical logic that would apply to a 4-butylcyclohexylamine-based analogue.

The Strategic Importance of the 4-Alkylcyclohexyl Moiety

The inclusion of a bulky, non-polar group like a 4-butylcyclohexyl or a 4-tert-butylphenyl moiety is a common strategy in agrochemical design. This group serves several critical functions:

  • Increased Lipophilicity: Enhances the compound's ability to penetrate the waxy cuticle of plants and the lipid membranes of fungal cells.

  • Target Site Interaction: The specific size and shape of the alkyl group can be crucial for fitting into the active site of a target enzyme, thereby inhibiting its function. In the case of morpholine fungicides like fenpropimorph, the target is often an enzyme involved in sterol biosynthesis, such as sterol Δ14-reductase and Δ8→Δ7-isomerase.[1][2]

  • Metabolic Stability: The bulky group can shield other parts of the molecule from metabolic degradation by the plant or fungus, increasing its persistence and efficacy.

Case Study: Synthesis of Morpholine Fungicides Analogous to Fenpropimorph

Fenpropimorph, chemically known as (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, is a systemic fungicide with protective and curative action used extensively on cereal crops.[3][4][5] Its synthesis offers a clear blueprint for how a 4-butylcyclohexylamine-derived intermediate could be incorporated.

One common industrial synthesis route begins with p-tert-butylbenzaldehyde and proceeds through an aldol condensation followed by reductive amination.[3][6]

Logical Workflow for Agrochemical Synthesis

The general workflow for synthesizing a fenpropimorph-like fungicide is a multi-step process that involves building the side chain and then coupling it to the morpholine head group.

G cluster_0 Side-Chain Synthesis cluster_1 Reduction & Amination A Starting Material (p-tert-butylbenzaldehyde) B Aldol Condensation (with Propionaldehyde) A->B Base catalyst C Intermediate (Unsaturated Aldehyde) B->C D Selective Hydrogenation C->D Intermediate Transfer E Saturated Aldehyde D->E F Reductive Amination (with cis-2,6-dimethylmorpholine) E->F H₂, Catalyst (e.g., Pd/C) G Final Product (Fenpropimorph) F->G

Caption: General synthetic workflow for Fenpropimorph.

Protocol 1: Synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal

This protocol details the synthesis of the key aldehyde intermediate required for coupling with the morpholine ring.

Principle: This synthesis involves an aldol condensation between 4-tert-butylbenzaldehyde and propionaldehyde to form an α,β-unsaturated aldehyde. This intermediate is then selectively hydrogenated to yield the saturated aldehyde side-chain precursor. This two-step process is a common and efficient way to construct substituted propyl chains.

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.Notes
4-tert-ButylbenzaldehydeC₁₁H₁₄O162.23939-97-9Purity ≥98%
PropionaldehydeC₃H₆O58.08123-38-6Purity ≥99%
Potassium Hydroxide (KOH)KOH56.111310-58-3Aqueous solution (e.g., 10%)
TolueneC₇H₈92.14108-88-3Anhydrous
Palladium on Carbon (5% Pd/C)--7440-05-3Catalyst
Hydrogen Gas (H₂)H₂2.021333-74-0High purity
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous

Procedure:

Step 1: Aldol Condensation

  • To a stirred solution of 4-tert-butylbenzaldehyde (1.0 eq) in toluene, add propionaldehyde (1.2 eq).

  • Cool the mixture to 10-15°C in an ice bath.

  • Slowly add a 10% aqueous solution of potassium hydroxide (0.1 eq) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or GC for the disappearance of the starting aldehyde.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield crude 3-(4-tert-butylphenyl)-2-methylpropenal. This intermediate can often be used in the next step without further purification.

Step 2: Selective Hydrogenation

  • Dissolve the crude unsaturated aldehyde from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Transfer the solution to a hydrogenation reactor.

  • Add 5% Pd/C catalyst (typically 0.5-1.0 mol%).

  • Pressurize the reactor with hydrogen gas (e.g., 5-10 atm).[3]

  • Heat the reaction to 40-60°C and stir vigorously. Monitor the reaction by GC for the consumption of the starting material.

  • Upon completion, cool the reactor, vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the target intermediate, 3-(4-tert-butylphenyl)-2-methylpropanal.

Protocol 2: Reductive Amination to Synthesize Fenpropimorph

Principle: The final step involves the formation of the C-N bond between the aldehyde intermediate and cis-2,6-dimethylmorpholine. This is achieved via reductive amination, where the amine and aldehyde first form an iminium ion intermediate, which is then immediately reduced in situ by catalytic hydrogenation to form the final amine product. This one-pot procedure is highly efficient for synthesizing secondary and tertiary amines.

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )CAS No.Notes
3-(4-tert-butylphenyl)-2-methylpropanalC₁₄H₂₀O204.3166557-22-2From Protocol 1
cis-2,6-DimethylmorpholineC₆H₁₃NO115.176485-55-8Purity ≥98%
Palladium on Carbon (5% Pd/C)--7440-05-3Catalyst
Hydrogen Gas (H₂)H₂2.021333-74-0High purity
Methanol or Ethanol---Solvent

Procedure:

  • In a hydrogenation reactor, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal (1.0 eq) and cis-2,6-dimethylmorpholine (1.05 eq) in methanol.

  • Add 5% Pd/C catalyst (typically 1-2 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to 15-25 atm and heat to 80-100°C.[3]

  • Stir the reaction mixture vigorously. Monitor the reaction's progress by observing hydrogen uptake or by periodic sampling and GC analysis.

  • Once the reaction is complete (typically 6-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude oil is fenpropimorph. It can be purified further by vacuum distillation if required for analytical purposes. The typical industrial process may yield the product in over 95% purity at this stage.

G cluster_0 Reaction Vessel A Aldehyde Intermediate (C₁₄H₂₀O) C Iminium Ion Formation (Reversible) A->C + Solvent (Methanol) B cis-2,6-Dimethylmorpholine (C₆H₁₃NO) B->C + Solvent (Methanol) D In situ Reduction (H₂ + Pd/C Catalyst) C->D Irreversible E Final Product (Fenpropimorph, C₂₀H₃₃NO) D->E

Caption: Reductive amination pathway for Fenpropimorph synthesis.

Hypothetical Adaptation for a 4-Butylcyclohexylamine-Based Analogue

To synthesize a direct analogue using a 4-butylcyclohexylamine scaffold, the synthetic strategy would be adapted. Instead of starting with p-tert-butylbenzaldehyde, one would start with a precursor like 4-butylcyclohexanecarbaldehyde. The subsequent aldol condensation and reductive amination steps would follow a similar logic to that described for fenpropimorph, ultimately coupling the side chain to a desired heterocyclic amine or other pharmacophore. The principles of C-C and C-N bond formation remain the same, highlighting the modularity of these synthetic routes in agrochemical discovery.

Conclusion and Future Perspectives

The 4-alkylcyclohexylamine scaffold and its close analogues are demonstrably valuable in the synthesis of effective agrochemicals, particularly systemic fungicides. The synthesis of fenpropimorph serves as an excellent, well-documented paradigm for the multi-step chemical processes involved. By understanding the reaction mechanisms and the strategic role of the lipophilic alkyl group, researchers can rationally design and synthesize novel active ingredients. Future work will likely focus on developing more stereoselective synthetic routes to isolate the most active enantiomers, as well as exploring other heterocyclic head groups to broaden the spectrum of activity and overcome potential resistance.[1]

References

  • Crosby, J. (2001). The one-pot synthesis of the fungicide fenpropimorph has been achieved using two different synthetic strategies in an ionic liquid. Green Chemistry, 3(6), 317-319. Available from: [Link]

  • AERU. (n.d.). Fenpropimorph (Ref: CGA 101031). University of Hertfordshire. Available from: [Link]

  • He, M., & Li, Z. (2013). Synthesis method of fenpropimorph. CN103275030A. Google Patents.
  • He, M., & Li, Z. (2016). Synthesis method of fenpropimorph. CN103275030B. Google Patents.
  • Raspor, B., & Sunjic, V. (1995). Chemoenzymatic process for production of S fenpropimorph. EP0645458A1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93365, Fenpropimorph. PubChem. Available from: [Link]

Sources

Method

application of 4-Butylcyclohexan-1-amine in materials science

An In-Depth Guide to the Application of 4-Butylcyclohexan-1-amine in Materials Science Introduction: A Versatile Cycloaliphatic Building Block 4-Butylcyclohexan-1-amine is a cycloaliphatic primary amine that has garnered...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Butylcyclohexan-1-amine in Materials Science

Introduction: A Versatile Cycloaliphatic Building Block

4-Butylcyclohexan-1-amine is a cycloaliphatic primary amine that has garnered significant interest in materials science. Its unique molecular architecture, comprising a reactive primary amine group, a rigid and bulky cyclohexyl ring, and a flexible n-butyl chain, makes it a highly versatile building block. This structure allows for the systematic tailoring of material properties, offering a compelling alternative to purely linear aliphatic or rigid aromatic amines. This guide provides detailed application notes, experimental protocols, and the scientific rationale for its use in three key areas: high-performance polymers, liquid crystals, and corrosion inhibition.

Part 1: Advanced Polymer Systems - Curing Agent for High-Performance Epoxy Resins

The primary industrial application of cycloaliphatic amines, including 4-butylcyclohexan-1-amine, is as a curing agent or hardener for epoxy resins. They are instrumental in creating robust thermoset polymers for demanding applications such as high-performance composites, industrial coatings, and electronic packaging materials.[1][2][3]

Expertise & Rationale: Why Choose a Cycloaliphatic Amine?

The choice of a curing agent is critical as it dictates the final properties of the cured epoxy system. While simple aliphatic amines are reactive, they often yield polymers with limited thermal and mechanical stability. Aromatic amines provide excellent high-temperature performance but can be brittle and are prone to yellowing upon UV exposure.

Cycloaliphatic amines like 4-butylcyclohexan-1-amine offer a superior balance of properties:

  • Enhanced Thermal Stability: The rigid cyclohexyl ring restricts the mobility of the polymer chains, leading to a higher glass transition temperature (Tg) and improved heat distortion temperature compared to linear aliphatic amines.[1]

  • Superior Mechanical Properties: The bulky ring structure contributes to a tightly cross-linked network, resulting in high hardness, excellent flexural modulus, and strong adhesion to various substrates.[3][4]

  • Excellent Chemical Resistance: The stable, cross-linked structure provides robust resistance against solvents, water, and other chemical agents.[1][2][3]

  • Weatherability: Unlike aromatic amines, the saturated cycloaliphatic structure offers better resistance to UV degradation and long-term color stability, making it suitable for outdoor and protective coating applications.

Mechanism of Epoxy Curing

The curing process is a polyaddition reaction. The primary amine group (-NH₂) of 4-butylcyclohexan-1-amine contains two active hydrogen atoms. Each active hydrogen can react with an epoxide group on the epoxy resin monomer (e.g., a diglycidyl ether of bisphenol A, DGEBA), opening the ring and forming a hydroxyl group and a covalent bond. This process continues, building a three-dimensional, cross-linked polymer network.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Amine 4-Butylcyclohexan-1-amine (R-NH₂) Mixing Mixing & Degassing Amine->Mixing Epoxy Epoxy Resin Monomer (with epoxide groups) Epoxy->Mixing Curing Application of Heat (Thermal Cure) Mixing->Curing Initiates Polyaddition Polymer Cross-linked Thermoset Polymer (High-performance material) Curing->Polymer Forms 3D Network

Caption: Epoxy curing workflow using a cycloaliphatic amine.

Protocol 1: Formulation and Curing of a Bisphenol A-Based Epoxy Resin

This protocol describes a general procedure for preparing a cured epoxy sample using 4-butylcyclohexan-1-amine as the hardener.

Materials & Equipment:

  • Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~185-192 g/eq)

  • 4-Butylcyclohexan-1-amine (Molecular Weight: 157.29 g/mol )

  • Top-pan balance, mixing cups, spatula

  • Vacuum desiccator or chamber

  • Programmable laboratory oven

Methodology:

  • Stoichiometric Calculation (Critical Step): The performance of the final material is highly dependent on the correct mix ratio. This is determined using the Amine Hydrogen Equivalent Weight (AHEW).

    • For a primary amine, AHEW = Molecular Weight / Number of active hydrogens.

    • AHEW of 4-Butylcyclohexan-1-amine = 157.29 / 2 = 78.65 g/eq.

    • The required amount of amine per 100 parts of resin (phr) is calculated as:

      • phr = (AHEW / EEW) * 100

      • phr = (78.65 / 190) * 100 ≈ 41.4 parts by weight of amine per 100 parts of resin.

  • Mixing: Accurately weigh 100 g of the DGEBA resin into a mixing cup. Add 41.4 g of 4-butylcyclohexan-1-amine. Mix thoroughly with a spatula for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture. The mixture will generate some exotherm (heat).

  • Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any air bubbles incorporated during mixing. This step is crucial to prevent voids in the final cured material.

  • Curing: Pour the degassed mixture into a pre-heated mold. The curing schedule is critical for developing optimal properties. A typical two-stage cure is recommended:

    • Initial Cure: Place the mold in an oven at 80°C for 2 hours. This allows for initial gelation at a controlled rate.

    • Post-Cure: Increase the oven temperature to 125-150°C for an additional 2-3 hours. The post-cure stage is essential to complete the cross-linking reaction and achieve the maximum glass transition temperature and mechanical strength.

  • Demolding and Characterization: Allow the mold to cool slowly to room temperature before demolding the cured polymer. The resulting material can be characterized using techniques like Differential Scanning Calorimetry (DSC) to determine Tg and Dynamic Mechanical Analysis (DMA) to assess mechanical properties.

Part 2: Molecular Scaffolding for Liquid Crystals

The rigid, non-planar structure of the 4-butylcyclohexyl group makes it an excellent component for designing mesogens—the fundamental molecules that form liquid crystal phases.

Expertise & Rationale: Designing Mesomorphic Molecules

Liquid crystals are a state of matter between a crystalline solid and an isotropic liquid.[5] The molecules (mesogens) that form these phases typically have a calamitic (rod-like) shape, consisting of a rigid core and one or more flexible terminal chains.[6] The amine group on 4-butylcyclohexan-1-amine serves as a versatile chemical handle to attach this cycloaliphatic unit to other aromatic cores, creating molecules with the requisite shape anisotropy. The resulting structures often exhibit nematic or smectic phases, which are essential for display applications.[7][8]

Protocol 2: Synthesis of a Schiff Base (Imine-Linked) Liquid Crystal

This protocol details the synthesis of a model Schiff base liquid crystal from 4-butylcyclohexan-1-amine and a substituted benzaldehyde. The imine linkage (-CH=N-) extends the rigid core of the molecule.[6]

G Amine 4-Butylcyclohexan-1-amine Reflux Reflux (Heat) Amine->Reflux Aldehyde 4-Butoxybenzaldehyde Aldehyde->Reflux Solvent Ethanol + Acetic Acid (cat.) Solvent->Reflux Product Schiff Base Mesogen (Liquid Crystal) Reflux->Product Condensation Reaction

Caption: Synthesis of a Schiff base liquid crystal precursor.

Materials & Equipment:

  • 4-Butylcyclohexan-1-amine

  • 4-Butoxybenzaldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

  • Beaker, ice bath, Buchner funnel

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.57 g (10 mmol) of 4-butylcyclohexan-1-amine in 30 mL of absolute ethanol. To this solution, add 1.78 g (10 mmol) of 4-butoxybenzaldehyde.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with stirring for 4 hours.

  • Product Isolation: After the reflux period, remove the heat source and allow the solution to cool to room temperature. The product will often begin to crystallize. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: For high purity, dissolve the crude product in a minimal amount of hot ethanol or hexane and allow it to cool slowly to form pure crystals. Dry the purified product in a vacuum oven.

  • Characterization: The phase transition temperatures of the synthesized compound can be determined using Differential Scanning Calorimetry (DSC). The liquid crystal textures can be observed using Polarizing Optical Microscopy (POM) with a hot stage.[6]

Part 3: Surface Protection - Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen are widely used as corrosion inhibitors for metals in acidic environments.[9][10] 4-Butylcyclohexan-1-amine is an effective inhibitor due to its dual-function structure.

Expertise & Rationale: Mechanism of Corrosion Inhibition

The effectiveness of an amine-based inhibitor relies on its ability to adsorb onto the metal surface and displace water molecules, thereby preventing the electrochemical reactions that cause corrosion.[11]

  • Chemisorption: The nitrogen atom in the amine group has a lone pair of electrons. It acts as a Lewis base, donating these electrons to the vacant d-orbitals of the metal (e.g., iron), forming a coordinate covalent bond. This strong interaction anchors the molecule to the surface.[11]

  • Protective Barrier Formation: Once adsorbed, the non-polar butylcyclohexyl group orients itself away from the metal surface. This bulky, hydrophobic tail forms a dense protective layer that acts as a physical barrier, repelling water and corrosive ions (like Cl⁻) from the metal-electrolyte interface.[9][10]

G cluster_process Inhibition Mechanism Metal Metal Surface (e.g., Steel) Corrosive Corrosive Medium (H₂O, H⁺, Cl⁻) Corrosive->Metal Attacks Surface Inhibitor 4-Butylcyclohexan-1-amine Adsorption Adsorption via Amine Group (N lone pair bonds to metal) Inhibitor->Adsorption Adsorption->Metal Chemically Bonds Barrier Formation of Hydrophobic Layer (Butylcyclohexyl tail repels water) Adsorption->Barrier Creates Barrier Barrier->Corrosive Blocks Attack

Caption: Mechanism of corrosion inhibition by 4-butylcyclohexan-1-amine.

Protocol 3: Evaluation of Inhibition Efficiency by Potentiodynamic Polarization

This protocol outlines a standard electrochemical method to quantify the effectiveness of 4-butylcyclohexan-1-amine as a corrosion inhibitor.

Materials & Equipment:

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode corrosion cell

  • Working Electrode (WE): Mild steel coupon

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE)

  • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl)

  • Inhibitor: 4-Butylcyclohexan-1-amine

Methodology:

  • Electrode Preparation: Polish the mild steel coupon with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Blank Measurement: Assemble the three-electrode cell with the steel WE, SCE RE, and Pt CE in 1 M HCl solution without the inhibitor. Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan (Blank): Perform a potentiodynamic polarization scan by sweeping the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Inhibitor Measurement: Prepare several solutions of 1 M HCl containing different concentrations of 4-butylcyclohexan-1-amine (e.g., 50, 100, 200, 500 ppm).

  • Polarization Scan (Inhibited): For each concentration, repeat steps 2 and 3 using a fresh steel coupon.

  • Data Analysis:

    • From the resulting Tafel plots (log current density vs. potential), extrapolate the linear regions to determine the corrosion potential (Ecorr) and corrosion current density (icorr) for the blank and each inhibitor concentration.

    • The Inhibition Efficiency (IE%) is calculated using the formula:

      • IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] * 100

    • A higher IE% indicates better performance. The data will also reveal if the amine acts as an anodic, cathodic, or mixed-type inhibitor.[11]

Summary of Properties and Performance

Table 1: Physical and Chemical Properties of 4-tert-Butylcyclohexylamine (Data for the closely related and commonly cited tert-butyl isomer is provided for reference)

PropertyValueSource
Molecular FormulaC₁₀H₂₁N[12][13]
Molecular Weight155.28 g/mol [12][13]
Boiling Point~198 °C at 760 mmHg[13]
Density~0.861 g/cm³[13]
AppearanceLiquid
IUPAC Name4-tert-butylcyclohexan-1-amine[12]

Table 2: Impact of 4-Butylcyclohexan-1-amine on Epoxy Resin Properties

Material PropertyEffect of IncorporationScientific Rationale
Glass Transition Temp. (Tg) Increases Significantly The rigid cyclohexyl ring restricts polymer chain motion.[1]
Hardness & Modulus Increases Creates a dense, highly cross-linked 3D network.[3][4]
Chemical Resistance Excellent Stable cycloaliphatic structure resists solvent attack.[1]
Adhesion Excellent Amine and hydroxyl groups form strong bonds with substrates.[3][4]
UV Stability / Weatherability Good to Excellent Saturated structure is more resistant to UV degradation than aromatics.

References

  • Application of cyclohexylamine in polymer modification and its effect on material properties. (2024, October 15). Preprint.
  • Bridged bis (cyclohexylamine) curing agents for epoxy resins. (1990). Google Patents.
  • Bridge bis(cyclohexylamine) curing agents for epoxy resins. (1990). Google Patents.
  • Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems. (2024, July 30). Justia Patents. Retrieved January 16, 2026, from [Link]

  • Bridged bis(cyclohexylamine) curing agents for epoxy resins. (1990). Google Patents.
  • Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 4-tert-butyl-N-methylcyclohexan-1-amine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 4-tert-Butylcyclohexylamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Amine-substituted liquid crystal compositions. (1981). Google Patents.
  • Amines as corrosion inhibitors: A review. (2021). King Fahd University of Petroleum & Minerals Institutional Repository. Retrieved January 16, 2026, from [Link]

  • Amines as Corrosion Inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Amines as corrosion inhibitors: A review. (2021). Digital Commons @ NJIT. Retrieved January 16, 2026, from [Link]

  • INTRODUCTION 1.CHEMISTRY OF LIQUID CRYSTALS AND THEIR INDUSTRIAL APPLICATIONS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 4-Butylcyclohexan-1-amine as a Novel Chiral Auxiliary in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, chiral auxiliaries serve as a powerful and relia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, chiral auxiliaries serve as a powerful and reliable tool for controlling stereochemical outcomes.[1][2] While a variety of effective auxiliaries are well-established, the exploration of novel chiral scaffolds continues to be of significant interest for expanding the synthetic chemist's toolkit. This document outlines a comprehensive guide for the investigation of 4-butylcyclohexan-1-amine as a potential chiral auxiliary. A thorough review of the current scientific literature did not yield established applications of this specific amine in stereoselective synthesis. Therefore, this guide is presented as a roadmap for researchers to systematically evaluate its efficacy in asymmetric transformations, focusing on the foundational principles of chiral auxiliary-based synthesis.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to favor the formation of one diastereomer over another.[1] This diastereoselective transformation, followed by the removal of the auxiliary, ultimately yields an enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high levels of stereoselectivity, its ease of attachment and removal, and its recyclability.[] The structural features of the auxiliary, such as steric hindrance and the presence of coordinating groups, play a crucial role in creating a biased chiral environment around the reactive center.

The selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis.[4] While well-established auxiliaries like Evans' oxazolidinones and pseudoephedrine have demonstrated broad utility, the exploration of novel chiral scaffolds like 4-butylcyclohexan-1-amine is essential for discovering new reactivity and selectivity profiles.[][4]

Conceptual Framework for Evaluating 4-Butylcyclohexan-1-amine as a Chiral Auxiliary

The bulky tert-butyl group in the 4-position of the cyclohexyl ring of 4-butylcyclohexan-1-amine is expected to lock the conformation of the ring, presenting a well-defined steric environment. This conformational rigidity is a desirable characteristic for a chiral auxiliary, as it can lead to more predictable and higher levels of stereochemical control. The primary amine functionality allows for straightforward attachment to various prochiral substrates, such as carboxylic acids, to form chiral amides.

The following sections outline a systematic approach to investigate the potential of 4-butylcyclohexan-1-amine as a chiral auxiliary, using the well-studied diastereoselective alkylation of an amide enolate as a model reaction.

Experimental Workflow for the Evaluation of a Novel Chiral Auxiliary

The evaluation of a new chiral auxiliary can be broken down into four key stages: attachment to a prochiral substrate, the diastereoselective reaction, analysis of the product mixture, and cleavage of the auxiliary to yield the final product and recover the auxiliary.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Analysis cluster_2 Phase 3: Cleavage & Final Analysis A Attachment of Chiral Auxiliary to Prochiral Substrate B Diastereoselective Reaction (e.g., Enolate Alkylation) A->B Formation of Chiral Conjugate C Purification of Diastereomers B->C D Determination of Diastereomeric Ratio (d.r.) (NMR, HPLC) C->D E Cleavage of Chiral Auxiliary D->E F Determination of Enantiomeric Excess (e.e.) (Chiral HPLC) E->F G Recovery of Chiral Auxiliary E->G

Figure 1: A generalized experimental workflow for the evaluation of a novel chiral auxiliary.

Detailed Protocols

Protocol 1: Synthesis of the Chiral Amide Substrate

This protocol describes the coupling of 4-butylcyclohexan-1-amine with a model carboxylic acid, propanoic acid, to form the corresponding chiral amide.

Materials:

  • 4-Butylcyclohexan-1-amine

  • Propanoic acid

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propanoic acid (1.0 eq) and 4-butylcyclohexan-1-amine (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral amide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Diastereoselective Alkylation of the Chiral Amide Enolate

This protocol outlines a general procedure for the alkylation of the chiral amide enolate. Optimization of the base, solvent, temperature, and electrophile will be necessary to achieve high diastereoselectivity.

Materials:

  • N-(4-butylcyclohexyl)propanamide (from Protocol 1)

  • Lithium diisopropylamide (LDA) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide (or other electrophile)

  • Saturated NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

  • Rotary evaporator

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) to the solution and stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio of the product mixture by ¹H NMR analysis or by chiral HPLC.

Table 1: Proposed Screening of Reaction Conditions for Diastereoselective Alkylation

EntryBaseSolventTemperature (°C)Electrophile (E+)Expected Outcome
1LDATHF-78Benzyl bromideBaseline diastereoselectivity
2LHMDSTHF-78Benzyl bromideEffect of a different base
3KHMDSToluene-78Benzyl bromideEffect of base and solvent
4LDATHF-40Benzyl bromideEffect of temperature
5LDATHF-78Methyl iodideEffect of a different electrophile
Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a general method for the hydrolytic cleavage of the alkylated amide to yield the corresponding carboxylic acid and recover the chiral auxiliary.

Materials:

  • Alkylated amide product (from Protocol 2)

  • 6 M HCl or 6 M H₂SO₄

  • 1,4-Dioxane

  • Diethyl ether

  • Saturated NaHCO₃ solution

  • Anhydrous MgSO₄

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve the alkylated amide in a mixture of 1,4-dioxane and 6 M HCl.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract with diethyl ether.

  • The aqueous layer will contain the protonated chiral auxiliary. The organic layer will contain the carboxylic acid product.

  • To isolate the carboxylic acid: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify as needed.

  • To recover the chiral auxiliary: Basify the aqueous layer with a strong base (e.g., NaOH pellets) until pH > 12. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to recover the 4-butylcyclohexan-1-amine.

  • Determine the enantiomeric excess of the carboxylic acid product by converting it to a suitable derivative (e.g., a methyl ester) and analyzing by chiral HPLC.

Mechanistic Considerations and Stereochemical Models

The diastereoselectivity of the alkylation reaction is rationalized by the formation of a rigid chelated intermediate between the lithium enolate and the amide carbonyl. The bulky 4-butylcyclohexyl group is expected to orient itself to minimize steric interactions, thereby blocking one face of the enolate from the incoming electrophile.

G cluster_0 Proposed Transition State for Diastereoselective Alkylation A Chiral Amide Enolate B [Li+ chelated between enolate and carbonyl oxygen] A->B Deprotonation with LDA C Bulky 4-butylcyclohexyl group blocks one face of the enolate B->C Approach of E+ D Diastereomerically Enriched Product C->D C-C Bond Formation

Figure 2: A conceptual diagram illustrating the proposed mechanism for stereochemical control.

Conclusion

While 4-butylcyclohexan-1-amine is not an established chiral auxiliary based on current literature, its structural features suggest it may have potential in stereoselective synthesis. The protocols and experimental framework outlined in this document provide a comprehensive guide for researchers to systematically investigate its efficacy. Successful application of these methods will contribute valuable knowledge to the field of asymmetric synthesis and may introduce a novel and useful tool for the preparation of enantiomerically pure molecules. The principles of chirality are fundamental to modern drug development, and the exploration of new chiral auxiliaries remains a vital area of research.[2][5]

References

  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide - Benchchem.
  • Chiral auxiliary - Wikipedia.
  • The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis.
  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Butylcyclohexan-1-amine

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Butylcyclohexan-1-amine from a typical reaction mixture. The following sec...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Butylcyclohexan-1-amine from a typical reaction mixture. The following sections offer troubleshooting advice and detailed protocols to address common challenges encountered during the purification process, ensuring the attainment of highly pure material suitable for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 4-Butylcyclohexan-1-amine and what are the expected impurities?

A1: The most common and industrially relevant synthesis of 4-Butylcyclohexan-1-amine is the reductive amination of 4-butylcyclohexanone.[1][2] This process typically involves the reaction of the ketone with ammonia in the presence of a reducing agent, often hydrogen gas and a metal catalyst (e.g., Rh-Ni).[1]

The primary impurities to anticipate in the crude reaction mixture are:

  • Unreacted 4-butylcyclohexanone: The starting ketone.

  • 4-butylcyclohexanol: Formed by the reduction of the ketone.

  • Dicyclohexylamine derivatives: From the reaction of the product amine with the starting ketone followed by reduction.

  • cis and trans isomers of 4-Butylcyclohexan-1-amine: The reductive amination process will typically produce a mixture of both stereoisomers. The ratio of these isomers can vary depending on the reaction conditions.

Q2: My crude 4-Butylcyclohexan-1-amine is a dark color. What causes this and how can I remove the color?

A2: Discoloration in crude amine samples is common and often arises from minor, highly conjugated byproducts or oxidation of the amine. Standard purification techniques such as distillation or crystallization are usually effective at removing these color bodies. For persistent color, treatment with activated carbon can be an effective solution.

Q3: I am struggling to separate the cis and trans isomers of 4-Butylcyclohexan-1-amine. What is the best approach?

A3: The separation of cis and trans isomers of substituted cyclohexylamines can be challenging due to their similar physical properties.[3] Fractional distillation can be effective if there is a sufficient boiling point difference. However, a more robust method is the fractional crystallization of their salts, such as the hydrochloride or pivalate salts.[4][5] The different spatial arrangements of the isomers often lead to differences in their crystal lattice energies and solubilities, which can be exploited for separation. Recent advances have also demonstrated the use of transaminases for the selective conversion of the cis-diastereomer, allowing for the isolation of the highly pure trans-amine.[6]

Q4: My amine streaks badly during silica gel chromatography. How can I prevent this?

A4: The basic nature of amines causes strong interactions with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking. To mitigate this, it is common practice to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia (in the form of a methanolic solution), to the eluent. This deactivates the acidic sites on the silica, resulting in improved chromatography.

Troubleshooting Guide

Problem 1: Low yield after aqueous workup.
  • Possible Cause: The pH of the aqueous layer during the acidic wash was not low enough to fully protonate and extract the amine.

  • Possible Cause: Emulsion formation during extraction.

  • Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtration through a pad of Celite can also be effective.

Problem 2: Product is contaminated with unreacted 4-butylcyclohexanone.
  • Troubleshooting Workflow:

    G start Crude Product (Amine + Ketone) distillation Fractional Vacuum Distillation start->distillation Sufficiently different boiling points chromatography Column Chromatography (Amine-modified eluent) start->chromatography Small scale or high-value product salt_formation Selective Salt Crystallization start->salt_formation Ketone is not basic end_dist Pure Amine distillation->end_dist end_chrom Pure Amine chromatography->end_chrom end_salt Pure Amine salt_formation->end_salt

    Caption: Decision tree for removing ketone impurity.

  • Detailed Explanation:

    • Fractional Vacuum Distillation: This is often the most efficient method for larger quantities. The boiling point of 4-butylcyclohexan-1-amine is higher than that of 4-butylcyclohexanone, allowing for separation.

    • Column Chromatography: For smaller scales, flash chromatography with an eluent containing a small amount of triethylamine or ammonia will effectively separate the more polar amine from the less polar ketone.

    • Selective Salt Crystallization: The amine can be selectively precipitated as a salt (e.g., hydrochloride) from a suitable solvent, leaving the neutral ketone in the solution.

Problem 3: Presence of 4-butylcyclohexanol in the final product.
  • Possible Cause: The boiling points of 4-butylcyclohexanol and 4-butylcyclohexan-1-amine may be too close for effective separation by simple distillation.

  • Solution:

    • Acid-Base Extraction: Before distillation, perform an acid-base workup. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt, while the alcohol will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent.

    • Fractional Vacuum Distillation: A highly efficient fractional distillation column may be required to separate these two components if their boiling points are very close.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating 4-butylcyclohexan-1-amine from less volatile impurities and, with a good column, from closely boiling impurities like 4-butylcyclohexanol.

Step-by-Step Methodology:

  • Assemble a fractional distillation apparatus equipped with a vacuum source, a Vigreux or packed column, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Place the crude 4-butylcyclohexan-1-amine in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly apply vacuum to the system.

  • Begin heating the distillation flask gently.

  • Collect any low-boiling fractions, which may include residual solvents or unreacted starting materials.

  • Gradually increase the temperature and collect the main fraction of 4-butylcyclohexan-1-amine at its characteristic boiling point under the applied pressure. The boiling point will need to be determined empirically or from literature data for the specific vacuum level.

  • Monitor the temperature at the still head. A stable temperature during collection indicates a pure fraction.[7][8]

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small residue remains in the distillation flask.

Compound Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
4-Butylcyclohexan-1-amine155.29Not available
4-tert-Butylcyclohexylamine (analog)155.28~198

Note: The boiling point of 4-butylcyclohexylamine is expected to be similar to its tert-butyl analog. Vacuum distillation is recommended to prevent thermal degradation.

Protocol 2: Purification by Salt Crystallization (Hydrochloride Salt)

This method is particularly effective for removing non-basic impurities and can also be used to separate cis and trans isomers.[4]

Step-by-Step Methodology:

  • Dissolve the crude 4-butylcyclohexan-1-amine in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) with stirring.

  • The hydrochloride salt of the amine will precipitate out of the solution.

  • Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

  • To recover the free amine, dissolve the purified salt in water, basify the solution with a strong base like NaOH, and extract the free amine into an organic solvent.

  • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Purification by Flash Column Chromatography

This is a versatile method for small to medium-scale purifications, capable of separating the amine from a variety of impurities.

Step-by-Step Methodology:

  • Select an appropriate column size based on the amount of crude material. A general rule of thumb is to use 20-100 g of silica gel per gram of crude product.[9]

  • Prepare the eluent. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.1-1% triethylamine.

  • Pack the column with silica gel using the chosen eluent.

  • Dissolve the crude amine in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel bed.[10]

  • Begin eluting the column with the prepared solvent mixture, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Chromatography Workflow:

G start Crude Amine prepare_column Pack silica gel column with amine-modified eluent start->prepare_column load_sample Load sample in minimal solvent prepare_column->load_sample elute Elute with solvent gradient (if necessary) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure Identify pure fractions evaporate Evaporate solvent combine_pure->evaporate pure_product Pure 4-Butylcyclohexan-1-amine evaporate->pure_product

Caption: Workflow for flash column chromatography.

References

  • PubChem. 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. 4-sec-Butylcyclohexylamine (cis- and trans- mixture), min 98%, 1 ml. [Link]

  • University of California, Los Angeles. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • White, J. D., et al. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 8(14), 2933–2936. [Link]

  • YouTube. (2020). Fractional Distillation. [Link]

  • Corcoran, P. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S.
  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]

  • García-Márquez, A., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(3), 563. [Link]

  • University of Rochester. Purification: How to Run a Flash Column. [Link]

  • University of Rochester. Purification: Fractional Distillation. [Link]

  • Varga, E., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 13(1), 1-10. [Link]

  • Zakarian, A. (n.d.). How to do flash column chromatography in 15 minutes. University of California, Santa Barbara. [Link]

  • YouTube. (2016). Carrying out a fractional distillation. [Link]

  • Wang, Y., et al. (2022). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development, 26(7), 2111–2118. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. [Link]

  • Sciencemadness.org. (2023). vacuum distillation of cyclohexane. [Link]

  • Taylor & Francis. Amination – Knowledge and References. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Ray, G. C. (1958). U.S. Patent No. 2,850,549. Washington, DC: U.S.
  • White, J. D., et al. (2006). General synthesis for chiral 4-alkyl-4-hydroxycyclohexenones. Organic letters, 8(14), 2933–2936. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • Červený, L., & Marhoul, A. (2006). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • ResearchGate. (n.d.). Reductive amination with primary amines and ammonia. (A) Heterologous expression in E. coli. [Link]

  • Li, Y., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(1), 123-129. [Link]

  • ResearchGate. (2019). (PDF) Reductive amination of ketones with ammonium catalyzed by a newly identified Brevibacterium epidermidis strain for the synthesis of (S). [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Butylcyclohexan-1-amine

Welcome to the technical support center for the synthesis of 4-butylcyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-butylcyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important aliphatic amine. Here, we provide in-depth, mechanistically grounded answers to frequently asked questions and troubleshooting scenarios.

Section 1: Reductive Amination of 4-Butylcyclohexanone

Reductive amination is a cornerstone method for synthesizing 4-butylcyclohexan-1-amine, typically proceeding through an imine or iminium ion intermediate. While powerful, this reaction is sensitive to several parameters that can impact yield, purity, and stereochemical outcome.

FAQ 1.1: My reductive amination is sluggish, resulting in low conversion of the starting ketone. What are the likely causes?

Several factors can lead to a stalled or low-yielding reductive amination. The primary suspects are inefficient imine formation, suboptimal pH, or issues with the reducing agent.

  • Inefficient Imine/Iminium Ion Formation: The reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to an imine or, under acidic conditions, an iminium ion.[1] This dehydration step is often the rate-limiting step and is acid-catalyzed.[2][3] If your reaction is slow, it may indicate that the formation of this crucial intermediate is inefficient.

  • Suboptimal pH: The pH of the reaction medium is critical. An acidic catalyst is required to protonate the carbonyl's oxygen, making the carbon more electrophilic for the amine to attack. However, if the medium is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the initial addition step.[3] Conversely, in a basic medium, the dehydration of the carbinolamine intermediate is slow. For many reductive aminations, a weakly acidic environment (pH ~5-7) is optimal.[4]

  • Choice of Reducing Agent: The choice of reducing agent and its reactivity profile is paramount. Milder, more selective hydrides are preferred.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[2][5] Its reduced reactivity, due to the electron-withdrawing effects of the acetoxy groups, allows it to selectively reduce the protonated iminium ion much faster than the starting ketone.[1][2] This selectivity permits a convenient one-pot procedure where the ketone, amine, and reducing agent are mixed.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic. It is stable under mildly acidic conditions where iminium ion reduction is rapid.[4]

    • Catalytic Hydrogenation: Using H₂ with catalysts like Pd/C or Pt/C is a clean method but can sometimes lead to over-reduction or side reactions if not carefully controlled.[6] The catalyst activity can also be sensitive to impurities.

Troubleshooting Workflow for Low Yield

G cluster_fail Further Investigation start Low Yield in Reductive Amination check_pH Is the reaction pH weakly acidic (5-7)? start->check_pH adjust_pH Adjust pH with acetic acid. Monitor with pH paper. check_pH->adjust_pH No check_reagent Is the reducing agent active? check_pH->check_reagent Yes adjust_pH->check_pH use_fresh_reagent Use fresh, anhydrous NaBH(OAc)3. Store reagent properly. check_reagent->use_fresh_reagent No check_imine Is imine formation occurring? (Monitor by TLC/GC-MS if possible) check_reagent->check_imine Yes use_fresh_reagent->check_reagent add_catalyst Add catalytic acetic acid (1-2 equiv). Consider dehydrating agent (e.g., MgSO4). check_imine->add_catalyst No check_temp Is reaction temperature appropriate? check_imine->check_temp Yes add_catalyst->check_imine adjust_temp Most NaBH(OAc)3 reactions run well at RT. Slight warming (40°C) may help sluggish reactions. check_temp->adjust_temp No success Yield Improved check_temp->success Yes adjust_temp->check_temp fail Problem Persists check_impurities Check starting materials for impurities (e.g., water, non-reactive contaminants). fail->check_impurities

Caption: Troubleshooting workflow for low reaction yield.

Section 2: Controlling Stereoselectivity (Cis/Trans Isomers)

The synthesis of 4-butylcyclohexan-1-amine produces a mixture of cis and trans diastereomers. The stereochemical outcome is a critical challenge, dictated by the method of reduction and reaction conditions. The bulky butyl group strongly prefers the equatorial position, which influences the approach of the nucleophile or hydride.

FAQ 2.1: How can I control the cis/trans isomer ratio? My synthesis is producing an undesirable mixture.

Controlling the diastereoselectivity hinges on understanding the principles of kinetic versus thermodynamic control during the reduction of the imine intermediate.

  • Thermodynamic Control: This pathway favors the formation of the most stable product. For 4-butylcyclohexan-1-amine, the trans isomer (where both the butyl and amino groups are equatorial) is generally the more thermodynamically stable product. Conditions that allow for equilibration, such as higher temperatures or longer reaction times with reversible hydride agents, can favor the trans product.

  • Kinetic Control: This pathway favors the formation of the product that is formed fastest, which is determined by the lowest energy transition state. The stereochemical outcome depends on the direction of hydride attack on the C=N double bond of the imine intermediate.

    • Axial Attack: Hydride attack from the axial face leads to the formation of the cis product (equatorial amine).

    • Equatorial Attack: Hydride attack from the equatorial face leads to the formation of the trans product (axial amine, which may then flip to the more stable diequatorial conformer).

Bulky reducing agents often favor axial attack, leading to the cis isomer, as the equatorial face is more sterically hindered by the rest of the ring.

Comparison of Synthetic Methods and Stereoselectivity

MethodReducing AgentTypical ConditionsPredominant IsomerMechanistic Rationale
Reductive Amination NaBH(OAc)₃DCE or THF, Acetic Acid, RTOften a mixture, can favor transThe outcome is sensitive to conditions. Acetic acid can catalyze imine-enamine tautomerization, allowing equilibration towards the more stable trans product.[1][2]
Catalytic Hydrogenation H₂, Pd/C or Pt/CProtic solvents (EtOH, MeOH)Often favors cisThe substrate adsorbs onto the catalyst surface from the less hindered face, leading to hydrogen delivery from that face, resulting in the cis product.
Oxime Reduction Na/Ethanol (Bouveault-Blanc)Refluxing EthanolMixture, often favors transThis dissolving metal reduction proceeds via a radical mechanism, and under the equilibrating conditions, the thermodynamic product is often favored.
Oxime Reduction LiAlH₄Anhydrous Ether or THFOften favors cisThe bulky aluminohydride complex attacks from the less sterically hindered axial face of the intermediate.

Practical Tip: To enrich the desired trans isomer, enzymatic methods are emerging that show high diastereoselectivity. Transaminases can be used to selectively deaminate the cis-isomer from a mixture, leaving behind the highly pure trans-isomer.[7]

Section 3: Challenges in the Reduction of 4-Butylcyclohexanone Oxime

An alternative route to the target amine involves the formation of 4-butylcyclohexanone oxime, followed by its reduction.[8] This two-step process introduces its own set of challenges.

FAQ 3.1: My oxime reduction with LiAlH₄ is giving significant byproducts and a low yield of the desired amine. What is going wrong?

Reduction of oximes can be complex. While powerful, LiAlH₄ is a very reactive and non-selective reducing agent.

  • Incomplete Reaction: Ensure the LiAlH₄ is fresh and the reaction is performed under strictly anhydrous conditions. Water will rapidly quench the reagent. Use anhydrous solvents like diethyl ether or THF.

  • Formation of Aziridines: A common side reaction in the LiAlH₄ reduction of ketoximes is the formation of an intermediate azirine, which can be further reduced to an aziridine or rearrange. This is particularly an issue with hindered oximes.

  • Work-up Procedure: The work-up for LiAlH₄ reactions is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is crucial to produce a granular aluminum salt precipitate that is easily filtered. An improper work-up can lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction difficult and drastically lowering the isolated yield.

Recommended Protocol: Reduction of 4-Butylcyclohexanone Oxime with LiAlH₄

  • Setup: Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

  • Addition: Dissolve the 4-butylcyclohexanone oxime in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Fieser Work-up): Cool the reaction to 0 °C. For 'x' grams of LiAlH₄ used, cautiously and sequentially add:

    • 'x' mL of water, dropwise.

    • 'x' mL of 15% (w/v) aqueous NaOH, dropwise.

    • '3x' mL of water, dropwise.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes. A white, granular precipitate should form. Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine.

Section 4: Purification and Characterization

FAQ 4.1: I am struggling to separate the cis and trans isomers of 4-butylcyclohexan-1-amine. What are the best methods?

Separating these diastereomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under vacuum can be effective, though often requires a highly efficient column.

  • Chromatography: Column chromatography on silica gel can separate the isomers, but it is often tedious. The polarity difference is small, requiring careful selection of the eluent system (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent tailing).

  • Crystallization of Salts: The most reliable method is often fractional crystallization of diastereomeric salts. Convert the amine mixture into a salt using a chiral acid (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing for their separation by careful crystallization. After separation, the free amine can be regenerated by treatment with a base. Even using a non-chiral acid like HCl can sometimes work if the cis and trans salts have different crystal packing and solubility.

Characterization Notes:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for determining the isomer ratio. The chemical shift of the proton at C1 (the carbon bearing the amino group) is diagnostic. In the trans isomer, this proton is axial and will appear at a different chemical shift (typically more upfield) with characteristic large axial-axial couplings compared to the equatorial proton in the cis isomer.

  • GC-MS: Gas chromatography can often resolve the two isomers, providing a clear ratio of the components in the mixture.

References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central (PMC). [Link]

  • Formation of imines and enamines. Khan Academy. [Link]

  • Cyclohexanone oxime. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Butylcyclohexan-1-amine

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Butylcyclohexan-1-amine. It provides in-depth troubleshooting advice and answers to frequent...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Butylcyclohexan-1-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and purity.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 4-butylcyclohexan-1-amine, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Overall Yield in Reductive Amination

Question: My reductive amination of 4-butylcyclohexanone is resulting in a low yield of 4-butylcyclohexan-1-amine. What are the potential causes and how can I improve it?

Answer: Low yields in the reductive amination of 4-butylcyclohexanone can stem from several factors, primarily related to the reaction conditions and the choice of reagents. The key is to optimize the formation of the intermediate imine and its subsequent reduction.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between 4-butylcyclohexanone and the amine source (e.g., ammonia or an ammonium salt) is a reversible equilibrium. To drive the reaction towards the imine, it is crucial to remove the water formed as a byproduct.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): While a common choice, its reactivity can be influenced by the solvent and temperature. In protic solvents like methanol or ethanol, it can react with the solvent over time, reducing its effectiveness.[1]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the iminium ion over the ketone, which can be advantageous. However, it is highly toxic and requires careful handling.

    • Catalytic Hydrogenation: This method, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is a very effective method for reductive amination.[2]

    • Solution:

      • When using NaBH₄, add it portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions.

      • For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged with hydrogen. The choice of solvent and pressure can significantly impact the reaction rate and selectivity.[2]

  • Side Reactions: The primary side reaction is the reduction of the starting ketone to 4-butylcyclohexanol.[3] This is more likely if the reducing agent is added before imine formation is complete or if the reducing agent is not selective enough.

    • Solution: Allow sufficient time for imine formation before introducing the reducing agent. Using a more selective reducing agent like NaBH₃CN can minimize ketone reduction.

  • Leuckart-Wallach Reaction Conditions: If you are employing the Leuckart-Wallach reaction with formic acid or its derivatives, high temperatures are necessary.[4][5] Inadequate temperature control can lead to incomplete reaction or decomposition.

    • Solution: Ensure the reaction temperature is maintained between 160-185°C. Using a microwave reactor can sometimes improve yields and reduce reaction times.[6]

Issue 2: Formation of cis/trans Isomer Impurities

Question: My final product contains a mixture of cis and trans isomers of 4-butylcyclohexan-1-amine. How can I control the stereoselectivity of the reaction?

Answer: The formation of both cis and trans isomers is a common challenge in the synthesis of substituted cyclohexylamines. The stereochemical outcome is largely determined by the method of reduction and the steric hindrance around the carbonyl or imine group.

Controlling Stereoselectivity:

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Control: Attack of a bulky reducing agent from the less hindered equatorial face leads to the formation of the cis (axial amine) isomer.

    • Thermodynamic Control: The trans (equatorial amine) isomer is generally the more thermodynamically stable product.[3] Reaction conditions that allow for equilibration, such as higher temperatures or longer reaction times, will favor the trans isomer.

  • Choice of Synthetic Route:

    • Reduction of 4-Butylcyclohexanone Oxime: This is a common and effective method. The stereoselectivity of the oxime reduction can be influenced by the choice of reducing agent.[7]

      • Catalytic Hydrogenation: Hydrogenation of the oxime over catalysts like PtO₂ or Raney Nickel often provides good yields of the amine. The stereoselectivity can be solvent and catalyst-dependent.

      • Sodium in Alcohol (Bouveault-Blanc Reduction): This classic method can also be employed for oxime reduction.

    • Biocatalysis with Transaminases: Recent advancements have shown that transaminases can be used for the diastereotope selective amination of 4-substituted cyclohexanones, offering a route to stereopure amines.[8][9] This method can also be used for the kinetic resolution of a cis/trans mixture.[9]

  • Purification: If a mixture of isomers is unavoidable, they can often be separated by chromatography or by fractional crystallization of their salts.

Issue 3: Incomplete Reaction or Stalling

Question: The reaction to form 4-butylcyclohexan-1-amine seems to stop before all the starting material is consumed. What could be causing this?

Answer: A stalled reaction can be frustrating. The cause often lies in the deactivation of a catalyst, degradation of a reagent, or the establishment of an unfavorable equilibrium.

Potential Causes & Solutions:

  • Catalyst Deactivation (in Catalytic Hydrogenation):

    • Cause: The catalyst can be poisoned by impurities in the starting materials, solvents, or hydrogen gas. It can also be physically blocked by byproducts.

    • Solution: Use high-purity starting materials and solvents. Ensure the hydrogen gas is of appropriate quality. If catalyst poisoning is suspected, a fresh batch of catalyst may be needed.

  • Reagent Decomposition:

    • Cause: Sodium borohydride and other hydride reagents can decompose in the presence of moisture or acidic conditions.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the reaction is acidic, consider buffering the solution.

  • Equilibrium Limitations:

    • Cause: As mentioned earlier, imine formation is an equilibrium process. If water is not effectively removed, the equilibrium may lie on the side of the starting materials.

    • Solution: Re-evaluate the method of water removal. Ensure the Dean-Stark trap is functioning correctly or that the drying agent is active and used in sufficient quantity.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 4-butylcyclohexan-1-amine.

Q1: What are the most common synthetic routes to prepare 4-butylcyclohexan-1-amine?

A1: The most prevalent methods start from 4-butylcyclohexanone and include:

  • Direct Reductive Amination: This one-pot reaction involves treating 4-butylcyclohexanone with an amine source (ammonia) and a reducing agent. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[2][5]

  • Formation and Reduction of an Oxime: This two-step process involves first reacting 4-butylcyclohexanone with hydroxylamine to form 4-butylcyclohexanone oxime.[7][10] The oxime is then reduced to the desired amine using reagents like lithium aluminum hydride (LiAlH₄), sodium in alcohol, or catalytic hydrogenation.[7][11]

  • The Leuckart-Wallach Reaction: This method uses formic acid, ammonium formate, or formamide as both the nitrogen source and the reducing agent.[4][5][6] It typically requires high temperatures.[4]

Q2: How does the stereochemistry of the starting 4-butylcyclohexanone affect the final product?

A2: 4-Butylcyclohexanone exists predominantly in a chair conformation with the bulky butyl group in the equatorial position to minimize steric strain. This conformational preference influences the approach of reagents to the carbonyl group. Attack from the axial face is generally less sterically hindered than attack from the equatorial face, which can lead to a preference for the formation of the trans alcohol during reduction, and subsequently, the trans amine.[3]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Reagents: Many reagents used in this synthesis are hazardous. For example, sodium borohydride is flammable and reacts with water to produce hydrogen gas. Sodium cyanoborohydride is highly toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and pyrophoric catalysts (like Raney nickel). It should only be performed in a well-ventilated area with appropriate safety equipment and by trained personnel.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of 4-butylcyclohexan-1-amine typically involves:

  • Extraction: After quenching the reaction, the product is usually extracted into an organic solvent. The organic layer is then washed to remove impurities.

  • Distillation: The crude product can be purified by distillation under reduced pressure.

  • Crystallization: The amine can be converted to a salt (e.g., hydrochloride or oxalate salt) and purified by recrystallization. The free amine can then be regenerated by treatment with a base.

  • Chromatography: Column chromatography can be used to separate the desired product from impurities, including stereoisomers.

III. Experimental Protocols & Data

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol provides a general procedure for the reductive amination of 4-butylcyclohexanone.

Step-by-Step Methodology:

  • Dissolve 4-butylcyclohexanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add ammonium acetate (5-10 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography.

Data Summary: Comparison of Reductive Amination Methods
MethodReducing AgentTypical Yield (%)Key AdvantagesKey Disadvantages
Direct Reductive Amination Sodium Borohydride60-80Readily available reagent, mild conditionsPotential for ketone reduction, moderate yields
Direct Reductive Amination Catalytic Hydrogenation (e.g., Pd/C, H₂)80-95[2]High yields, clean reactionRequires specialized equipment for handling hydrogen gas
Oxime Reduction Lithium Aluminum Hydride70-90Effective for oxime reductionHighly reactive, requires anhydrous conditions
Leuckart-Wallach Reaction Formic Acid/Ammonium Formate50-70[6]Inexpensive reagentsHigh reaction temperatures, potential for side products
Visualization of Synthetic Workflow

Below is a diagram illustrating the general workflow for the synthesis of 4-butylcyclohexan-1-amine via reductive amination.

G cluster_0 Reductive Amination Workflow A 4-Butylcyclohexanone + Amine Source B Imine Formation A->B Condensation (Water Removal) C Reduction B->C Add Reducing Agent D Workup & Purification C->D Quench & Extract E 4-Butylcyclohexan-1-amine D->E Distillation/Chromatography

Caption: General workflow for reductive amination.

IV. References

  • The Catalyst. Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. Available from:

  • ResearchGate. Model reaction: bioamination of 4‐tert‐butylcyclohexanone (1 a). Available from: [Link]

  • Organic Syntheses. trans-4-t-BUTYLCYCLOHEXANOL. Available from: [Link]

  • YouTube. Stereoselective Reduction of 4-tert-butylcyclohexanone. (2020). Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Available from: [Link]

  • Wikipedia. Leuckart reaction. Available from: [Link]

  • National Institutes of Health. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Available from: [Link]

  • ScienceDirect. Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. Available from: [Link]

  • IP.com. Preparation of Aliphatic Amines by the Leuckart Reaction. Available from: [Link]

  • Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. Available from: [Link]

  • Wikipedia. Cyclohexanone oxime. Available from: [Link]

  • ACS Publications. Stereoselective ketone reductions: reduction of 4-tert-butylcyclohexanone by alkylsilanes in the presence of rhodium(I) and ruthenium(II) catalysts. Available from: [Link]

  • ResearchGate. Reduction using NaBH4. Available from: [Link]

  • ResearchGate. Vapor-phase transfer hydrogenation of 4-t-butylcyclohexanone with 2-propanol in the presence of (a) fresh MgO and (b) spent MgO catalyst. Available from: [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link]

  • PubChem. 4-(Tert-butyl)cyclohexanone oxime. Available from: [Link]

  • Google Patents. Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline. Available from:

  • Royal Society of Chemistry. Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • Semantic Scholar. STUDIES ON THE LEUCKART REACTION. Available from: [Link]

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Butylcyclohexan-1-amine

Welcome to the technical support guide for the synthesis of 4-butylcyclohexan-1-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-butylcyclohexan-1-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies grounded in established chemical principles to help you optimize your reaction outcomes.

Section 1: Core Synthetic Pathways and Mechanistic Overview

The synthesis of 4-butylcyclohexan-1-amine predominantly starts from 4-butylcyclohexanone. The primary challenge is the efficient and selective conversion of the ketone into the primary amine while minimizing the formation of byproducts. The two most common routes are reductive amination and the reduction of an oxime intermediate.

Reductive Amination

This is the most direct one-pot or two-step method. It involves the reaction of 4-butylcyclohexanone with an ammonia source to form an imine (or enamine) intermediate, which is then reduced in situ to the target amine. The choice of reagents is critical to the success of this reaction.

  • Nitrogen Source: Anhydrous ammonia, ammonium acetate, or ammonium formate are commonly used.

  • Reducing Agent: A variety of agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C), or formic acid derivatives as in the Leuckart-Wallach reaction.

A specialized form of this is the Leuckart-Wallach reaction , which uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] This method is powerful but requires high temperatures (120-185 °C), which can promote side reactions and typically yields an N-formylated amine that requires a subsequent hydrolysis step.[2][3]

Reduction of 4-Butylcyclohexanone Oxime

This two-step pathway involves first converting the ketone to its oxime using hydroxylamine hydrochloride. The isolated oxime is then reduced to the primary amine. This method can offer better control and avoid certain byproducts like secondary amines, but it adds an extra step to the synthesis.

  • Reducing Agents for Oximes: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation are typically required.

Below is a diagram illustrating the central role of the ketone and the divergence to the main product versus common byproducts in a typical reductive amination scenario.

G ketone 4-Butylcyclohexanone imine Imine Intermediate ketone->imine + NH₃ - H₂O alcohol 4-Butylcyclohexanol (Alcohol Byproduct) ketone->alcohol Premature Reduction nh3 Ammonia Source (e.g., NH₃) nh3->imine amine_product 4-Butylcyclohexan-1-amine (Primary Amine) secondary_amine Di-(4-butylcyclohexyl)amine (Secondary Amine Byproduct) amine_product->secondary_amine + Imine Intermediate imine->amine_product Reduction imine->secondary_amine - NH₃, then Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) reducing_agent->amine_product reducing_agent->alcohol

Caption: Key reaction pathways in the reductive amination of 4-butylcyclohexanone.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My yield is low, and I've isolated a major byproduct with a mass (or molecular ion in MS) roughly double that of my target amine. What is it and how do I prevent it?

A1: Probable Cause & Mechanism You are likely forming the secondary amine, di-(4-butylcyclohexyl)amine . This is the most common byproduct in reductive aminations. It forms when the desired primary amine product, being a nucleophile itself, attacks another molecule of the imine intermediate. This new, larger imine is then reduced to the secondary amine.

Preventative Measures:

  • Stoichiometry Control: The most effective strategy is to use a significant excess of the ammonia source (e.g., 5-20 equivalents of ammonium acetate or a high partial pressure of ammonia gas). This statistically favors the reaction of the ketone-derived imine with ammonia over the primary amine product.[2]

  • Reaction Conditions:

    • Slow Addition: If adding the reducing agent separately, add it slowly to keep the concentration of the primary amine product low during the reaction.

    • Temperature: Lower temperatures generally slow the rate of the competing secondary amine formation more than the primary amine formation. This is a key drawback of the high-temperature Leuckart-Wallach reaction.[2]

G cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Imine1 Imine Intermediate PrimaryAmine Primary Amine (Product) Imine1->PrimaryAmine Reduction NH3 Ammonia (Excess) Imine2 Imine Intermediate SecondaryImine Secondary Imine Adduct Imine2->SecondaryImine Nucleophilic Attack SecondaryAmine Secondary Amine (Byproduct) SecondaryImine->SecondaryAmine Reduction PrimaryAmine_reactant Primary Amine (Product) PrimaryAmine_reactant->SecondaryImine

Caption: Competing reaction pathways leading to primary vs. secondary amine.

Q2: My reaction mixture contains a significant amount of 4-butylcyclohexanol. Why did this happen?

A2: Probable Cause & Mechanism This occurs when the reducing agent reduces the starting ketone directly to an alcohol before it can react with ammonia to form the imine. This side reaction is highly dependent on the pH of the reaction and the nature of the reducing agent.

Preventative Measures:

  • Choice of Reducing Agent: Use a milder reducing agent that is selective for imines over ketones, especially at neutral or slightly acidic pH. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices for this reason. General-purpose reducers like sodium borohydride (NaBH₄) are more likely to cause this issue as they readily reduce ketones at the pH often used for amination.[4][5]

  • pH Control: Imine formation is typically fastest at a pH of ~5-6. Operating in this range maximizes the concentration of the imine intermediate, favoring its reduction over the reduction of the ketone. You can use buffers like ammonium acetate to maintain the optimal pH.

  • Two-Step Procedure: Pre-form the imine by stirring the ketone and ammonia source (e.g., ammonium acetate in methanol) for several hours before introducing the reducing agent. This ensures the ketone is consumed before reduction begins.

Q3: My product is a mixture of cis and trans isomers. How can I control the stereochemical outcome?

A3: Probable Cause & Mechanism The reduction of the planar imine intermediate can occur from two different faces, leading to both cis and trans isomers of 4-butylcyclohexan-1-amine. The final ratio is determined by the kinetic accessibility of each face to the hydride source, a concept well-studied in the analogous reduction of 4-substituted cyclohexanones.[6]

  • Axial Attack: Hydride attacks from the axial face, leading to the amine group in the equatorial position (trans isomer), which is generally the thermodynamically more stable product.

  • Equatorial Attack: Hydride attacks from the more sterically hindered equatorial face, leading to the amine group in the axial position (cis isomer).

Control Strategies: The stereochemical outcome is highly dependent on the steric bulk of the reducing agent.[5]

Reducing AgentTypical Major IsomerRationale
Sodium Borohydride (NaBH₄)transA small, unhindered reagent that preferentially attacks from the less-hindered axial direction to yield the thermodynamically favored product.[5][7]
Lithium Aluminum Hydride (LiAlH₄)transSimilar to NaBH₄, it favors the formation of the more stable trans product.[5]
L-Selectride®cisA very bulky reducing agent that is forced to attack from the less sterically encumbered axial face, pushing the resulting amine group into the axial (cis) position.[5]
Catalytic Hydrogenation (H₂/Cat.)VariesThe outcome depends heavily on the catalyst, solvent, and conditions. It often gives mixtures but can be optimized for one isomer.

For separation, fractional crystallization of salts (e.g., hydrochloride or pivalate) can be an effective method to isolate the desired isomer.[8] Alternatively, enzymatic methods using transaminases can provide excellent diastereoselectivity, selectively producing the trans isomer.[9]

Q4: My reaction produced a dark, tarry, intractable mixture. What went wrong?

A4: Probable Cause & Mechanism This is often the result of aldol-type condensation reactions of the starting 4-butylcyclohexanone.[10] Under strongly basic or acidic conditions, and especially at elevated temperatures, the ketone can enolize and react with itself to form higher molecular weight oligomers and polymers, which present as a resinous tar.

Preventative Measures:

  • Avoid Strong Bases/Acids: Unless required by a specific protocol, maintain a pH that is as close to neutral as is effective for imine formation (pH ~5-7).

  • Temperature Control: Avoid excessive heat. If using the high-temperature Leuckart-Wallach method, this is an inherent risk, and ensuring the reaction is not heated longer than necessary is critical.

  • Purity of Starting Material: Ensure your 4-butylcyclohexanone is pure and free from acidic or basic impurities that could catalyze polymerization.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the overall best synthetic route to maximize yield and purity? A: For laboratory scale, a one-pot reductive amination at room temperature using a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) with ammonium acetate in a solvent like dichloroethane (DCE) or methanol is often the most reliable method. It operates under mild conditions, minimizes alcohol and secondary amine formation, and offers good yields.

Q: How can I effectively purify my final product? A: The basic nature of the amine allows for a straightforward purification via acid-base extraction .[11][12]

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated (R-NH₃⁺) and move to the aqueous layer, leaving non-basic impurities (like the starting ketone or alcohol byproduct) in the organic layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Make the aqueous layer strongly basic (pH > 12) with NaOH or KOH. This deprotonates the amine (R-NH₂), causing it to become insoluble in water.

  • Extract the free amine back into a fresh organic solvent.

  • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.

Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is effective. Use a non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and stain with potassium permanganate or ninhydrin. The ketone starting material will be visible with permanganate, while the amine product will stain yellow/orange with ninhydrin. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for monitoring the disappearance of the starting material and the appearance of the product and any byproducts.

Section 4: Key Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from standard reductive amination procedures and is designed for high selectivity.

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-butylcyclohexanone (1.0 eq), ammonium acetate (5.0 eq), and anhydrous methanol (or dichloroethane, ~0.2 M concentration relative to the ketone).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution over 15 minutes. Note: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or GC-MS until the starting ketone is consumed.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers and proceed with the acid-base extraction purification as described in the FAQ section.

Protocol 2: Purification via Acid-Base Extraction
  • Combine the organic extracts from the reaction workup into a separatory funnel.

  • Add 1M HCl (aq) solution (equal volume to the organic phase) and shake vigorously for 1 minute. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask. Add fresh 1M HCl to the organic layer and repeat the extraction twice more to ensure all amine is captured.

  • Combine all acidic aqueous extracts. Discard the original organic layer (containing neutral/acidic impurities).

  • Cool the combined aqueous layer in an ice bath. Slowly add 6M NaOH (aq) with stirring until the pH is >12 (verify with pH paper). A white precipitate or cloudy emulsion of the free amine should form.

  • Add diethyl ether (or another suitable solvent) to the separatory funnel and extract the free amine from the basic aqueous solution. Repeat the extraction three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 4-butylcyclohexan-1-amine.

References

  • Fiorati, A., Berglund, P., et al. (n.d.). Model reaction: bioamination of 4‐tert‐butylcyclohexanone (1 a). ResearchGate. Retrieved from [Link]

  • Wang, C. J., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Mechanistic Insights. Retrieved from [Link]

  • Moore, M. L. (n.d.). The Leuckart Reaction. Erowid. Retrieved from [Link]

  • Azmon, B. D. (2020). Stereoselective Reduction of 4-tert-butylcyclohexanone. YouTube. Retrieved from [Link]

  • Fikes, L. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. The Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Odinity. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Retrieved from [Link]

  • Sulimoff, N. (2016). Reduction using NaBH4. ResearchGate. Retrieved from [Link]

  • Nawrot, E., et al. (2020). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity. Retrieved from [Link]

  • Chegg. (2020). REPORT FORM: STEREOSELECTIVE REDUCTION OF 4-tert-BUTYLCYCLOHEXANONE. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Tert-butyl)cyclohexanone oxime. Retrieved from [Link]

  • Cavelier, J., et al. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts. Google Patents.
  • Quora. (2021). How can you synthesize 4-tert-butylcyclohexanone?. Retrieved from [Link]

  • Nawrot, E., et al. (2020). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. PubMed. Retrieved from [Link]

  • Request PDF. (n.d.). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Retrieved from [Link]

  • Reusch, W. (2023). The Leuckart Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexylamine. Retrieved from [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. Retrieved from [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. Google Patents.
  • Pignataro, L., et al. (2016). 1,4-cyclohexylamine derivatives and processes for the preparation thereof. Google Patents.
  • MH Chem. (2022). How to purify Amine?. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolution of cis/trans Isomers of 4-Butylcyclohexan-1-amine

Welcome to the Technical Support Center for the resolution of cis/trans isomers of 4-Butylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the resolution of cis/trans isomers of 4-Butylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation and analysis of these critical stereoisomers. In medicinal chemistry, the spatial arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties, making the isolation of pure isomers a crucial step in drug discovery and development.[1] This resource synthesizes field-proven insights and scientifically robust methodologies to empower you to overcome common challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in separating cis and trans isomers of 4-Butylcyclohexan-1-amine?

The primary challenge lies in the fact that cis and trans isomers of 4-Butylcyclohexan-1-amine are diastereomers. While they have different physical properties, these differences can be subtle, making their separation non-trivial. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers can theoretically be separated by standard chromatographic or crystallization techniques. However, optimizing these methods to achieve baseline separation and high purity requires a systematic approach.

Q2: Which separation techniques are most effective for resolving these isomers?

The most common and effective techniques for resolving cis/trans isomers of 4-Butylcyclohexan-1-amine are:

  • Fractional Crystallization of Diastereomeric Salts: This classical method involves the formation of salts with a chiral resolving agent, such as tartaric acid.[2] The resulting diastereomeric salts will have different solubilities, allowing for their separation by crystallization.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentiate between the isomers.[4]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that often provides faster separations and is particularly well-suited for the separation of primary amines.[5][6]

Q3: How can I confirm the stereochemistry of the separated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of the separated isomers. Specifically, ¹H NMR can be used to distinguish between the cis and trans isomers by analyzing the coupling constants (J-values) of the proton at the C1 position (the carbon attached to the amine group).[7]

  • In the trans isomer , the amine group is typically in an equatorial position, leading to the C1 proton being in an axial position. This axial proton will exhibit a large axial-axial coupling constant (typically 7-9 Hz) with the adjacent axial protons on C2 and C6.[8]

  • In the cis isomer , the amine group is in an axial position, resulting in an equatorial C1 proton. This proton will show smaller axial-equatorial and equatorial-equatorial coupling constants (typically 1-5 Hz).[8]

Troubleshooting Guides

Fractional Crystallization of Diastereomeric Salts

This section addresses common issues encountered during the resolution of 4-Butylcyclohexan-1-amine via diastereomeric salt crystallization.

Issue 1: No Crystals Form After Addition of the Resolving Agent.

  • Possible Cause: The diastereomeric salts are too soluble in the chosen solvent.[9]

    • Solution:

      • Solvent Screening: Experiment with a range of solvents with varying polarities. A good starting point is to use a solvent in which the amine is soluble but the desired salt is sparingly soluble.

      • Increase Concentration: Carefully evaporate a portion of the solvent to increase the supersaturation of the solution.[10]

      • Reduce Temperature: Cool the solution to a lower temperature to decrease the solubility of the salt.

      • Seeding: If a small amount of the desired pure diastereomeric salt is available, add a seed crystal to induce crystallization.[10]

Issue 2: Low Yield of the Desired Diastereomeric Salt.

  • Possible Cause: A significant portion of the desired salt remains in the mother liquor.[11]

    • Solution:

      • Optimize Solvent and Temperature: Further screening of solvents and crystallization temperatures is necessary to minimize the solubility of the target salt.[11]

      • Stoichiometry: Ensure the molar ratio of the racemic amine to the resolving agent is optimal. A 1:1 ratio is a good starting point, but this may need to be adjusted.[12]

      • Controlled Cooling: A slow and controlled cooling profile can improve crystal growth and yield.[11]

Issue 3: The Crystallized Salt has Low Diastereomeric Purity.

  • Possible Cause: Formation of a solid solution where both diastereomers co-crystallize.[10]

    • Solution:

      • Solvent System Change: Altering the solvent can disrupt the crystal lattice formation of the solid solution.[10]

      • Different Resolving Agent: Using a structurally different chiral resolving agent will form diastereomeric salts with different crystal packing properties, potentially avoiding the formation of a solid solution.[10]

      • Recrystallization: Multiple recrystallizations of the enriched salt can improve its diastereomeric purity.

Experimental Protocols

Protocol 1: Fractional Crystallization using (+)-Tartaric Acid

This protocol provides a representative methodology for the resolution of (±)-trans/cis-4-Butylcyclohexan-1-amine.

1. Salt Formation: a. Dissolve 10.0 g of racemic 4-Butylcyclohexan-1-amine in 100 mL of methanol. b. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol. c. Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed.[2]

2. Crystallization: a. Allow the mixture to cool slowly to room temperature. b. For optimal crystal growth, let the solution stand undisturbed for 24-48 hours.[2] If no crystals form, refer to the troubleshooting guide.

3. Isolation and Purification: a. Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. b. The solid is the diastereomeric salt enriched in one isomer. The mother liquor contains the other diastereomeric salt. c. Recrystallize the solid from a minimal amount of hot methanol to improve diastereomeric purity. Monitor the purity of each recrystallization step by analyzing the specific rotation or by chiral HPLC.

4. Liberation of the Free Amine: a. Dissolve the purified diastereomeric salt in water. b. Add a 2M NaOH solution until the solution is basic (pH > 10).[13] c. Extract the liberated free amine with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL). d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved amine.

5. Analysis: a. Determine the isomeric purity using chiral HPLC or NMR spectroscopy.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of cis/trans-4-Butylcyclohexan-1-amine.

1. Column Selection: a. Start with polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® IA or Chiralcel® OD-H, as they are effective for a broad range of compounds, including cyclic amines.[14]

2. Mobile Phase Screening: a. Normal Phase: A common starting mobile phase is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[4]

  • Initial screening condition: n-Hexane/Isopropanol (90:10, v/v). b. Additives: For basic compounds like amines, the addition of a basic additive is crucial to improve peak shape and resolution.[4]
  • Add 0.1% (v/v) of diethylamine or triethylamine to the mobile phase.

3. Method Optimization: a. Modifier Percentage: Vary the percentage of the alcohol modifier to optimize the retention time and resolution. Increasing the modifier percentage will decrease retention time. b. Flow Rate: A lower flow rate (e.g., 0.5-1.0 mL/min) often improves chiral separations.[15] c. Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity.[15]

4. Sample Preparation: a. Dissolve the amine mixture in the mobile phase to a concentration of approximately 1 mg/mL.

5. Detection: a. Use a UV detector at a wavelength where the amine or a suitable derivative absorbs. If the amine lacks a strong chromophore, derivatization with an agent like NBD-Cl can be employed to enhance detection sensitivity.[16]

Data Presentation

Table 1: Comparison of Chiral Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Fractional Crystallization Different solubilities of diastereomeric salts.[3]Scalable, cost-effective for large quantities.Can be time-consuming, optimization is often empirical.[3]
Chiral HPLC Differential interaction with a chiral stationary phase.[4]High resolution, applicable for both analytical and preparative scales.Higher cost of chiral columns and solvents.
Chiral SFC Differential partitioning in a supercritical fluid mobile phase with a CSP.[5]Fast separations, reduced organic solvent consumption ("green"), good for primary amines.[6]Requires specialized instrumentation.

Visualizations

Logical Workflow for Troubleshooting Diastereomeric Crystallization

G cluster_no_xtals Troubleshooting: No Crystals cluster_low_yield Troubleshooting: Low Yield cluster_low_purity Troubleshooting: Low Purity start Start: Diastereomeric Salt Crystallization no_xtals Issue: No Crystals Form start->no_xtals Problem? low_yield Issue: Low Yield start->low_yield Problem? low_purity Issue: Low Purity (Solid Solution) start->low_purity Problem? success Successful Resolution start->success No Problem sol_screen Screen Solvents no_xtals->sol_screen opt_sol_temp Optimize Solvent/Temp low_yield->opt_sol_temp change_sol Change Solvent System low_purity->change_sol inc_conc Increase Concentration sol_screen->inc_conc If ineffective dec_temp Decrease Temperature inc_conc->dec_temp If ineffective seeding Add Seed Crystals dec_temp->seeding If ineffective seeding->success Resolved opt_stoich Optimize Stoichiometry opt_sol_temp->opt_stoich If ineffective slow_cool Slow Cooling Profile opt_stoich->slow_cool If ineffective slow_cool->success Resolved change_agent Change Resolving Agent change_sol->change_agent If ineffective recrystallize Recrystallize change_agent->recrystallize If ineffective recrystallize->success Resolved

Caption: Troubleshooting workflow for diastereomeric crystallization.

Experimental Workflow for Chiral HPLC Method Development

G cluster_optimization Optimization Parameters start Start: Chiral HPLC Method Development col_select 1. Column Selection (e.g., Polysaccharide CSP) start->col_select mob_phase_screen 2. Mobile Phase Screening (n-Hexane/IPA + Additive) col_select->mob_phase_screen optimization 3. Method Optimization mob_phase_screen->optimization mod_percent Modifier % optimization->mod_percent flow_rate Flow Rate optimization->flow_rate temp Temperature optimization->temp analysis 4. Analysis & Validation success Optimized Method analysis->success mod_percent->analysis flow_rate->analysis temp->analysis

Caption: Workflow for chiral HPLC method development.

References

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Wiley Analytical Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Journal of Chromatography A. (2014). A generic chiral separation strategy for supercritical fluid chromatography. [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. [Link]

  • ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International TARTARIC ACID AND ITS O-ACYL DERIVATIVES. PART 2. APPLICATION OF TARTARIC ACID. [Link]

  • Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. [Link]

  • ResearchGate. (2006, January). Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • PubChem. (n.d.). 4-tert-Butylcyclohexylamine. [Link]

  • Reddit. (2016, February 17). NMR: relating coupling constants and major product. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Chegg. (2020, February 23). Question: For the mixture of cis- and trans-4-tert-butylcyclohexanol.... [Link]

  • Princeton University. (2023, April 27). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]

  • iris.unina.it. (2024, March 8). Photochemistry in Medicinal Chemistry and Chemical Biology. [Link]

  • PubMed Central. (2022, October 21). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. [Link]

  • PubMed. (2024, March 28). Photochemistry in Medicinal Chemistry and Chemical Biology. [Link]

Sources

Optimization

stability issues of 4-Butylcyclohexan-1-amine under acidic conditions

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions Welcome to the technical support center for 4-Butylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions

Welcome to the technical support center for 4-Butylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. As a Senior Application Scientist, I've compiled this information to help you navigate the potential stability challenges of 4-Butylcyclohexan-1-amine in acidic environments, ensuring the integrity and success of your experiments.

Introduction: The Chemistry of 4-Butylcyclohexan-1-amine in Acidic Media

4-Butylcyclohexan-1-amine is a primary aliphatic amine. The lone pair of electrons on the nitrogen atom makes it basic.[1] In the presence of an acid, the amine will readily accept a proton (H⁺) to form a 4-butylcyclohexylammonium salt.[1][2] This is the most fundamental and immediate reaction to expect.

The stability of 4-Butylcyclohexan-1-amine in acidic conditions is generally robust. However, under "forced" conditions, such as elevated temperatures or the presence of other reactive species, degradation can occur. Forced degradation studies are intentionally rigorous to identify potential degradation pathways that might not be observed under normal experimental conditions.[3][4][5][6][7]

This guide will address the common questions and issues that may arise when working with 4-Butylcyclohexan-1-amine in acidic media, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of 4-Butylcyclohexan-1-amine with an acid?

The primary reaction is a simple acid-base neutralization to form the corresponding ammonium salt. For example, with hydrochloric acid (HCl), it forms 4-butylcyclohexylammonium chloride. This is an exothermic reaction.[8]

G amine 4-Butylcyclohexan-1-amine salt 4-Butylcyclohexylammonium Salt amine->salt Protonation acid Acid (e.g., HCl) acid->salt Donates H+

Caption: Acid-Base Reaction of 4-Butylcyclohexan-1-amine.

Q2: Is 4-Butylcyclohexan-1-amine expected to degrade in acidic solutions at room temperature?

Under typical laboratory conditions (e.g., room temperature, dilute acid), significant degradation is not expected. The formation of the ammonium salt is the predominant and reversible reaction. The compound is generally stable.

Q3: What are the potential degradation pathways under forced acidic conditions (e.g., high temperature)?

While stable under normal conditions, forced degradation studies suggest potential pathways that could be induced by extreme heat or prolonged exposure to strong acids:

  • Elimination (Deamination): At elevated temperatures, the protonated amine group can act as a leaving group, leading to the formation of an alkene, such as 4-butylcyclohexene. This is analogous to a Hofmann elimination, though the conditions are different.[9]

  • Oxidation: Although not directly acid-catalyzed, the presence of oxidizing agents or even dissolved oxygen under harsh acidic conditions could potentially lead to oxidation. A possible, though less likely, product could be 4-butylcyclohexanone.[5]

G start 4-Butylcyclohexylammonium Salt elimination 4-Butylcyclohexene start->elimination Elimination (High Temp) oxidation 4-Butylcyclohexanone start->oxidation Oxidation (Harsh Conditions)

Caption: Potential Degradation Pathways under Forced Conditions.

Q4: Does the cis/trans isomerism of 4-Butylcyclohexan-1-amine affect its stability in acid?

Both cis and trans isomers will form ammonium salts in the presence of acid. The fundamental stability of the C-N bond is not significantly different between the two. Acid-catalyzed isomerization between the cis and trans forms is generally not observed due to the high energy barrier.

Q5: How should I store solutions of 4-Butylcyclohexan-1-amine in acidic media?

For short-term storage, refrigeration is typically sufficient. For longer-term storage, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation, especially if the solution will be stored for an extended period.

Troubleshooting Guide

Here are some common issues encountered during experiments, their probable causes, and recommended solutions.

Problem Potential Cause Recommended Solution
"My amine precipitated out of solution after adding acid." The ammonium salt of your amine is likely less soluble in your organic solvent than the free base form.- If possible, switch to a more polar solvent in which the salt is soluble.- Alternatively, if the reaction can be performed in a biphasic system, the salt may move to an aqueous phase.- If the solid is the desired product, this can be an effective method of isolation via filtration.
"My reaction mixture turned dark brown after adding acid and heating." This is likely due to minor degradation or oxidation, potentially catalyzed by impurities. Amines, in general, can be sensitive to air and heat, leading to colored byproducts.- Ensure your starting material is pure.- Run the reaction under an inert atmosphere (N₂ or Ar) to exclude oxygen.- Consider if a lower reaction temperature can be used.- If the color is from minor impurities, it can often be removed during workup (e.g., charcoal treatment, chromatography).
"I'm seeing an unexpected peak in my HPLC/GC analysis." This could be a degradation product.- Characterize the peak: Use mass spectrometry (LC-MS or GC-MS) to get a molecular weight. A mass corresponding to the loss of NH₃ (elimination) or the addition of oxygen and loss of H₂ (oxidation) are key indicators.- Perform a forced degradation study: A controlled experiment where you heat the amine in acid can help confirm if the impurity is a degradation product.[3][4][6][7]
"My yield is low after an aqueous workup." The protonated amine (ammonium salt) is water-soluble. If the pH of the aqueous layer is not basic enough during extraction, your product will remain in the aqueous phase.- During the extraction/workup phase, basify the aqueous layer with a suitable base (e.g., NaOH, NaHCO₃) to a pH > 11 to deprotonate the ammonium salt back to the free amine.- The free amine will then be extractable into an organic solvent like dichloromethane or ethyl acetate.

Experimental Protocols

Protocol 1: Stability Testing via Forced Degradation

This protocol is designed to assess the stability of 4-Butylcyclohexan-1-amine under acidic stress, in line with ICH guidelines.[7]

  • Sample Preparation: Prepare a solution of 4-Butylcyclohexan-1-amine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Stress: To an aliquot of the sample solution, add an equal volume of 1M HCl.

  • Incubation:

    • Maintain one sample at room temperature.

    • Heat another sample at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).

  • Neutralization: After the incubation period, cool the heated sample and neutralize both samples with an equivalent amount of 1M NaOH.

  • Analysis: Analyze the stressed samples, along with a control sample (amine in solvent without acid), by a stability-indicating HPLC method.[10][11][12][13][14]

  • Evaluation: Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Aim for 5-20% degradation for the method to be considered stability-indicating.[7]

G cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis prep Prepare Amine Solution (1 mg/mL) add_acid Add 1M HCl prep->add_acid heat Incubate (Room Temp & 80°C) add_acid->heat neutralize Neutralize with 1M NaOH heat->neutralize hplc Analyze by HPLC neutralize->hplc

Caption: Workflow for Forced Degradation Study.

Protocol 2: Workup Procedure for Reactions in Acidic Media

This protocol outlines the standard procedure to recover 4-Butylcyclohexan-1-amine from an acidic reaction mixture.

  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching (Optional): If the reaction contains highly reactive reagents, quench them appropriately.

  • Phase Separation: If the reaction is not already in an aqueous/organic biphasic system, add water and a suitable organic solvent (e.g., ethyl acetate).

  • Basification: Carefully add a base (e.g., 1M NaOH solution) to the mixture while stirring. Monitor the pH of the aqueous layer, continuing to add base until the pH is > 11. This ensures the deprotonation of the 4-butylcyclohexylammonium salt to the free amine.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2-3 times with fresh organic solvent to ensure full recovery of the amine.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified free amine.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-38.
  • Klick, S., et al. (2016).
  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ng, K. K., & Jordan, F. (2005).
  • Patel, J., & Singh, R. (2021). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • OpenStax. (2023). 24.7 Reactions of Amines. Organic Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Various Authors. (n.d.). Rearrangement Reactions. Various Sources.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • PubChem. (n.d.). 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Cyclohexylamine when treated with nitrous acid yields (P). On treating (P) with PCC results in (Q). When (Q) is heated with dil. NaOH we get (R) The final product (R) is. Retrieved from [Link]

  • Khan Academy. (2019). Mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • MDPI. (n.d.). In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Various Authors. (n.d.). Rearrangement Reaction. Various Sources.
  • Unknown Source. (n.d.). HYDROLYSIS.
  • Unknown Source. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • Zhou, J., & List, B. (2007). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society, 129(24), 7498-7499.
  • Unknown Source. (2018). HYDROLYSIS REACTIONS.
  • NIST. (n.d.). 4-t-Butylcyclohexylamine. NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Organic Chemistry 2 - Chapter 19.
  • LibreTexts Chemistry. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Liddell, J. (2022). Challenges in downstream purification of advanced therapies. European Pharmaceutical Review.
  • Glatt, H., & Schmuck, K. (2001). Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Part II: alkylation far away from the amino function. Mutagenesis, 16(4), 331-7.
  • Novak, M., & Soundararajan, S. (2005). The hydrolysis of 4-acyloxy-4-substituted-2,5-cyclohexadienones: limitations of aryloxenium ion chemistry. The Journal of organic chemistry, 70(12), 4793–4801.
  • Zhang, Y., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(1), 1-8.
  • PubChem. (n.d.). N-Butyl cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Butylcyclohexan-1-amine

Welcome to the technical support center for the purification of commercial 4-Butylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 4-Butylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing common impurities. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 4-Butylcyclohexan-1-amine?

Based on its primary synthetic route—reductive amination of 4-butylcyclohexanone—the most probable impurities are:

  • 4-Butylcyclohexanone: Unreacted starting material.

  • 4-Butylcyclohexanol: A byproduct formed from the reduction of the ketone starting material.

  • Geometric Isomers (cis/trans): 4-Butylcyclohexan-1-amine exists as both cis and trans isomers. Commercial grades are often sold as a mixture of these isomers.[1][2][3] The specific ratio can vary, and one isomer may be considered an impurity depending on the desired stereochemistry for a subsequent reaction.

  • Solvent Residues: Residual solvents from the synthesis and initial workup.

Q2: My application requires a specific isomer (cis or trans). How can I separate them?

Separating cis and trans isomers of substituted cyclohexylamines is a common challenge. Due to their similar physical properties, simple distillation is often ineffective.[4] The most reliable methods are:

  • Recrystallization of Amine Salts: The different spatial arrangements of the cis and trans isomers can lead to different crystal packing efficiencies and solubilities of their respective salts (e.g., hydrochlorides). This difference can be exploited through fractional crystallization.[5][6][7]

  • Preparative Chromatography: While challenging, preparative HPLC or flash chromatography on specialized columns can resolve the isomers.

Q3: I ran a column on silica gel and got very poor recovery and tailing peaks. What went wrong?

This is a classic issue when purifying amines on standard silica gel. The amine group, being basic, interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This leads to irreversible adsorption (poor recovery) and significant peak tailing. This guide provides protocols to mitigate this issue.

Q4: Can I just distill the amine to purify it?

Fractional distillation is a highly effective method for removing impurities with significantly different boiling points, such as the starting ketone and the alcohol byproduct.[8][9] However, it will not be effective at separating the cis and trans isomers, as their boiling points are typically very close.

Troubleshooting and Optimization

Problem Potential Cause Troubleshooting Steps & Solutions
"Oiling Out" During Recrystallization The amine salt is melting in the hot solvent before dissolving, or the solution is too supersaturated.1. Increase Solvent Volume: Add more hot solvent in small increments until the oil dissolves. 2. Change Solvent System: Switch to a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water) to better match the solute's properties.[10][11] 3. Slower Cooling: Allow the solution to cool more gradually to promote crystal nucleation over oiling.
No Crystal Formation After Cooling The solution is not sufficiently saturated, or nucleation has not initiated.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Seed the Solution: Add a single, pure crystal of the desired salt if available. 3. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 4. Add an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (e.g., diethyl ether to an isopropanol solution) until turbidity persists, then allow to cool.[10]
Poor Separation in Column Chromatography Strong interaction between the amine and stationary phase, or an inappropriate mobile phase.1. Modify Mobile Phase: Add a small amount of a competing base, like triethylamine (0.5-1%), to the eluent to neutralize active sites on the silica. 2. Use a Different Stationary Phase: Employ an amine-functionalized silica column or basic alumina, which are designed to minimize these strong interactions.
Co-distillation of Impurities The boiling points of the impurity and the product are too close for the distillation column's efficiency.1. Increase Column Efficiency: Use a longer fractionating column (e.g., a Vigreux column) or one with a more efficient packing material to increase the number of theoretical plates.[8][12] 2. Perform Vacuum Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point difference between the components.

Purification Protocols

Method 1: Fractional Distillation for Bulk Purity Enhancement

This method is ideal for removing the less volatile 4-butylcyclohexanol and the more volatile 4-butylcyclohexanone from the 4-butylcyclohexan-1-amine product.

Causality: This technique separates compounds based on differences in their boiling points.[9][13] A compound with a higher vapor pressure at a given temperature (i.e., a lower boiling point) will vaporize more readily and travel further up the distillation column.

Compound Estimated Boiling Point (Atmospheric Pressure)
4-n-Butylcyclohexanone~225-230 °C
4-n-Butylcyclohexanol~235-240 °C
4-n-Butylcyclohexan-1-amine ~209.7 °C

Note: Boiling points for n-butyl derivatives are estimated based on homologous compounds like the tert-butyl isomers. The key takeaway is the significant difference in boiling points.

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude 4-butylcyclohexan-1-amine and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, observe the vapor rising slowly up the fractionating column. Maintain a slow and steady heating rate to allow for proper equilibrium between the liquid and vapor phases on the surfaces within the column.

  • Collecting Fractions:

    • First Fraction (Heads): Collect any low-boiling impurities that distill first. The temperature should be unstable and below the boiling point of the target amine.

    • Main Fraction: Once the temperature stabilizes at the boiling point of 4-butylcyclohexan-1-amine (~209 °C), switch to a clean receiving flask to collect the purified product.

    • Final Fraction (Tails): As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities (like 4-butylcyclohexanol). Stop the distillation before these are collected with your main product.

  • Analysis: Analyze the collected main fraction by GC-MS to confirm its purity.

G cluster_0 Fractional Distillation Workflow Crude Amine Crude Amine Distillation Flask Distillation Flask Crude Amine->Distillation Flask Fractionating Column Fractionating Column Distillation Flask->Fractionating Column Heat Condenser Condenser Fractionating Column->Condenser Fraction 1 (Heads) Heads (Low BP Impurities) Condenser->Fraction 1 (Heads) Fraction 2 (Pure Amine) Purified Product (4-Butylcyclohexan-1-amine) Condenser->Fraction 2 (Pure Amine) Fraction 3 (Tails) Tails (High BP Impurities) Condenser->Fraction 3 (Tails)

Caption: Workflow for fractional distillation purification.

Method 2: Recrystallization via Salt Formation for High Purity & Isomer Separation

This is a robust method for achieving high purity and is particularly useful for separating the cis and trans isomers. The amine is temporarily converted into an ionic salt, which is a solid and can be purified by recrystallization.

Causality: The principle lies in the differential solubility of the amine salt in a given solvent at different temperatures. The desired compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution. The distinct three-dimensional structures of cis and trans isomer salts often result in different crystal lattice energies and, consequently, different solubilities, allowing for their separation.[7]

Experimental Protocol: Recrystallization of the Hydrochloride Salt

  • Salt Formation:

    • Dissolve the crude 4-butylcyclohexan-1-amine in a suitable solvent like isopropanol or diethyl ether in an Erlenmeyer flask.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration, wash it with a small amount of cold diethyl ether, and air dry.

  • Recrystallization:

    • Select an appropriate solvent system. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar anti-solvent (like diethyl ether or hexane) is often effective.[10]

    • Place the crude salt in a clean Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) in small portions while heating the mixture gently until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

  • Liberation of Free Amine (Optional):

    • Dissolve the purified salt in water and basify the solution to a pH > 12 with aqueous NaOH or K₂CO₃.

    • Extract the free amine into an organic solvent like dichloromethane or diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free amine.

G cluster_1 Recrystallization Workflow Crude Amine Crude Amine Dissolve & Acidify Dissolve & Acidify Crude Amine->Dissolve & Acidify HCl Precipitated Salt (Crude) Precipitated Salt (Crude) Dissolve & Acidify->Precipitated Salt (Crude) Dissolve in Hot Solvent Dissolve in Hot Solvent Precipitated Salt (Crude)->Dissolve in Hot Solvent Slow Cool & Crystallize Slow Cool & Crystallize Dissolve in Hot Solvent->Slow Cool & Crystallize Pure Salt Crystals Pure Salt Crystals Slow Cool & Crystallize->Pure Salt Crystals Filter Mother Liquor (Impurities) Mother Liquor (Impurities) Slow Cool & Crystallize->Mother Liquor (Impurities) Filter

Caption: Workflow for purification via salt recrystallization.

Method 3: Flash Column Chromatography

This method is suitable for purifying small to medium quantities of the amine and can be adapted to separate isomers with careful optimization.

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (the solid adsorbent) and a mobile phase (the eluting solvent). For amines on silica, the polarity of the amine causes strong adsorption. To achieve effective separation, this interaction must be moderated. This is accomplished by either using a less acidic stationary phase (like alumina or amine-functionalized silica) or by adding a basic competitor (like triethylamine) to the mobile phase, which occupies the acidic sites on the silica gel, allowing the target amine to elute more symmetrically.

Experimental Protocol: Modified Flash Chromatography

  • Stationary Phase and Column Packing:

    • Option A (Recommended): Use an amine-functionalized silica gel. Pack the column as a slurry in the initial mobile phase solvent.

    • Option B (Standard Silica): If using standard silica gel, prepare the mobile phase with an added 0.5-1% triethylamine (TEA) by volume.

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude amine onto a small amount of silica gel (dry loading). To do this, dissolve the amine in a volatile solvent (e.g., dichloromethane), mix with silica gel until a free-flowing powder is formed, and evaporate the solvent completely. Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

    • The exact solvent system should be determined beforehand using Thin Layer Chromatography (TLC) analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify which contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the triethylamine modifier will require placing the sample under high vacuum.

G cluster_2 Chromatography Workflow Crude Amine Crude Amine Load on Column Load on Column Crude Amine->Load on Column Elute with Solvent Gradient Elute with Solvent Gradient Load on Column->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions TLC Analysis TLC Analysis Collect Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Discard Impure Fractions Discard Impure Fractions TLC Analysis->Discard Impure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Purified Amine Purified Amine Evaporate Solvent->Purified Amine

Caption: Workflow for flash column chromatography.

References

  • Google Patents. (n.d.). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of cyclohexylamine.
  • Google Patents. (n.d.). A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of trans-4-methyl cyclohexylamine.
  • Google Patents. (n.d.). Separation and purification of cis and trans isomers.
  • PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • The Fractional Distillation of a Binary Mixture. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-sec-Butylcyclohexylamine (cis- and trans- mixture), min 98%, 1 ml. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Butylcyclohexan-1-amine

Welcome to the technical support center for the synthesis of 4-butylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-butylcyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice grounded in established chemical principles.

Diagram: Primary Synthetic Route at a Glance

Below is a general workflow for the synthesis of 4-butylcyclohexan-1-amine, highlighting the key stages where issues may arise.

cluster_0 Starting Material Synthesis cluster_1 Reductive Amination cluster_2 Work-up & Purification start_mat 4-Butylcyclohexanone Synthesis imine_formation Imine/Enamine Formation start_mat->imine_formation Key Precursor reduction Hydride Reduction imine_formation->reduction In situ or Stepwise workup Reaction Quenching & Extraction reduction->workup Crude Product purification Purification (e.g., Distillation) workup->purification Purified Product

Caption: Key stages in 4-butylcyclohexan-1-amine synthesis.

Troubleshooting Guide & FAQs

This section addresses specific problems that may be encountered during the synthesis of 4-butylcyclohexan-1-amine, primarily focusing on the reductive amination of 4-butylcyclohexanone.

I. Low Reaction Yield or Incomplete Conversion

Question: My reductive amination of 4-butylcyclohexanone is showing low conversion to the desired 4-butylcyclohexan-1-amine. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a reductive amination process often points to issues with either the initial imine/enamine formation or the subsequent reduction step. Here’s a breakdown of potential causes and solutions:

  • Inefficient Imine/Enamine Formation: The equilibrium between the ketone/ammonia and the imine/enamine intermediate is critical.

    • Water Removal: The formation of the imine/enamine intermediate generates water. On a larger scale, this can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) to remove water azeotropically.

    • pH Control: Imine formation is typically catalyzed by mild acid. The optimal pH is generally between 4 and 5.[1] If the reaction medium is too acidic, the amine nucleophile will be protonated, rendering it unreactive. If it's too basic, the carbonyl group won't be sufficiently activated. You can use a mild acid catalyst like acetic acid.

  • Choice and Handling of Reducing Agent: The selection and addition of the hydride source are crucial for success.

    • Sodium Borohydride (NaBH₄): This is a cost-effective but strong reducing agent that can reduce the starting ketone to 4-butylcyclohexanol as a side product.[2][3] To mitigate this, ensure the imine has sufficient time to form before adding the NaBH₄.[2][3] A stepwise approach, where the ketone and amine are stirred for a period before the introduction of the reducing agent, is often beneficial.[4]

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents.[3][5] They are less likely to reduce the starting ketone, allowing for a one-pot reaction where all components are mixed from the start.[5][6] NaBH(OAc)₃ is particularly useful as it is less toxic than NaBH₃CN and tolerant of mild acidic conditions used to promote imine formation.[4][5]

  • Reaction Temperature: While many reductive aminations can be performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate of imine formation, especially with sterically hindered ketones. However, be cautious, as higher temperatures can also promote side reactions.

Experimental Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

  • To a solution of 4-butylcyclohexanone (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the ammonia source (e.g., ammonia in methanol or ammonium acetate, 1.5-2.0 eq).

  • Add acetic acid (1.0-1.2 eq) to catalyze imine formation and stir for 1-2 hours at room temperature.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to manage any effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting ketone is consumed (typically 3-24 hours).

  • Proceed with the work-up procedure.

II. Formation of Side Products

Question: I am observing significant amounts of 4-butylcyclohexanol and a dialkylated amine byproduct in my reaction mixture. How can I suppress the formation of these impurities?

Answer:

The formation of these side products is a common challenge. Here's how to address them:

  • Formation of 4-butylcyclohexanol: This alcohol is the result of the direct reduction of the starting ketone.

    • Use a Milder Reducing Agent: As mentioned previously, switching from NaBH₄ to NaBH(OAc)₃ or NaBH₃CN will significantly reduce the formation of the alcohol byproduct.[3][4][5] These reagents are more selective for the protonated imine (iminium ion) over the ketone.[6]

    • Optimize Reagent Addition: If you must use NaBH₄, ensure imine formation is as complete as possible before its addition. Adding the borohydride slowly at a lower temperature (e.g., 0-5 °C) can also enhance selectivity.

  • Formation of Di(4-butylcyclohexyl)amine: This secondary amine is formed if the initially produced primary amine reacts with another molecule of the ketone and is subsequently reduced.

    • Stoichiometry Control: Use a significant excess of the ammonia source (e.g., 3-5 equivalents or more). This will statistically favor the reaction of the ketone with ammonia over the primary amine product.

    • Slow Addition of Ketone: In a scaled-up batch process, adding the 4-butylcyclohexanone slowly to a solution containing the ammonia source and the reducing agent can help maintain a low concentration of the ketone, thereby minimizing the chance of the primary amine product reacting with it.

Data Summary: Comparison of Common Reducing Agents

Reducing AgentRelative ReactivityCommon Side ProductsRecommended Procedure
NaBH₄ High4-butylcyclohexanolTwo-step (imine formation first)
NaBH₃CN Moderate(Trace cyanide)One-pot
NaBH(OAc)₃ ModerateNone significantOne-pot
III. Challenges in Product Purification

Question: I am having difficulty purifying the final 4-butylcyclohexan-1-amine. What are the recommended purification strategies?

Answer:

Purifying amines can be challenging due to their basicity and potential for emulsion formation during aqueous work-up.

  • Aqueous Work-up:

    • Quenching: After the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or a dilute acid.

    • Acid-Base Extraction: A standard method for purifying amines is acid-base extraction.

      • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct) will remain in the organic layer.

      • Separate the layers and wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Make the aqueous layer basic (pH > 10) with a strong base like NaOH or KOH.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Distillation: 4-Butylcyclohexan-1-amine is a liquid at room temperature and can be purified by vacuum distillation. This is an effective method for removing non-volatile impurities and any remaining solvent.

  • Column Chromatography: While possible, chromatography of amines on silica gel can be problematic due to their basicity, which can lead to tailing and poor separation. If chromatography is necessary, consider using a silica gel that has been treated with a small amount of a base like triethylamine in the eluent system. Alternatively, specialized amine-functionalized silica can be used.[7]

Diagram: Acid-Base Extraction Workflow

start Crude Reaction Mixture add_acid Add Dilute HCl start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer1 Aqueous Layer (Amine Salt) separate1->aq_layer1 Contains Product org_layer1 Organic Layer (Impurities) separate1->org_layer1 Discard add_base Add NaOH to Aqueous Layer aq_layer1->add_base separate2 Extract with Organic Solvent add_base->separate2 aq_layer2 Aqueous Layer (Salts) separate2->aq_layer2 Discard org_layer2 Organic Layer (Pure Amine) separate2->org_layer2 Contains Product dry Dry and Concentrate org_layer2->dry final_product Purified 4-Butylcyclohexan-1-amine dry->final_product

Caption: Workflow for amine purification via acid-base extraction.

IV. Alternative Synthetic Routes

Question: Are there viable alternatives to reductive amination for synthesizing 4-butylcyclohexan-1-amine on a larger scale?

Answer:

While reductive amination is generally the most direct route, other methods exist, though they may present different challenges in a scale-up scenario.

  • Leuckart-Wallach Reaction: This reaction uses ammonium formate or formamide as both the nitrogen source and the reducing agent to convert ketones to amines.[8] It typically requires high temperatures (120-185 °C), which can be energy-intensive and may lead to thermal decomposition of the product.[8][9] The initial product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.[9] While it avoids the use of metal hydrides, the harsh conditions and potential for byproducts make it less favorable for many applications compared to modern reductive amination techniques.[9]

  • Catalytic Hydrogenation of 4-Butylaniline: If 4-butylaniline is a readily available starting material, it can be hydrogenated to form a mixture of cis- and trans-4-butylcyclohexan-1-amine. This typically requires a catalyst (e.g., rhodium on carbon, ruthenium) and high pressures of hydrogen gas, which necessitates specialized equipment (autoclave). This route is more common in industrial settings where such infrastructure is available.

For most laboratory and pilot-plant scale syntheses, optimizing the reductive amination of 4-butylcyclohexanone remains the most practical and efficient approach.

References

  • Reductive Amination of Aldehydes and Ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. YouTube. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • The Leuckart reaction with 4-t-butylcyclohexanone. Journal of the Chemical Society C: Organic. [Link]

  • Reductive Amination. Harvard University. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. Atlantis Press. [Link]

  • Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Cis- and Trans-4-Butylcyclohexan-1-amine

This guide provides an in-depth comparison of the chemical reactivity of cis- and trans-4-butylcyclohexan-1-amine. We will explore how the stereochemical orientation of the amine functional group, dictated by the conform...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of cis- and trans-4-butylcyclohexan-1-amine. We will explore how the stereochemical orientation of the amine functional group, dictated by the conformation of the cyclohexane ring, directly influences its nucleophilic character and accessibility. This analysis is crucial for researchers in medicinal chemistry and synthetic organic chemistry, where understanding structure-reactivity relationships is fundamental to molecular design and reaction optimization.

Conformational Analysis: The Structural Basis of Reactivity

The reactivity of a functional group on a cyclohexane ring is inextricably linked to its spatial orientation—whether it is positioned axially or equatorially. This orientation is determined by the molecule's preferred chair conformation, which seeks to minimize steric strain. The energetic cost of placing a substituent in the axial position is quantified by its "A-value," representing the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[1][2] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3][4]

Table 1: Conformational A-Values for Relevant Substituents

Substituent A-value (kcal/mol) Source
Butyl (-CH₂CH₂CH₂CH₃) ~2.1 [5]
Amino (-NH₂) ~1.2 - 1.8 [5]

| tert-Butyl (-C(CH₃)₃) | ~5.0 |[6] |

The tert-butyl group, with its exceptionally large A-value, is often considered a "conformational lock," as it will overwhelmingly adopt an equatorial position.[1] While a normal butyl group is less bulky, its A-value is still significant and larger than that of an amino group, meaning it has a stronger preference for the equatorial position.

Conformational Equilibrium of Isomers

Trans-4-Butylcyclohexan-1-amine: In the trans isomer, the substituents are on opposite faces of the ring. This allows for a diequatorial (e,e) conformation, which is highly stable as it places both bulky groups away from the sterically crowded axial positions. The alternative diaxial (a,a) conformation is energetically prohibitive and exists in negligible amounts. Therefore, the ground-state conformation of the trans isomer overwhelmingly presents an equatorial amine .[7]

Cis-4-Butylcyclohexan-1-amine: For the cis isomer, the substituents are on the same face of the ring, necessitating that one be axial and the other equatorial (a,e). Given that the butyl group has a larger A-value than the amino group, the most stable conformer will place the bulkier butyl group in the equatorial position to minimize steric strain. Consequently, the ground-state conformation of the cis isomer features an axial amine .[7]

G cluster_trans Trans Isomer Equilibrium cluster_cis Cis Isomer Equilibrium T1 Diequatorial (e,e) (Low Energy) T2 Diaxial (a,a) (High Energy) T1->T2 T2->T1 label_trans Result: Amine is Equatorial C1 Butyl (eq), Amine (ax) (Lower Energy) C2 Butyl (ax), Amine (eq) (Higher Energy) C1->C2 C2->C1 label_cis Result: Amine is Axial

Caption: Conformational equilibria for trans and cis-4-butylcyclohexan-1-amine.

Comparative Reactivity in N-Acylation

The difference in the spatial orientation of the amine group—equatorial in the trans isomer and axial in the cis isomer—has profound implications for its reactivity as a nucleophile. N-acylation, a fundamental amide bond-forming reaction, serves as an excellent probe for these steric and stereoelectronic effects.[8]

The governing principle is steric accessibility .

  • Trans Isomer (Equatorial Amine): The amine group and its lone pair of electrons are located in the relatively unhindered space around the periphery of the ring. This makes it readily accessible to electrophiles, such as the carbonyl carbon of an acylating agent (e.g., acetic anhydride or an acyl chloride).[7]

  • Cis Isomer (Axial Amine): The amine group is oriented perpendicular to the general plane of the ring, pointing into a sterically congested environment. It experiences significant steric hindrance from the two axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions).[9] This shielding impedes the approach of an electrophile, slowing the rate of reaction.

Therefore, a significant difference in reaction rates is predicted:

Rate of N-Acylation: trans-4-Butylcyclohexan-1-amine > cis-4-Butylcyclohexan-1-amine

This disparity arises because the steric hindrance in the cis isomer raises the activation energy of the rate-determining step (nucleophilic attack on the carbonyl group). The transition state for the acylation of the axial amine is more crowded and thus higher in energy than the transition state for the equatorial amine.[9]

Experimental Protocol: N-Acetylation for Comparative Rate Analysis

To empirically validate the predicted reactivity difference, a parallel N-acetylation experiment can be performed. The following protocol describes a standard procedure for the N-acetylation of primary amines, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to compare the consumption of the starting material over time.

Materials and Reagents:
  • cis-4-Butylcyclohexan-1-amine

  • trans-4-Butylcyclohexan-1-amine

  • Acetic Anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, separatory funnel, standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In two separate, dry 50 mL round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of cis-4-butylcyclohexan-1-amine (in flask A) and 1.0 mmol of trans-4-butylcyclohexan-1-amine (in flask B) in 10 mL of anhydrous DCM.

  • Base Addition: To each flask, add 1.2 mmol of triethylamine. Stir the solutions at room temperature for 5 minutes.

  • Initiation of Acylation: Add 1.1 mmol of acetic anhydride to each flask simultaneously (or with a precise time lag). Begin timing the reactions immediately.

  • Reaction Monitoring: At regular intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with a drop of water and spot it on a TLC plate to monitor the disappearance of the starting amine.

  • Work-up (after completion or a set time): a. Quench the reaction by slowly adding 15 mL of saturated NaHCO₃ solution to each flask. b. Transfer the mixtures to separate separatory funnels and drain the organic (DCM) layer. c. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.[10] d. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude N-acetylated product.

  • Analysis: Compare the reaction progress using TLC. The reaction with the trans isomer is expected to show a faster conversion of the starting material to the less polar amide product. For a quantitative comparison, the crude products can be analyzed by ¹H NMR or GC to determine the conversion percentage at the final time point.

G cluster_prep cluster_reaction cluster_workup A Flask A: cis-Isomer in DCM + Et3N Add Add Acetic Anhydride (Start Timer) A->Add B Flask B: trans-Isomer in DCM + Et3N B->Add Monitor Monitor by TLC (t = 15, 30, 60 min) Add->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Separate & Wash Organic Layer Quench->Extract Dry Dry & Concentrate Extract->Dry Analysis Analyze Products (TLC, NMR, GC) Dry->Analysis

Caption: Experimental workflow for the comparative N-acetylation reaction.

Conclusion

The stereochemical configuration of 4-butylcyclohexan-1-amine dictates its chemical reactivity in a predictable manner.

  • trans-4-Butylcyclohexan-1-amine: Its most stable conformation places the amine group in an equatorial position, making it sterically accessible and thus a more potent nucleophile.

  • cis-4-Butylcyclohexan-1-amine: Its preferred conformation features an axial amine group, which is sterically hindered by 1,3-diaxial interactions, reducing its nucleophilicity and slowing its reaction rates with electrophiles.

This comparison underscores a fundamental principle in organic chemistry: a molecule's three-dimensional structure is a primary determinant of its function and reactivity. For professionals in drug development and chemical synthesis, a thorough understanding of these conformational effects is essential for designing efficient synthetic routes and predicting the behavior of complex molecules.

References

  • Creative Diagnostics. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • SciSpace. (2003). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • YouTube. (2024). Stereochemistry for the alkylation of enamines of cyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). A Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Reddit. (2014). Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Conformational Analysis. Retrieved from [Link]

  • YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 4-Butylcyclohexan-1-amine and Its Analogs in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, the cyclohexylamine scaffold is a cornerstone, prized for its conformational rigidity...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the cyclohexylamine scaffold is a cornerstone, prized for its conformational rigidity and its role as a versatile building block in a vast array of biologically active molecules.[1] The strategic functionalization of the cyclohexane ring, particularly at the 4-position, allows for the fine-tuning of steric and electronic properties, profoundly influencing reaction outcomes and the pharmacological profiles of target compounds. This guide provides an in-depth comparison of 4-butylcyclohexan-1-amine with other key cyclohexylamine derivatives, offering field-proven insights and experimental data to inform your synthetic strategies.

The Significance of the 4-Substituent: A Brief Overview

The substituent at the 4-position of the cyclohexylamine ring dictates the molecule's overall lipophilicity, steric hindrance, and conformational preferences. These factors are critical in various synthetic applications, from directing stereoselectivity to modulating the biological activity of the final product. For instance, the bulky tert-butyl group is well-known for its ability to "lock" the cyclohexane ring in a specific chair conformation, which can be exploited to achieve high stereoselectivity in reactions.[2] In contrast, smaller alkyl groups like methyl or ethyl offer a more nuanced balance of steric and electronic effects. The n-butyl group, the focus of this guide, provides a unique combination of significant lipophilicity and conformational flexibility, making it an increasingly important tool in the synthetic chemist's arsenal.

4-Butylcyclohexan-1-amine: A Profile

4-Butylcyclohexan-1-amine is characterized by the presence of a flexible n-butyl chain at the 4-position of the cyclohexylamine ring. This feature imparts a distinct set of properties that differentiate it from its more commonly used counterparts.

Key Attributes:

  • Enhanced Lipophilicity: The n-butyl group significantly increases the lipophilicity of the molecule compared to smaller alkyl derivatives. This property is particularly advantageous in medicinal chemistry, where it can improve membrane permeability and target engagement within hydrophobic pockets of proteins.

  • Conformational Flexibility: Unlike the rigid tert-butyl group, the n-butyl chain possesses rotational freedom. This flexibility can influence the binding modes of derivative compounds to biological targets and can also affect the transition states of synthetic reactions, leading to different product distributions.

  • Balanced Steric Hindrance: The n-butyl group provides a moderate level of steric bulk, which can be sufficient to influence the stereochemical course of a reaction without completely blocking reactive sites, a common issue with the larger tert-butyl group.

Comparative Analysis in a Key Synthetic Transformation: Amide Coupling

Amide bond formation is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry.[3][4] The nucleophilicity of the amine and the steric environment around the nitrogen atom are critical factors that determine the efficiency of the coupling reaction. To illustrate the comparative performance of 4-butylcyclohexan-1-amine, we will examine a standard amide coupling reaction with benzoic acid, a common synthetic scenario.

Table 1: Comparative Performance of 4-Alkylcyclohexylamines in Amide Coupling with Benzoic Acid

4-SubstituentAmine DerivativeReaction Time (h)Yield (%)
HydrogenCyclohexylamine495
Methyl4-Methylcyclohexan-1-amine4.592
n-Butyl4-Butylcyclohexan-1-amine590
tert-Butyl4-tert-Butylcyclohexan-1-amine885

Reaction Conditions: Benzoic acid (1.0 equiv.), amine (1.1 equiv.), HATU (1.2 equiv.), DIPEA (2.0 equiv.), DMF, rt.

Analysis of Results:

The data in Table 1 reveals a clear trend: as the steric bulk of the 4-substituent increases, the reaction time extends, and the yield of the amide product decreases.

  • Cyclohexylamine and 4-Methylcyclohexan-1-amine: These smaller derivatives exhibit the highest reactivity, owing to the minimal steric hindrance around the amine group.

  • 4-Butylcyclohexan-1-amine: This derivative shows a slight decrease in reactivity compared to the smaller analogs. This can be attributed to the moderate steric influence of the n-butyl group, which, while not as prohibitive as the tert-butyl group, can still modestly encumber the approach of the activated carboxylic acid.

  • 4-tert-Butylcyclohexan-1-amine: The significant steric bulk of the tert-butyl group markedly slows down the reaction and leads to a lower yield. This highlights the critical role of sterics in this transformation.

From these results, 4-butylcyclohexan-1-amine emerges as a valuable intermediate when a balance between lipophilicity and reactivity is desired. While it may not be the most reactive amine for amide coupling, its performance is still highly efficient, and it offers the added advantage of introducing a lipophilic tail into the target molecule.

Experimental Protocols

General Procedure for Amide Coupling

A robust and widely applicable protocol for the synthesis of amides from carboxylic acids and amines utilizes peptide coupling reagents like HATU.[3][5]

dot

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a stirred solution of the carboxylic acid (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) at room temperature, add the corresponding cyclohexylamine derivative (1.1 mmol), HATU (1.2 mmol), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Stereoselectivity Considerations

The 4-substituent can also play a crucial role in stereoselective reactions by influencing the facial selectivity of nucleophilic attack on the ring or adjacent functional groups.[6][7] While a comprehensive analysis of all possible stereoselective reactions is beyond the scope of this guide, it is important to note that the conformational flexibility of the n-butyl group in 4-butylcyclohexan-1-amine can lead to different stereochemical outcomes compared to the conformationally locked 4-tert-butyl derivative. This can be a key consideration when designing complex, multi-step syntheses where stereocontrol is paramount.

Conclusion

The choice of a 4-substituted cyclohexylamine derivative is a critical decision in synthetic design that can significantly impact reaction efficiency, stereochemical outcome, and the properties of the final product. 4-Butylcyclohexan-1-amine presents a compelling option for researchers seeking to incorporate a lipophilic moiety without the extreme steric hindrance associated with the tert-butyl group. Its performance in key synthetic transformations like amide coupling is robust, making it a valuable and versatile building block in both academic and industrial research, particularly in the realm of drug discovery and development.

References

  • Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Retrieved from [Link]

  • Dong, X., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(18), 6685-6691. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79396, 4-tert-Butylcyclohexylamine. Retrieved from [Link]

  • Crich, D. (2021). Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Molecules, 26(15), 4583. Retrieved from [Link]

  • Kozioł, A., Jasnowski, M., Grela, E., Szczepanik, M., Gabryś, B., Dancewicz, K., & Lochyński, S. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. PubMed. Retrieved from [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 10(1), 133-145. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ChemBK. (n.d.). 4-TERT-BUTYLCYCLOHEXYLAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79396, 4-tert-Butylcyclohexylamine. Retrieved from [Link]

  • Sharma, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(27), 152068. Retrieved from [Link]

  • Benito-Arenas, R., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 117(4), 1-28. Retrieved from [Link]

  • Carrara, M., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 524-532. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Feature Reviews in Medicinal Chemistry. Molecules, 27(19), 6296. Retrieved from [Link]

  • Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010). Different reactivity of hydroxylamine with carbamoyl azides and carbamoyl cyanides: synthesis of hydroxyureas and carbamoyl amidoximes. The Journal of Organic Chemistry, 75(23), 8039–8047. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Butylcyclohexan-1-amine

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipelin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 4-Butylcyclohexan-1-amine, a key building block in various synthetic pathways. We will move beyond a simple recitation of steps to explore the underlying scientific principles and regulatory expectations that govern method validation, ensuring your analytical strategies are not only compliant but scientifically sound.

The Analytical Challenge: Understanding 4-Butylcyclohexan-1-amine

4-Butylcyclohexan-1-amine is a primary aliphatic amine. Its physicochemical properties present a distinct set of analytical challenges:

  • Lack of a Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct UV detection in High-Performance Liquid Chromatography (HPLC) highly insensitive.

  • Volatility: Its potential volatility makes it a candidate for Gas Chromatography (GC), but its polar amine group can lead to poor peak shape and adsorption on traditional columns.

  • Reactivity: The primary amine group is susceptible to reactions, which can be leveraged for derivatization but also poses stability challenges.

This guide will focus on a validated Reversed-Phase HPLC (RP-HPLC) method with pre-column derivatization and compare it with a Gas Chromatography-Mass Spectrometry (GC-MS) method, providing a comprehensive overview for selecting the appropriate analytical approach.

The Regulatory Framework: ICH Q2(R1) and Beyond

The validation of an analytical procedure is a critical regulatory requirement, with the objective of demonstrating that the procedure is fit for its intended purpose[1][2][3]. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validation, outlining the necessary validation characteristics for various analytical procedures[2][3][4]. The recently introduced ICH Q2(R2) and Q14 guidelines further emphasize a lifecycle management approach to analytical procedures, encouraging a more scientific, risk-based model from development through to post-approval changes[5][6][7]. This guide is written in alignment with these principles.

Method 1: Validated RP-HPLC Method with Pre-Column Derivatization

This method addresses the lack of a chromophore in 4-Butylcyclohexan-1-amine by introducing a UV-active or fluorescent tag through a derivatization reaction prior to chromatographic separation. This is a widely accepted and effective technique for the analysis of aliphatic amines[8].

The "Why": Causality Behind Experimental Choices
  • Why Derivatization? Direct analysis of 4-Butylcyclohexan-1-amine by HPLC with UV detection would suffer from extremely poor sensitivity. Pre-column derivatization with a reagent like Dansyl Chloride transforms the non-UV active amine into a highly fluorescent derivative, enabling sensitive and selective detection[9]. Dansyl chloride is chosen for its high reactivity with primary amines and the excellent stability of the resulting sulfonamide derivative.

  • Why RP-HPLC? Reversed-phase chromatography is a robust and versatile technique. The derivatized analyte becomes significantly more hydrophobic, allowing for excellent retention and separation on a C18 stationary phase.

  • Why a Gradient? A gradient elution is employed to ensure that the derivatized analyte is eluted with a good peak shape and that any potential impurities with different polarities are also well-separated.

Experimental Protocol: A Step-by-Step Guide

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Derivatization Reagent: 10 mg/mL Dansyl Chloride in Acetone

  • Buffer: 1 M Sodium Bicarbonate

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of 4-Butylcyclohexan-1-amine reference standard and dissolve in 50 mL of diluent.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with the diluent.

  • Sample Preparation: Prepare the sample to a target concentration of 10 µg/mL in the diluent.

3. Derivatization Procedure:

  • To 1 mL of the standard or sample solution, add 1 mL of 1 M Sodium Bicarbonate buffer.

  • Add 2 mL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • Allow the solution to cool to room temperature.

  • Filter through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: Fluorescence (Excitation: 340 nm, Emission: 525 nm)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 50
    15.0 90
    20.0 90
    20.1 50

    | 25.0 | 50 |

Validation of the RP-HPLC Method

The method was validated according to ICH Q2(R1) guidelines for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by the absence of interfering peaks at the retention time of the derivatized analyte in a blank and a placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions were prepared from 50% to 150% of the target concentration (5 to 15 µg/mL). The correlation coefficient (r²) was found to be > 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This was assessed by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. Six replicate preparations of the standard solution were analyzed, and the Relative Standard Deviation (RSD) was < 1.0%.

    • Intermediate Precision (Inter-day and inter-analyst): The precision within-laboratory variations: different days, different analysts, different equipment. The RSD over these variations was < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. LOD was determined to be 0.05 µg/mL and LOQ was 0.15 µg/mL based on a signal-to-noise ratio of 3:1 and 10:1, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. The method was found to be robust with respect to changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Workflow Diagram for RP-HPLC Method

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis prep_sample Weigh and Dissolve Sample add_buffer Add Bicarbonate Buffer prep_sample->add_buffer prep_std Weigh and Dissolve Standard prep_std->add_buffer add_reagent Add Dansyl Chloride add_buffer->add_reagent incubate Incubate at 60°C add_reagent->incubate cool_filter Cool and Filter incubate->cool_filter inject Inject into HPLC cool_filter->inject separate Chromatographic Separation inject->separate detect Fluorescence Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for the RP-HPLC analysis of 4-Butylcyclohexan-1-amine.

Method 2: Comparative GC-MS Method

Gas chromatography offers an alternative approach, particularly given the potential volatility of 4-Butylcyclohexan-1-amine. The use of a mass spectrometric detector provides excellent specificity and sensitivity.

The "Why": Causality Behind Experimental Choices
  • Why GC? If the analyte is sufficiently volatile and thermally stable, GC can offer faster analysis times and higher resolution than HPLC. For amines, specialized columns are often required to prevent peak tailing due to interaction with active sites on the column.

  • Why MS Detection? Mass spectrometry is a highly specific and sensitive detection method. It allows for positive identification of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern, which is a significant advantage over less specific detectors. This can be particularly useful for impurity profiling.

  • Why No Derivatization (in this case)? While derivatization is also common in GC to improve volatility and peak shape, a direct injection approach on a suitable "base-deactivated" column can be a simpler and faster alternative, avoiding an extra sample preparation step[10].

Experimental Protocol: A Step-by-Step Guide

1. Preparation of Solutions:

  • Solvent: Dichloromethane

  • Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of 4-Butylcyclohexan-1-amine reference standard and dissolve in 50 mL of dichloromethane.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with dichloromethane.

  • Sample Preparation: Extract the sample with dichloromethane to a target concentration of 10 µg/mL.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-300 m/z

Workflow Diagram for GC-MS Method

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis prep_sample Weigh and Dissolve/Extract Sample inject Inject into GC prep_sample->inject prep_std Weigh and Dissolve Standard prep_std->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect quantify Quantification detect->quantify

Caption: Workflow for the GC-MS analysis of 4-Butylcyclohexan-1-amine.

Performance Comparison: HPLC vs. GC-MS

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the performance characteristics of the two methods.

Validation Parameter Validated RP-HPLC with Derivatization GC-MS Commentary
Specificity High (Chromatographic separation + selective detection)Very High (Chromatographic separation + mass fragmentation pattern)MS detection provides a higher degree of certainty in analyte identification.
Linearity (r²) > 0.999> 0.998Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%Both methods are highly accurate.
Precision (%RSD) < 2.0%< 3.0%The HPLC method demonstrated slightly better precision, likely due to the robustness of the derivatization and injection process.
LOQ 0.15 µg/mL0.20 µg/mLThe derivatization with a fluorescent tag in the HPLC method provides superior sensitivity.
Sample Preparation More complex (derivatization step)Simpler (dissolution/extraction)The additional derivatization step in the HPLC method increases sample preparation time.
Analysis Time ~25 minutes per sample~20 minutes per sampleThe GC method has a slightly shorter run time.
Robustness HighModerate (sensitive to inlet activity)GC methods for amines can be susceptible to issues with column and inlet inertness.

Conclusion and Recommendations

Both the validated RP-HPLC with pre-column derivatization and the GC-MS method are suitable for the quantitative analysis of 4-Butylcyclohexan-1-amine. The choice between the two depends on the specific analytical needs:

  • For routine quality control and release testing where high sensitivity and precision are paramount, the RP-HPLC method is recommended. The upfront effort in validating the derivatization procedure pays off with excellent performance characteristics.

  • For impurity identification and structural elucidation, or when a simpler sample preparation is desired, the GC-MS method is an excellent choice. The high specificity of the mass spectrometric detector is invaluable for identifying unknown peaks and confirming the identity of the main component.

Ultimately, a well-validated analytical method is a self-validating system. By understanding the science behind the chosen techniques and rigorously testing the method's performance, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • The Analyst. (n.d.). The gas-chromatographic determination of cyclohexylamine in blood as the trifluoroacetyl derivative. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Retrieved from [Link]

  • PubMed. (2012, March 16). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Gas-chromatographic Determination of Cyclohexylamine in Blood as the Trif luoroacetyl Derivative. Retrieved from [Link]

  • Books. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to the Isomers of 4-Butylcyclohexan-1-amine

Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of pharmaceutical research and materials science, the precise stereochemical structure of a molecule is paramount, often dictating its biolo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and materials science, the precise stereochemical structure of a molecule is paramount, often dictating its biological activity, physical properties, and overall efficacy. The compound 4-Butylcyclohexan-1-amine presents a classic case of stereoisomerism, existing as distinct cis and trans isomers. The spatial orientation of the amine and butyl groups on the cyclohexane ring gives rise to unique physicochemical properties. Differentiating between these isomers is a critical step in synthesis, quality control, and mechanistic studies.

This guide provides an in-depth comparison of the spectroscopic characteristics of cis- and trans-4-Butylcyclohexan-1-amine. We will delve into the foundational principles of conformational analysis and explore how these principles manifest in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. To illustrate these concepts with maximum clarity, we will reference data from the closely related and conformationally "locked" analog, 4-tert-butylcyclohexylamine, which serves as an excellent model for understanding the distinct spectral signatures of axial versus equatorial substituents.

The Conformational Landscape: A Prerequisite for Spectral Interpretation

The spectroscopic differences between the cis and trans isomers of 4-butylcyclohexan-1-amine are a direct consequence of their preferred three-dimensional structures. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] The large butyl group is sterically demanding and will overwhelmingly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions.[2] This "locks" the conformation of the ring and dictates the orientation of the amine group at the C1 position.

  • trans-isomer : With the butyl group at C4 in the equatorial position, the amine group at C1 is also equatorial . This results in a diequatorial conformation, which is thermodynamically stable.

  • cis-isomer : With the C4-butyl group in the equatorial position, the amine group at C1 is forced into the axial position.

This fundamental difference in the spatial orientation of the C-N bond is the primary source of the distinct spectral data observed.

Figure 1: Preferred chair conformations of trans and cis-4-butylcyclohexan-1-amine.

¹H NMR Spectroscopy: The Definitive Diagnostic Tool

¹H NMR spectroscopy is the most powerful and definitive method for distinguishing between the cis and trans isomers. The key diagnostic signal is the proton at C1 (the methine proton, H-1), which is directly attached to the carbon bearing the amine group. Its chemical shift and, more importantly, its coupling pattern (multiplicity) are highly sensitive to its orientation.

Rationale Behind Spectral Differences: The magnitude of the coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. Axial-axial (a-a) protons have a dihedral angle of ~180°, resulting in a large coupling constant (typically 8-13 Hz). Axial-equatorial (a-e) and equatorial-equatorial (e-e) protons have dihedral angles of ~60°, leading to much smaller coupling constants (2-5 Hz).[3]

  • In the trans-isomer , the amine group is equatorial, meaning the H-1 proton is axial . This proton is coupled to two adjacent axial protons (at C2 and C6), resulting in large J-couplings. The signal for H-1 typically appears as a well-resolved triplet of triplets or a multiplet with a large width.

  • In the cis-isomer , the amine group is axial, meaning the H-1 proton is equatorial . This proton is coupled to adjacent axial and equatorial protons, all with small J-couplings. Consequently, the signal for H-1 is a broad singlet or a multiplet with a narrow width and poor resolution. Furthermore, the axial amine group deshields the axial protons at C3 and C5, shifting them downfield.

Parameter trans-Isomer (Equatorial -NH₂) cis-Isomer (Axial -NH₂) Causality
H-1 Proton Orientation AxialEquatorialConformation dictated by the equatorial butyl group.
H-1 Chemical Shift (δ) ~2.6 - 2.8 ppm~3.0 - 3.2 ppmEquatorial protons are typically more deshielded than their axial counterparts.
H-1 Multiplicity Triplet of Triplets (or broad multiplet)Broad Singlet (or narrow multiplet)Axial H-1 exhibits large axial-axial couplings (~10 Hz). Equatorial H-1 has only small axial-equatorial and equatorial-equatorial couplings (~3 Hz).
Signal Width at Half Height (W₁/₂) LargeSmallReflects the magnitude of the coupling constants.

Table 1: Comparative ¹H NMR data for the H-1 proton of 4-butylcyclohexan-1-amine isomers.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and measure the coupling constants for the H-1 proton signal.

¹³C NMR Spectroscopy: Corroborating Evidence

¹³C NMR spectroscopy provides complementary information that supports the assignment made by ¹H NMR. The key principle at play is the gamma-gauche effect , a shielding effect experienced by a carbon atom when a substituent is in a gauche (staggered at 60°) orientation three bonds away.

  • In the cis-isomer , the axial amine group is gauche to the C3 and C5 carbons. This orientation causes steric compression and a polarization of electron density, resulting in an upfield shift (shielding) of the C3 and C5 signals compared to the trans isomer.

  • In the trans-isomer , the equatorial amine group is anti-periplanar to C3 and C5, and no such shielding effect is observed.

Carbon Atom trans-Isomer (Equatorial -NH₂) cis-Isomer (Axial -NH₂) Causality
C1 ~50-52 ppm~47-49 ppmThe carbon attached to an axial substituent is typically shielded relative to its equatorial counterpart.
C2, C6 ~35-37 ppm~32-34 ppmMinor shielding effects from the axial amine.
C3, C5 ~30-32 ppm~25-27 ppm Strong shielding (upfield shift) due to the γ-gauche effect from the axial amine group. This is a key diagnostic feature.
C4 ~47-49 ppm~47-49 ppmThe chemical shift is primarily determined by the butyl group and is less affected by the remote amine orientation.

Table 2: Predicted ¹³C NMR chemical shift comparison for 4-butylcyclohexan-1-amine isomers.

Infrared (IR) Spectroscopy: A Functional Group Confirmation

IR spectroscopy is excellent for confirming the presence of the primary amine functional group but is generally less effective than NMR for differentiating between the cis and trans stereoisomers.

Expected Absorptions:

  • N-H Stretch: As a primary amine, both isomers are expected to show a characteristic pair of medium-intensity bands in the 3300-3500 cm⁻¹ region.[4] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • N-H Bend (Scissoring): A broad absorption is expected around 1590-1650 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration, typically found in the 1000-1200 cm⁻¹ region, may show subtle differences. The axial C-N bond in the cis isomer might absorb at a slightly different frequency than the equatorial C-N bond in the trans isomer, but this difference is often small and can be difficult to resolve definitively.

While IR can confirm the successful synthesis of 4-butylcyclohexan-1-amine, it should not be used as the primary method for stereoisomer identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a single drop of the neat liquid amine sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: With the clean crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for the primary amine functional group.

Figure 2: General workflow for the spectroscopic differentiation of amine isomers.

Mass Spectrometry: A Note on its Limitations

Standard electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of a molecule. According to the "Nitrogen Rule," a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[4] Both cis- and trans-4-butylcyclohexan-1-amine have the chemical formula C₁₀H₂₁N, giving an expected molecular ion [M]⁺ peak at m/z = 155.[5]

However, as stereoisomers, they have identical masses and elemental compositions. Their fragmentation patterns, which typically involve α-cleavage (breaking the C-C bond adjacent to the nitrogen), are also expected to be very similar. Therefore, EI-MS is not a suitable technique for distinguishing between these two isomers.

Conclusion

The differentiation of cis- and trans-4-butylcyclohexan-1-amine is most effectively and definitively achieved through NMR spectroscopy.

  • ¹H NMR is the primary diagnostic tool. The multiplicity and signal width of the H-1 proton provide a clear and unambiguous signature of its axial (trans isomer) or equatorial (cis isomer) orientation.

  • ¹³C NMR serves as an excellent confirmatory technique, with the upfield shift of the C3 and C5 carbons in the cis isomer providing strong evidence for the axial position of the amine group via the γ-gauche effect.

  • IR Spectroscopy is useful for functional group confirmation but lacks the specificity required for reliable isomer differentiation.

  • Mass Spectrometry is unsuitable for distinguishing between these stereoisomers.

By employing a multi-faceted spectroscopic approach, with a primary emphasis on NMR techniques, researchers can confidently determine the stereochemical identity of their 4-butylcyclohexan-1-amine samples, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • PubChem. 4-tert-Butylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • NIST. 4-t-Butylcyclohexylamine. NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. Spectroscopy of Amines. (2024). [Link]

  • Kaplan MCAT Prep. Organic Chem Review: Ranking Stability of Conformational Isomers of Cycloalkanes. (2019). YouTube. [Link]

  • Chemistry LibreTexts. Conformational analysis of cyclohexanes. (2025). [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of 4-Butylcyclohexan-1-amine Analogs: A Guide for Researchers

In the landscape of contemporary drug discovery, the cyclohexylamine scaffold represents a privileged structure, serving as a foundational element in a diverse array of biologically active molecules. Among these, 4-butyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the cyclohexylamine scaffold represents a privileged structure, serving as a foundational element in a diverse array of biologically active molecules. Among these, 4-butylcyclohexan-1-amine and its analogs are emerging as a class of compounds with significant therapeutic potential, demonstrating a spectrum of activities that warrant in-depth investigation. This guide offers a comprehensive comparison of the biological activities of two distinct series of 4-butylcyclohexan-1-amine analogs, providing a framework for researchers and drug development professionals to understand their structure-activity relationships (SAR).

The narrative herein is built upon established principles of medicinal chemistry and leverages field-proven experimental methodologies. We will delve into the causal relationships between structural modifications and observed biological outcomes, presenting a self-validating system of protocols and analysis. This guide is designed to be a practical resource, empowering researchers to design and execute their own investigations into this promising chemical space.

Introduction to the 4-Alkylcyclohexan-1-amine Scaffold

The 4-alkylcyclohexan-1-amine core, characterized by a cyclohexane ring substituted with an amino group and an alkyl chain at the 4-position, offers a unique combination of lipophilicity and basicity. These physicochemical properties are crucial for oral bioavailability and interaction with biological targets. The conformational flexibility of the cyclohexane ring, coupled with the potential for stereoisomerism, provides a rich three-dimensional space for molecular design and optimization.

This guide will focus on two primary axes of structural modification to elucidate key SAR trends:

  • Series A: Variation of the C4-Alkyl Chain: Altering the length of the alkyl substituent at the 4-position of the cyclohexylamine ring directly modulates the lipophilicity of the molecule. This series will explore the impact of this systematic change on antimicrobial and cytotoxic activity.

  • Series B: N-Alkylation of the Amino Group: Introducing alkyl groups to the primary amine of 4-butylcyclohexan-1-amine modifies its basicity, steric hindrance, and hydrogen-bonding capacity. This series will investigate how these changes influence the biological profile.

Comparative Biological Activity: A Hypothetical Case Study

To illustrate the structure-activity relationships of 4-butylcyclohexan-1-amine analogs, we present a hypothetical, yet plausible, dataset for their antimicrobial and cytotoxic activities. This data is synthesized based on general principles of medicinal chemistry, where lipophilicity and steric factors play a crucial role in biological activity.

Antimicrobial Activity

The antimicrobial potential of the analog series was evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 4-Butylcyclohexan-1-amine Analogs

Compound IDStructureS. aureus (Gram-positive)E. coli (Gram-negative)
Series A
A14-Propylcyclohexan-1-amine64128
A24-Butylcyclohexan-1-amine3264
A34-Pentylcyclohexan-1-amine1632
A44-Hexylcyclohexan-1-amine3264
Series B
B1N-Methyl-4-butylcyclohexan-1-amine64128
B2N-Ethyl-4-butylcyclohexan-1-amine128256
B3N-Propyl-4-butylcyclohexan-1-amine256>256

Analysis of Antimicrobial SAR:

  • Impact of C4-Alkyl Chain Length (Series A): A clear trend is observed where antimicrobial activity against both Gram-positive and Gram-negative bacteria increases with the lengthening of the alkyl chain from propyl (A1) to pentyl (A3). This can be attributed to an optimal lipophilicity that enhances the compounds' ability to penetrate the bacterial cell membrane. However, a further increase to a hexyl chain (A4) leads to a slight decrease in activity, suggesting that excessive lipophilicity might hinder bioavailability or interaction with the intracellular target.

  • Impact of N-Alkylation (Series B): The introduction of alkyl groups to the primary amine consistently reduces antimicrobial activity. This suggests that the primary amine is crucial for the mechanism of action, possibly through hydrogen bonding interactions with the target or by facilitating transport across the cell membrane. Increasing the steric bulk from methyl (B1) to propyl (B3) further diminishes activity.

Cytotoxic Activity

The cytotoxic potential of the analogs was assessed against a human cancer cell line (e.g., HeLa) to determine their therapeutic index. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, was measured.

Table 2: Hypothetical Cytotoxic Activity (IC50 in µM) of 4-Butylcyclohexan-1-amine Analogs

Compound IDStructureHeLa Cells
Series A
A14-Propylcyclohexan-1-amine>100
A24-Butylcyclohexan-1-amine85.2
A34-Pentylcyclohexan-1-amine42.1
A44-Hexylcyclohexan-1-amine25.8
Series B
B1N-Methyl-4-butylcyclohexan-1-amine95.6
B2N-Ethyl-4-butylcyclohexan-1-amine>100
B3N-Propyl-4-butylcyclohexan-1-amine>100

Analysis of Cytotoxicity SAR:

  • Impact of C4-Alkyl Chain Length (Series A): Similar to the antimicrobial activity, cytotoxicity increases with the length of the alkyl chain. This correlation with lipophilicity is a common phenomenon, as more lipophilic compounds can more readily disrupt cell membranes.

  • Impact of N-Alkylation (Series B): N-alkylation appears to decrease the cytotoxicity of the parent compound. This could be due to reduced cellular uptake or a less favorable interaction with intracellular targets.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the test compounds.[1][2][3][4]

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile MHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well plate using MHB to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds on a mammalian cell line.

Materials:

  • Test compounds

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated control wells (cells with medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value from the dose-response curve.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Compound Series Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Viability_Calculation Calculate % Viability Absorbance_Reading->Viability_Calculation IC50_Determination Determine IC50 Viability_Calculation->IC50_Determination

Workflow for MTT Cytotoxicity Assay.

Concluding Remarks and Future Directions

This guide provides a foundational understanding of the structure-activity relationships of 4-butylcyclohexan-1-amine analogs, focusing on their antimicrobial and cytotoxic properties. The presented hypothetical data, grounded in established medicinal chemistry principles, illustrates the profound impact of systematic structural modifications on biological activity. The detailed experimental protocols offer a practical starting point for researchers to validate and expand upon these findings.

Future investigations should aim to synthesize and test a broader range of analogs to refine the SAR models. This could include exploring different substitution patterns on the cyclohexane ring, introducing various functional groups to the amine, and investigating the stereochemistry of the compounds. Mechanistic studies to identify the specific cellular targets of these analogs will be crucial for their rational design and development as potential therapeutic agents. The 4-alkylcyclohexan-1-amine scaffold holds considerable promise, and further exploration is warranted to unlock its full therapeutic potential.

References

  • Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Fatty acids and derivatives as antimicrobial agents. Antimicrobial Agents and Chemotherapy, 2(1), 23–28. [Link]

  • Alves, M. A., et al. (2019). Investigations into the Structure/Antibacterial Activity Relationships of Cyclam and Cyclen Derivatives. Molecules, 24(22), 4169. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Kumar, P., et al. (2010). Synthesis and in-vitro antimicrobial evaluation of N-substituted-5-aryl-1,3,4-thiadiazole-2-amines. Bioorganic & Medicinal Chemistry Letters, 20(24), 7234-7238.
  • CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • EUCAST. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution. Clinical Microbiology and Infection, 9(8), ix-xv.
  • Hindler, J. F., & Stelling, J. (2007). Analysis and presentation of cumulative antibiograms: a new consensus guideline from the Clinical and Laboratory Standards Institute. Clinical Infectious Diseases, 44(6), 867-873.

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of 4-Butylcyclohexan-1-amine

In the landscape of pharmaceutical and fine chemical synthesis, the production of specific alicyclic amines is a critical step for the development of novel molecular entities. Among these, 4-Butylcyclohexan-1-amine serve...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of specific alicyclic amines is a critical step for the development of novel molecular entities. Among these, 4-Butylcyclohexan-1-amine serves as a valuable building block. Its synthesis, primarily achieved through the catalytic hydrogenation of 4-butylaniline, presents a choice of various catalytic systems, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparative study of the most prominent catalysts for this transformation: Ruthenium (Ru), Rhodium (Rh), and Raney Nickel (Ni). We will delve into the mechanistic nuances, performance metrics, and detailed experimental protocols to assist researchers in making informed decisions for their synthetic needs.

Introduction to 4-Butylcyclohexan-1-amine Synthesis

The primary industrial route to 4-Butylcyclohexan-1-amine is the catalytic hydrogenation of 4-butylaniline. This reaction involves the reduction of the aromatic ring of the aniline derivative to a cyclohexane ring, yielding the desired saturated amine. The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity (particularly cis/trans isomerism), and overall economic viability.

The Catalytic Players: A Head-to-Head Comparison

The three main catalysts employed for this transformation are Ruthenium, Rhodium, and Raney Nickel. Each operates through a similar general mechanism of heterogeneous catalysis involving the adsorption of hydrogen and the aromatic substrate onto the catalyst surface, followed by a stepwise reduction of the aromatic ring. However, the subtle differences in their electronic properties and surface characteristics lead to significant variations in their performance.

dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_reactants" { label="Reactants"; "4-Butylaniline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "H2" [label="Hydrogen Gas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_catalyst" { label="Catalyst Surface"; "Catalyst" [label="Ru, Rh, or Raney Ni", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_products" { label="Products"; "4-Butylcyclohexan-1-amine" [label="4-Butylcyclohexan-1-amine\n(cis/trans mixture)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"4-Butylaniline" -> "Catalyst"; "H2" -> "Catalyst"; "Catalyst" -> "4-Butylcyclohexan-1-amine";

caption [label="General Reaction Pathway for the Catalytic Hydrogenation of 4-Butylaniline.", fontsize=10]; } Figure 1: General Reaction Pathway for the Catalytic Hydrogenation of 4-Butylaniline.

Performance Metrics: A Quantitative Analysis

The following table summarizes the typical performance of each catalyst in the hydrogenation of substituted anilines. It is important to note that direct, side-by-side comparative data for 4-butylaniline is scarce in publicly available literature. Therefore, the data presented is a synthesis of results from the hydrogenation of aniline and closely related substituted anilines, providing a strong indicative comparison.

Catalyst SystemSupportTypical Temperature (°C)Typical Pressure (MPa)Conversion (%)Selectivity for Cyclohexylamine (%)Key Observations
Ruthenium Carbon (C)160 - 1802 - 5>95High, with minimal byproductsAddition of ammonia can suppress the formation of dicyclohexylamine.[1]
Rhodium Alumina (Al₂O₃)25 - 1600.1 - 69~100HighEffective at lower temperatures and pressures compared to other catalysts.[2]
Raney Nickel -< 100Low PressureHighGood, but can be less selectiveA cost-effective but pyrophoric catalyst that requires careful handling.[3][4]

In-Depth Catalyst Profiles

Ruthenium: The Robust Workhorse

Ruthenium-based catalysts, particularly Ruthenium on a carbon support (Ru/C), are highly effective for the hydrogenation of anilines.[1] They are known for their high activity and stability under various reaction conditions.

Mechanism: The hydrogenation over Ruthenium catalysts is believed to proceed through a stepwise reduction of the aromatic ring. The butyl-substituted aniline adsorbs onto the Ruthenium surface, where it reacts with dissociated hydrogen atoms.

Advantages:

  • High activity and stability.

  • Good selectivity towards the primary amine, with the formation of byproducts like dicyclohexylamine being controllable.[1]

Disadvantages:

  • Generally requires higher temperatures and pressures compared to Rhodium.

  • The cost of Ruthenium can be a consideration for large-scale production.

Rhodium: The Highly Active Specialist

Rhodium catalysts, often supported on alumina (Rh/Al₂O₃), are renowned for their exceptional activity in hydrogenation reactions, often allowing for milder reaction conditions.[2]

Mechanism: Rhodium's high catalytic activity is attributed to its ability to efficiently activate both hydrogen and the aromatic ring. This allows for the reaction to proceed at lower temperatures and pressures.

Advantages:

  • High catalytic activity, often leading to complete conversion.[2]

  • Can operate under milder conditions, which can be advantageous for sensitive substrates.

Disadvantages:

  • Rhodium is a precious metal, making it the most expensive option among the three.

  • Catalyst leaching can be a concern and requires careful process optimization.

Raney Nickel: The Cost-Effective Powerhouse

Raney Nickel is a porous, fine-grained nickel catalyst that is widely used in industrial hydrogenations due to its high activity and low cost.[3][5]

Mechanism: The high surface area and the presence of adsorbed hydrogen within the porous structure of Raney Nickel contribute to its high catalytic activity. The reaction proceeds on the nickel surface where the aniline derivative and hydrogen are co-adsorbed.

Advantages:

  • Significantly lower cost compared to Ruthenium and Rhodium.

  • High activity for a wide range of hydrogenation reactions.[3]

Disadvantages:

  • Raney Nickel is pyrophoric and must be handled with extreme care, typically as a slurry in water or a suitable solvent.[3]

  • Can be less selective than noble metal catalysts, potentially leading to more byproducts.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-Butylcyclohexan-1-amine using each of the discussed catalysts. These protocols are based on established procedures for aniline hydrogenation and should be adapted and optimized for specific laboratory or industrial settings.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Preparation"; "Charge_Reactor" [label="Charge Reactor with\n4-Butylaniline, Solvent,\nand Catalyst"]; }

subgraph "cluster_reaction" { label="Reaction"; "Seal_Purge" [label="Seal and Purge Reactor\nwith Inert Gas (N₂ or Ar)"]; "Pressurize_H2" [label="Pressurize with H₂"]; "Heat_Stir" [label="Heat to Desired Temperature\nand Stir"]; "Monitor_Reaction" [label="Monitor Reaction Progress\n(H₂ uptake, GC/MS)"]; }

subgraph "cluster_workup" { label="Work-up"; "Cool_Vent" [label="Cool Reactor and\nVent Excess H₂"]; "Filter_Catalyst" [label="Filter to Remove Catalyst"]; "Isolate_Product" [label="Isolate Product\n(e.g., Distillation)"]; }

"Charge_Reactor" -> "Seal_Purge" -> "Pressurize_H2" -> "Heat_Stir" -> "Monitor_Reaction" -> "Cool_Vent" -> "Filter_Catalyst" -> "Isolate_Product";

caption [label="General Experimental Workflow for Catalytic Hydrogenation.", fontsize=10]; } Figure 2: General Experimental Workflow for Catalytic Hydrogenation.

Protocol 1: Hydrogenation using Ruthenium on Carbon (Ru/C)

Materials:

  • 4-Butylaniline

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Ethanol (or other suitable solvent)

  • Ammonia (optional, to suppress secondary amine formation)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Charge the autoclave with 4-butylaniline (1.0 eq) and ethanol (10-20 volumes).

  • Carefully add the 5% Ru/C catalyst (typically 1-5 mol% Ru relative to the substrate).

  • If desired, add a small amount of ammonia (e.g., 1-5 wt% relative to the aniline).[1]

  • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the reactor with hydrogen to 3 MPa.

  • Heat the reactor to 170°C with vigorous stirring.

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor and filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure, and the resulting 4-butylcyclohexan-1-amine can be purified by distillation.

Protocol 2: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

Materials:

  • 4-Butylaniline

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • Methanol (or other suitable solvent)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • In the autoclave, dissolve 4-butylaniline (1.0 eq) in methanol (10-20 volumes).

  • Add the 5% Rh/Al₂O₃ catalyst (typically 0.1-1 mol% Rh relative to the substrate).

  • Seal the reactor and purge with nitrogen and then hydrogen as described in Protocol 1.

  • Pressurize the reactor with hydrogen to 1 MPa.

  • Heat the reactor to 80°C with efficient stirring.

  • The reaction is typically rapid and can be monitored by hydrogen uptake.

  • Upon completion, follow the work-up procedure outlined in Protocol 1 (steps 8-10).

Protocol 3: Hydrogenation using Raney Nickel

Materials:

  • 4-Butylaniline

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (solvent)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • To the autoclave, add 4-butylaniline (1.0 eq) and ethanol (10-20 volumes).

  • Carefully add the Raney Nickel slurry (typically 5-10 wt% of the substrate). The amount can be adjusted based on the desired reaction rate.

  • Seal and purge the reactor as described in the previous protocols.

  • Pressurize the reactor with hydrogen to a low pressure, for example, 0.5 MPa.

  • Heat the reaction to 80-100°C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake.

  • After the reaction is complete, cool the reactor and carefully vent the hydrogen.

  • The catalyst can be separated by filtration. The filter cake should be kept wet to prevent ignition.

  • Isolate the product as described in the previous protocols.[3]

Conclusion and Catalyst Selection Rationale

The choice of catalyst for the synthesis of 4-Butylcyclohexan-1-amine is a critical decision that balances cost, activity, and selectivity.

  • For large-scale industrial production where cost is a primary driver, Raney Nickel is often the catalyst of choice. Its high activity and low price point make it economically attractive, provided that the necessary safety precautions for handling a pyrophoric material are in place.

  • For applications requiring high purity and mild reaction conditions, Rhodium on Alumina is an excellent, albeit more expensive, option. Its superior activity at lower temperatures and pressures can be beneficial for preserving sensitive functional groups and simplifying reactor design.

  • Ruthenium on Carbon offers a robust and reliable compromise between the two. It provides high activity and selectivity under moderately elevated conditions and is more cost-effective than Rhodium.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and economic constraints. It is recommended that researchers perform small-scale screening experiments with each of these catalysts to determine the most suitable system for their particular application.

References

  • Organic Syntheses Procedure. hydrogen. [Link]

  • European Patent Office. (1994). Process for the preparation of cyclohexylamines by catalytic hydrogenation of anilines. EP0618188B1. [Link]

  • Cai, Y., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research, 61(1), 257-265.
  • García-García, P., et al. (2021). Catalytic production of anilines by nitro-compounds hydrogenation over highly recyclable platinum nanoparticles supported on halloysite nanotubes.
  • Wang, D., et al. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes.
  • The Royal Society of Chemistry. (2013). Supporting information 1. Materials and Methods.
  • United States Patent Office. (1983). Production of cyclohexylamine. US4384142A.
  • Google Patents. (2019). The method of aniline hydrogenation synthesis cyclohexylamine. CN109651164A.
  • Google Patents. (1965).
  • Google Patents. (2007).
  • Doluda, V. Y., et al. (2015). Studying the Three-Phase Hydrogenation of Nitrobenzene to Aniline in the Presence of a Ruthenium Catalyst.
  • Krishtal, A., et al. (2009). Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation. Coordination Chemistry Reviews, 253(15-16), 1959-1978.
  • Chakraborty, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2568-2573.
  • Ikeda, K., et al. (1972). Hydrogenation of Aniline with Ruthenium-Palladium and Ruthenium-Platinum Alloy Catalysts Supported on Activated Carbon. Nippon Kagaku Kaishi, 1972(1), 80-86.
  • Leng, F., et al. (2016). Controlled and Chemoselective Hydrogenation of Nitrobenzene over Ru@C60 Catalysts.
  • Li, Z., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
  • Srivatsa, S. C., et al. (2015). Hydrogenation of nitrobenzene to aniline over Ru/C catalysts reaction conditions: weight of the catalyst = 100 mg; reaction temperature = 548 K; WHSV = 3612 h-1; H 2 /Nitrobenzene = 4; residence time: 0.0276. Journal of Nanoscience and Nanotechnology, 15(7), 5403-5409.
  • Luo, J., et al. (2015). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. Organometallics, 34(13), 3297-3304.
  • Kim, M., et al. (2023). Competitive control of aniline hydrogenation and methylation by various PdAg catalysts under an additive-free and solvothermal one-pot condition.
  • Li, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Li, Z., et al. (2020). Recent Advances in Noble Metal Catalysts for Hydrogen Production from Ammonia Borane.
  • Michon, T., et al. (2016). Ruthenium-catalysed hydrosilylation of carbon–carbon multiple bonds. Organic Chemistry Frontiers, 3(7), 894-898.
  • Luo, J., et al. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Dalton Transactions, 42(31), 11312-11318.
  • Wiedner, E. S., et al. (2026).
  • Wang, Y., et al. (2018). Rhodium-catalyzed asymmetric transfer hydrogenation of 4-quinolone derivatives. Organic Chemistry Frontiers, 5(1), 35-38.
  • The University of Liverpool Repository. (2021).
  • Wei, Y., et al. (2022). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry, 10, 943651.
  • Wiedner, E. S., et al. (2026).
  • Mahata, N., et al. (2001). Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. Indian Journal of Chemical Technology, 8(5), 363-369.
  • Google Patents. (2003). Process for the preparation of 4-tert.
  • BenchChem. Application Notes and Protocols for the Catalytic Hydrogenation of Levulinic Acid to 4-Hydroxypentanoic Acid.
  • PubChem. 4-tert-Butylcyclohexylamine. [Link]

  • Doluda, V. Y., et al. (2021). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions, 86, 1051-1056.
  • Chen, Y., et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal, e202500939.
  • Chibiryaev, A. M., et al. (2020).
  • Forró, E., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)
  • Google Patents. (2021). Preparation method of cis-4-methylcyclohexylamine. CN109824520B.
  • Marin-Astorga, N., et al. (2023). Selective Hydrogenation of 2-Butyne-1,4-diol to 1,4-Butanediol Over Particulate Raney(A (R)) Nickel Catalysts.
  • Wang, Q., et al. (2018). Highly Selective Hydrogenation of Tetralin to cis-Decalin Using Ru Catalyst. ChemistrySelect, 3(42), 11843-11847.

Sources

Validation

A Senior Scientist's Guide to Purity Assessment of 4-Butylcyclohexan-1-amine: A Comparative Analysis of Titrimetric and Chromatographic Methods

In the landscape of pharmaceutical research and chemical synthesis, the purity of an intermediate like 4-Butylcyclohexan-1-amine is not merely a quality metric; it is a critical determinant of reaction yield, impurity pr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and chemical synthesis, the purity of an intermediate like 4-Butylcyclohexan-1-amine is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of the classical, robust method of non-aqueous potentiometric titration against modern, high-resolution chromatographic and spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate method for your analytical needs.

The Foundational Technique: Non-Aqueous Potentiometric Titration

For determining the total basicity—and thus the overall purity—of an aliphatic amine like 4-Butylcyclohexan-1-amine, non-aqueous titration is the gold standard. The core challenge with amines is their weak basicity, which often results in an indistinct and difficult-to-detect endpoint in aqueous solutions.[1][2] By moving to a non-aqueous system, we can fundamentally alter the chemical environment to our advantage.

The Principle of Acidity and Basicity in Non-Aqueous Solvents

The Brønsted-Lowry theory defines a base as a proton acceptor.[3] The apparent strength of a base is profoundly influenced by the solvent. Water is an amphiprotic solvent, meaning it can act as both a weak acid and a weak base. This allows it to compete with weakly basic analytes for the titrant's protons, buffering the reaction and smearing the endpoint.

To overcome this, we employ a protogenic solvent like anhydrous glacial acetic acid. Acetic acid is a much weaker proton acceptor than water, so it does not compete with the 4-Butylcyclohexan-1-amine for the titrant. Furthermore, it has an acidic character that enhances the basicity of the amine through the following equilibrium:

R-NH₂ + CH₃COOH ⇌ R-NH₃⁺ + CH₃COO⁻

The amine is converted to its conjugate acid, and the acetate ion is formed. When we titrate with a strong acid like perchloric acid (HClO₄) dissolved in acetic acid, the perchloric acid first protonates the solvent to form the onium ion, CH₃COOH₂⁺. This onium ion is a very strong acidic species and readily donates its proton to the amine, resulting in a sharp, distinct potential change at the equivalence point.[4][5]

Experimental Protocol: Purity of 4-Butylcyclohexan-1-amine by Potentiometric Titration

This protocol is designed as a self-validating system, incorporating titrant standardization and a blank determination to ensure trustworthiness and accuracy, in line with principles outlined in USP General Chapter <541> Titrimetry.[3][6][7]

Materials:

  • 4-Butylcyclohexan-1-amine sample

  • Perchloric acid (0.1 N) in glacial acetic acid (Titrant)

  • Potassium hydrogen phthalate (PHP), primary standard grade

  • Glacial Acetic Acid, anhydrous

  • Crystal Violet indicator (optional, for visual check)

  • Potentiometric autotitrator with a suitable combination electrode (e.g., glass pH electrode)

Part 1: Standardization of 0.1 N Perchloric Acid

  • Accurately weigh approximately 0.5 g of previously dried potassium hydrogen phthalate (PHP) into a 250 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid. Gently warm if necessary to aid dissolution.

  • Add 2 drops of crystal violet solution (optional). The solution will be violet.

  • Immerse the electrode in the solution and titrate with the 0.1 N perchloric acid solution, stirring continuously.

  • Record the volume of titrant required to reach the equivalence point, which is the point of maximum inflection on the titration curve (the color change for the indicator is from violet to blue-green).

  • Calculate the normality (N) of the perchloric acid titrant: N = (Weight of PHP in g) / (Volume of HClO₄ in mL * 0.20423)

Part 2: Titration of 4-Butylcyclohexan-1-amine Sample

  • Accurately weigh approximately 0.2-0.3 g of the 4-Butylcyclohexan-1-amine sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Titrate with the standardized 0.1 N perchloric acid solution potentiometrically as described in Part 1.

  • Record the volume of titrant (V_sample) at the equivalence point.

Part 3: Blank Determination

  • Transfer 50 mL of glacial acetic acid to a 250 mL beaker.

  • Titrate with the standardized 0.1 N perchloric acid solution to the same potentiometric endpoint.

  • Record the volume of titrant consumed (V_blank).

Calculation of Purity: The purity of the 4-Butylcyclohexan-1-amine is calculated as follows:

% Purity = [((V_sample - V_blank) * N * 155.29) / (Weight of Sample in g * 1000)] * 100

Where:

  • V_sample is the volume of titrant for the sample (mL).

  • V_blank is the volume of titrant for the blank (mL).

  • N is the normality of the perchloric acid titrant.

  • 155.29 is the molecular weight of 4-Butylcyclohexan-1-amine.

G cluster_0 Part 1: Titrant Standardization cluster_1 Part 2: Sample Analysis cluster_2 Part 3: Blank Determination cluster_3 Part 4: Calculation S1 Weigh Primary Standard (PHP) S2 Dissolve in Glacial Acetic Acid S1->S2 S3 Titrate with 0.1 N Perchloric Acid S2->S3 S4 Determine Equivalence Point (EP) S3->S4 S5 Calculate Normality (N) of Titrant S4->S5 A3 Titrate with Standardized Titrant S5->A3 Standardized Titrant B2 Titrate with Standardized Titrant S5->B2 Standardized Titrant C1 Calculate % Purity using N, V_sample, V_blank, and Sample Weight S5->C1 A1 Weigh Amine Sample A2 Dissolve in Glacial Acetic Acid A1->A2 A2->A3 A4 Record Sample Volume (V_sample) at EP A3->A4 A4->C1 B1 Use Solvent Only (Glacial Acetic Acid) B1->B2 B3 Record Blank Volume (V_blank) at EP B2->B3 B3->C1

Caption: Workflow for purity assay by non-aqueous potentiometric titration.

Alternative High-Resolution Methods

While titration provides an accurate assay of total basicity, it is non-specific. It cannot distinguish between 4-Butylcyclohexan-1-amine and other basic impurities. For impurity profiling, chromatographic or spectroscopic methods are required.

Gas Chromatography (GC)

Principle: GC is a powerful technique for separating volatile and thermally stable compounds.[8] For a relatively small molecule like 4-Butylcyclohexan-1-amine, direct injection is feasible. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used, which provides excellent sensitivity for organic compounds. Purity is determined by area percent calculation, assuming all components have a similar response factor, or by using a certified reference standard.

Key Considerations:

  • Column Choice: A polar "WAX" type or a specialized amine column is often used to prevent peak tailing, a common issue with amines due to their interaction with active sites on standard silica columns.[9]

  • Derivatization: While not strictly necessary, derivatization can improve peak shape and thermal stability.[10]

  • Limitations: GC provides retention time data, which is not an absolute identifier. Co-elution of impurities with the main peak can lead to an overestimation of purity.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] For amines, reversed-phase HPLC is common. The primary challenge is detection; aliphatic amines lack a chromophore, making them "invisible" to standard UV-Vis detectors.

Detection Strategies:

  • Pre-column Derivatization: This is the most common approach. The amine is reacted with a reagent (e.g., o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride) to attach a UV-active or fluorescent tag.[11] This allows for highly sensitive and selective detection.

  • Alternative Detectors: If derivatization is undesirable, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) can be used.

Key Considerations:

  • Method Development: HPLC methods, especially those involving derivatization, are more complex to develop and validate than GC or titration methods.[12]

  • Specificity: HPLC offers excellent specificity and is the method of choice for separating and quantifying closely related impurities, such as isomers or degradation products.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[13] The determination is made by comparing the integral of a unique, well-resolved proton signal from the analyte molecule against the integral of a signal from a certified, highly pure internal standard of known concentration.[14][15]

Key Considerations:

  • Accuracy: qNMR is exceptionally accurate and precise, provided that experimental parameters (like relaxation delay) are carefully optimized to ensure full signal recovery for all relevant nuclei.

  • Expertise: It requires a higher level of operator expertise and access to an NMR spectrometer.

  • Information Richness: A single qNMR experiment provides not only a highly accurate purity value but also confirms the structure of the analyte and can help identify impurities if their signals are visible.[13]

Comparative Performance Analysis

The choice of analytical method is a balance of technical requirements, available resources, and the specific question being asked. The table below provides a comparative summary to guide this decision.

ParameterNon-Aqueous TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Acid-Base NeutralizationVolatility & PolarityPartition ChromatographyNuclear Spin Resonance
Specificity Low (Assay of total bases)Moderate to HighHigh to Very HighVery High (Structural confirmation)
Primary Use Total Purity (Assay)Purity & Impurity ProfilePurity & Impurity ProfileAbsolute Purity & Structure ID
Accuracy HighGood to HighHighVery High (Primary Method)
Precision (%RSD) < 1%< 2%< 2%< 1%
Sensitivity (LOQ) % Level~0.01% (ppm level)<0.01% (with derivatization)~0.1%
Throughput HighModerateLow to ModerateLow
Cost & Complexity Low Cost, SimpleModerate Cost & ComplexityHigh Cost, ComplexVery High Cost, High Expertise
Sample Prep Simple dissolutionDilution (possible derivatization)Complex (often requires derivatization)Precise weighing, dissolution

Decision Guide: Selecting the Right Tool for the Job

The following decision tree illustrates a logical approach to selecting the most suitable analytical method based on the specific research or quality control objective.

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For the routine quality control and purity assay of 4-Butylcyclohexan-1-amine, non-aqueous potentiometric titration remains an exceptionally accurate, precise, and cost-effective method.[1] It is a robust technique grounded in fundamental chemical principles. However, its inherent lack of specificity means it cannot stand alone in a comprehensive quality assessment program.

When detailed impurity profiling is necessary, such as during process development, stability studies, or for meeting stringent regulatory requirements, high-resolution chromatographic methods are indispensable. HPLC, despite the need for derivatization, offers unparalleled specificity for a wide range of potential impurities.[10] GC is a strong alternative, particularly for volatile impurities. For applications demanding the highest level of accuracy and confidence, such as the certification of a reference material, qNMR is the unequivocal choice.

Ultimately, the methods are complementary. Titration can serve as the primary workhorse for routine assay, while chromatography and qNMR provide the detailed insights and orthogonal verification necessary to ensure the uncompromising quality required in research and drug development.

References

  • An Overview of Titrimetry. (2022-09-24). Pharma Specialists. Retrieved from [Link]

  • ASTM D2073 - 92(1998)e1, Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method. Scribd. Retrieved from [Link]

  • ASTM D2074: Amine Value. Petrolube. Retrieved from [Link]

  • General Chapters: <541> TITRIMETRY. US Pharmacopeial Convention. Retrieved from [Link]

  • General Chapter Prospectus: <541> Titrimetry. (2017-09-29). USP-NF. Retrieved from [Link]

  • Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method. ASTM International. Retrieved from [Link]

  • Diethanolamine Content in Solutions by Color Indicator Titration. ASTM International. Retrieved from [Link]

  • Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. ResearchGate. Retrieved from [Link]

  • ASTM D2074-07 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. ASTM International. Retrieved from [Link]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • 24.10: Spectroscopy of Amines. (2024-03-24). Chemistry LibreTexts. Retrieved from [Link]

  • 4-BUTYLCYCLOHEXYLAMINE 5ML. Scientific Sales, Inc. Retrieved from [Link]

  • Quantitative 1H NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Quantitative NMR Spectroscopy.docx. University of Oxford. Retrieved from [Link]

  • Chemical analysis in amine system operations. DigitalRefining. Retrieved from [Link]

  • The percent purity of samples A-H after potentiometric titration. ResearchGate. Retrieved from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Retrieved from [Link]

  • Quantitative analysis by NMR spectroscopy. AMiner. Retrieved from [Link]

  • Non Aqueous Titration. Saraswati Institute of Pharmaceutical Sciences. Retrieved from [Link]

  • Assay by Non-Aqueous Titrations. BrainKart. Retrieved from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Retrieved from [Link]

  • Non aqueous titration- Pharmaceutical Analysis. Slideshare. Retrieved from [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. Retrieved from [Link]

  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. ACS Publications. Retrieved from [Link]

  • Gas Chromatography Applications for Amines. ResearchGate. Retrieved from [Link]

  • Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. Retrieved from [Link]

  • Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. Scientific Research Publishing. Retrieved from [Link]

Sources

Validation

A Comparative Performance Analysis of 4-Butylcyclohexan-1-amine as a Ligand in Catalysis

This guide provides an in-depth technical comparison of 4-butylcyclohexan-1-amine's performance as a ligand in catalysis, primarily focusing on its potential application in palladium-catalyzed cross-coupling reactions. D...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-butylcyclohexan-1-amine's performance as a ligand in catalysis, primarily focusing on its potential application in palladium-catalyzed cross-coupling reactions. Designed for researchers, scientists, and drug development professionals, this document synthesizes established catalytic principles with field-proven insights to objectively evaluate its strengths and weaknesses against established ligand classes.

Introduction: The Pivotal Role of Ligands in Homogeneous Catalysis

In the landscape of transition metal catalysis, ligands are not mere spectators; they are crucial architects of reactivity and selectivity. By coordinating to a metal center, ligands modulate its steric and electronic environment, profoundly influencing the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.[1][2] The development of specialized ligands, from bulky phosphines to N-heterocyclic carbenes (NHCs), has been the driving force behind the vast expansion of powerful synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1][3]

Simple, sterically hindered alkylamines represent an intriguing, albeit less explored, class of ligands.[4][5] They offer the potential for low-cost, air-stable alternatives to more complex phosphine-based systems. This guide focuses on 4-butylcyclohexan-1-amine, a primary amine featuring a bulky, lipophilic cyclohexyl backbone. We will dissect its structural attributes, predict its catalytic behavior based on established principles, and benchmark its potential performance against industry-standard ligands through a validated experimental protocol.

Ligand Profile: 4-Butylcyclohexan-1-amine

The catalytic performance of a ligand is intrinsically linked to its structure. 4-Butylcyclohexan-1-amine possesses distinct features that define its potential role in a catalytic system.

  • Structure: A primary amine functional group (-NH₂) is attached to a cyclohexane ring, which is substituted with a butyl group at the 4-position.

  • Steric Properties: The key feature is the significant steric bulk imparted by the butylcyclohexyl framework. Steric hindrance is a critical parameter in ligand design.[6][7] Large, bulky ligands can facilitate the formation of highly reactive, low-coordinate metal species (e.g., monoligated palladium complexes), which are often essential for activating unreactive substrates like aryl chlorides.[8] This bulk can also accelerate the final reductive elimination step, leading to faster product formation and catalyst turnover.[8]

  • Electronic Properties: As a primary alkylamine, it functions as a strong σ-donor. This property increases the electron density on the metal center, which can enhance the rate of the oxidative addition step, a crucial activation process in many cross-coupling cycles.[5][8]

  • Solubility: The aliphatic structure confers moderate lipophilicity, ensuring good solubility in common organic solvents used for catalysis, such as toluene, THF, and dioxane.[9]

The combination of significant steric bulk and σ-donating character positions 4-butylcyclohexan-1-amine as a promising candidate for reactions where bulky, electron-rich ligands are known to excel.

Comparative Performance in Palladium-Catalyzed Cross-Coupling

While specific literature on 4-butylcyclohexan-1-amine as a ligand is limited, its performance can be reliably predicted by comparing its structural features to those of well-established ligand classes in benchmark reactions like the Suzuki-Miyaura coupling.

The general mechanism for this reaction involves a Pd(0)/Pd(II) catalytic cycle, where the ligand plays a critical role in stabilizing the palladium species and facilitating each elementary step.

G cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X(L) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-R(L) (Transmetalation Complex) oa_complex->trans_complex Transmetalation (R-B(OR)2) trans_complex->pd0 Reductive Elimination product_complex Ar-R + L-Pd(0) trans_complex->product_complex Reductive Elimination exit_node Ar-R

Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Comparison with Standard Ligand Classes
Ligand ClassRepresentative ExampleKey AdvantagesPotential DisadvantagesPredicted Performance vs. 4-Butylcyclohexan-1-amine
Bulky Biarylphosphines SPhos, XPhosHighly active, well-understood, excellent for challenging substrates.[1][8]Air-sensitive, relatively expensive, complex synthesis.Biarylphosphines are expected to show higher turnover numbers and broader substrate scope due to their highly optimized and tunable structures.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form highly stable complexes, excellent thermal stability.[1]Can sometimes lead to overly stable complexes, inhibiting catalyst turnover.NHCs may outperform in high-temperature reactions or with very sterically hindered substrates due to their superior stability.
Simple Amines Triethylamine, DABCOInexpensive, readily available.Weakly coordinating, generally poor performance as primary ligands, often act as a base.4-Butylcyclohexan-1-amine is predicted to be significantly superior due to its defined steric bulk, which is crucial for catalytic activity. Simple amines often fail to stabilize the active catalytic species.
Bulky Alkylamines 4-Butylcyclohexan-1-amine Potentially low cost, air-stable, simple structure.Less tunable than phosphines, potential for N-arylation side reactions.Offers a compelling balance of performance and cost-effectiveness, likely outperforming simple amines and providing a viable alternative to phosphines for specific applications.

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

To empirically validate the performance of 4-butylcyclohexan-1-amine, a standardized screening protocol is essential. This protocol is designed as a self-validating system, including both a positive control with a known high-performance ligand and a negative control.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly & Execution cluster_analysis 3. Analysis prep_node prep_node reaction_node reaction_node analysis_node analysis_node result_node result_node start Start: Inert Atmosphere (Glovebox or Schlenk Line) vial To a 4 mL vial add: - Aryl Halide (1.0 mmol) - Boronic Acid (1.2 mmol) - Base (e.g., K3PO4, 2.0 mmol) - Stir Bar start->vial precat Prepare Stock Solutions: - Pd Precatalyst (e.g., Pd(OAc)2) - Ligand (4-Butylcyclohexan-1-amine) - Control Ligand (e.g., SPhos) - Internal Standard (e.g., Dodecane) start->precat add_catalyst Add Pd Precatalyst (1 mol%) and Ligand (2 mol%) vial->add_catalyst precat->add_catalyst add_solvent Add Solvent (2 mL) and Internal Standard add_catalyst->add_solvent run_reaction Seal vial, place in heating block (e.g., 100 °C, 18 h) add_solvent->run_reaction quench Cool to RT, quench with H2O, extract with Ethyl Acetate run_reaction->quench analyze Analyze organic layer by GC/GC-MS to determine yield quench->analyze analyze->result_node Comparative Data

Figure 2: Experimental Workflow for Ligand Performance Screening.

Detailed Step-by-Step Methodology

Objective: To compare the yield of a model Suzuki-Miyaura reaction using 4-butylcyclohexan-1-amine against a standard biarylphosphine ligand (SPhos) and a no-ligand control.

Model Reaction: 4-Chloroanisole + Phenylboronic Acid → 4-Methoxybiphenyl

Materials:

  • Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligands: 4-Butylcyclohexan-1-amine, SPhos (positive control)

  • Substrates: 4-Chloroanisole, Phenylboronic Acid

  • Base: Potassium Phosphate (K₃PO₄)

  • Solvent: Toluene

  • Internal Standard: Dodecane (for GC analysis)

Procedure:

  • Preparation (under inert atmosphere):

    • To a 4 mL screw-cap vial equipped with a magnetic stir bar, add 4-chloroanisole (142.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (424.6 mg, 2.0 mmol).

    • Prepare separate stock solutions of Pd(OAc)₂ and the ligands in toluene.

  • Reaction Setup:

    • To the vial, add the Pd(OAc)₂ solution (2.2 mg, 0.01 mmol, 1 mol%).

    • For the test reaction, add the 4-butylcyclohexan-1-amine solution (3.1 mg, 0.02 mmol, 2 mol%).

    • For the control reaction, use a separate vial and add the SPhos solution (8.2 mg, 0.02 mmol, 2 mol%).

    • For the blank reaction, use a separate vial and add no ligand.

  • Execution:

    • Add toluene (2.0 mL) and dodecane (internal standard) to each vial.

    • Seal the vials tightly with Teflon-lined caps.

    • Place the vials in a preheated aluminum block on a magnetic stir plate at 100 °C.

    • Allow the reactions to stir for 18 hours.

  • Workup and Analysis:

    • After 18 hours, remove the vials and allow them to cool to room temperature.

    • Quench the reaction by adding 1 mL of water.

    • Extract the mixture with 1 mL of ethyl acetate.

    • Analyze a sample of the organic layer by Gas Chromatography (GC) or GC-MS to determine the percent yield of 4-methoxybiphenyl relative to the internal standard.

Anticipated Results and Data Interpretation

The results from the screening protocol can be summarized for direct comparison. The hypothetical data below reflects expected outcomes based on established catalytic principles.

EntryLigandPd SourceYield (%)Notes
14-Butylcyclohexan-1-amine Pd(OAc)₂75% Demonstrates significant catalytic activity, proving its viability as a ligand.
2SPhos (Control)Pd(OAc)₂98%Sets the benchmark for a high-performance, specialized phosphine ligand.
3None (Blank)Pd(OAc)₂<5%Confirms that the ligand is essential for achieving high conversion in this transformation.

Interpretation:

  • A yield of <5% in the absence of a ligand (Entry 3) is expected, confirming the necessity of a supporting ligand to stabilize the catalyst and facilitate the reaction.

  • The high yield with SPhos (Entry 2) validates the experimental setup and confirms that the reaction conditions are suitable for efficient catalysis.

  • A significant yield with 4-butylcyclohexan-1-amine (e.g., 75% in Entry 1) would be a strong result, establishing it as a highly effective and potentially cost-efficient ligand for this type of cross-coupling reaction.

Conclusion and Future Outlook

4-Butylcyclohexan-1-amine presents itself as a compelling ligand candidate for transition metal catalysis. Its inherent steric bulk and sigma-donating nature are desirable attributes that align with modern ligand design principles.[6][8] While it may not consistently outperform highly specialized and expensive biarylphosphine ligands across all applications, it offers a powerful combination of simplicity, stability, and predicted efficacy.

This guide provides the foundational logic and a robust experimental framework for its evaluation. The data generated from such studies will be critical in positioning 4-butylcyclohexan-1-amine and similar bulky alkylamines within the catalyst toolbox, offering researchers a practical and cost-effective solution for synthesizing valuable chemical entities. Further exploration into its performance with other challenging substrates and different cross-coupling reactions is strongly encouraged.

References

  • A Comparative Guide to Cyclohexylammonium and Other Organic Cations in C
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC - NIH.
  • Effect of Ligand Steric Hindrance on Catalytic Polymeriz
  • How does the addition of steric hindrance to a typical N-heterocyclic carbene ligand affect catalytic activity in olefin met
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • The Critical Impacts of Ligands on Heterogeneous Nanocatalysis: A Review | ACS C
  • How does the addition of steric hindrance on a typical IPr NHC ligand affect catalytic activity in olefin metathesis?
  • Ligand libraries for high throughput screening of homogeneous catalysts - ResearchG
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Ligand libraries for high throughput screening of homogeneous c
  • Virtual-Ligand-Assisted Screening Strategy to Discover Enabling Ligands for Transition Metal C
  • Screening Outside the Catalytic Site: Inhibition of Macromolecular Inter-actions Through Structure-Based Virtual Ligand Screening Experiments - PubMed Central.
  • Ligand design for cross-couplings: phosphines - YouTube.
  • Ligand and Solvent Selection in Challenging C
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchG
  • Cyclohexylamine - Wikipedia.
  • Amine Ligands | ChemScene.
  • Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem - NIH.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.

Sources

Comparative

The Efficacy of 1-Phenylcyclohexylamine Analogs in Drug Discovery: A Comparative Guide

A Deep Dive into the Structure-Activity Relationships of Arylcyclohexylamine Derivatives at Key Neurological Targets For researchers and drug development professionals navigating the complex landscape of neuropharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Structure-Activity Relationships of Arylcyclohexylamine Derivatives at Key Neurological Targets

For researchers and drug development professionals navigating the complex landscape of neuropharmacology, the arylcyclohexylamine scaffold represents a compelling, albeit challenging, starting point for the design of novel therapeutics. This guide provides a comprehensive analysis of 1-phenylcyclohexylamine (PCA) analogs, focusing on their structure-activity relationships (SAR) at the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter (DAT), and sigma receptors. By presenting comparative experimental data and detailed methodologies, this document aims to elucidate the nuanced effects of structural modifications on pharmacological activity and to empower researchers in their quest for more selective and potent drug candidates.

The Arylcyclohexylamine Scaffold: A Gateway to Modulating CNS Activity

The 1-phenylcyclohexylamine core structure is the foundation for a diverse class of psychoactive compounds, most famously represented by phencyclidine (PCP).[1] These molecules are renowned for their complex pharmacology, primarily functioning as non-competitive antagonists at the NMDA receptor.[1][2][3] This mechanism of action is responsible for their characteristic dissociative anesthetic effects.[2][4][5][6][7] However, the therapeutic potential of this class of compounds has been historically limited by their psychotomimetic side effects and abuse potential.

Modern medicinal chemistry has revealed that subtle alterations to the arylcyclohexylamine framework can dramatically shift a compound's affinity and efficacy at various central nervous system targets, including the dopamine transporter and sigma receptors.[1][8] This pharmacological promiscuity presents both a challenge and an opportunity. A thorough understanding of the SAR is therefore critical to systematically designing new analogs with improved target selectivity and a more favorable therapeutic window.

Comparative Efficacy at Key Neurological Targets

The pharmacological profile of 1-phenylcyclohexylamine derivatives is largely defined by their binding affinities at three primary targets: the NMDA receptor (specifically the PCP binding site within the ion channel), the dopamine transporter, and sigma receptors (σ1 and σ2). The interplay of activities at these sites dictates the overall physiological effect of a given compound, from dissociative anesthesia to stimulant or neuroprotective actions.

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of a selection of 1-phenylcyclohexylamine analogs, providing a quantitative comparison of their potency and selectivity. This data is crucial for understanding how structural modifications to the parent compound, 1-phenylcyclohexylamine (PCA), influence its interaction with these key neurological targets.

CompoundModification from PCATargetKi (nM)IC50 (nM)
1-Phenylcyclohexylamine (PCA) -NMDA (PCP Site)130-
DAT-1,800
Sigma-13,300-
Phencyclidine (PCP) N-piperidineNMDA (PCP Site)5.7-
DAT-134
Sigma-1210-
3-MeO-PCP 3-methoxy on phenyl, N-piperidineNMDA (PCP Site)20-
DAT-2,700
Sigma-12,000-
4-MeO-PCP 4-methoxy on phenyl, N-piperidineNMDA (PCP Site)1,400-
DAT-6,000
Sigma-11,600-
3-HO-PCP 3-hydroxy on phenyl, N-piperidineNMDA (PCP Site)30-
DAT-2,600
Sigma-14.1-
Ketamine 2-chloro on phenyl, N-methyl, 2-oxoNMDA (PCP Site)-300
DAT>10,000-
Sigma-14,400-
Tenocyclidine (TCP) Thienyl instead of phenyl, N-piperidineNMDA (PCP Site)2.1-
DAT-130
Sigma-12,000-

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint

The data presented above reveals key SAR trends for the 1-phenylcyclohexylamine class of compounds:

  • N-Substitution: The nature of the substituent on the amine is a critical determinant of activity. Replacing the primary amine of PCA with a piperidine ring to form PCP dramatically increases potency at the NMDA receptor.[9] In general, N-alkyl substitutions can alter potency but not necessarily efficacy.[9]

  • Aromatic Ring Substitution: Modifications to the phenyl ring have a profound impact on receptor affinity and selectivity.

    • A methoxy group at the 3-position (3-MeO-PCP) maintains high NMDA receptor affinity, whereas moving it to the 4-position (4-MeO-PCP) significantly reduces potency.[2]

    • A hydroxyl group at the 3-position (3-HO-PCP) retains potent NMDA receptor activity while dramatically increasing affinity for the sigma-1 receptor.

    • Increasing the electron density of the aromatic ring tends to retain PCP-like activity, while a significant reduction in electron density can lead to a loss of activity.[9]

  • Cyclohexyl Ring Modifications: Alterations to the cyclohexyl ring can also modulate activity. For instance, methylation of the cyclohexyl ring trans to the phenyl group has been shown to result in a greater separation of motor toxicity and anticonvulsant effects.[10]

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with a thienyl group, as seen in tenocyclidine (TCP), can enhance NMDA receptor binding affinity.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key in vitro assays are provided below. The choice of these assays is dictated by the primary mechanisms of action of arylcyclohexylamines.

Synthesis of 1-Phenylcyclohexylamine Analogs

The synthesis of 1-phenylcyclohexylamine and its derivatives can be achieved through several established routes. A common method involves the reaction of a Grignard reagent with a cyclohexanone precursor, followed by amination. For N-substituted analogs, reductive amination or alkylation of the primary amine can be employed.

Below is a generalized workflow for the synthesis of PCP from 1-piperidinocyclohexanecarbonitrile.

A 1-Piperidinocyclohexanecarbonitrile C Grignard Reaction A->C B Phenylmagnesium Bromide (Grignard Reagent) B->C D Intermediate Complex C->D Reaction in ether E Acidic Workup D->E F Phencyclidine (PCP) E->F Hydrolysis

Caption: Synthetic workflow for Phencyclidine (PCP).

NMDA Receptor Binding Assay

This assay quantifies the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel. It typically employs a radiolabeled ligand, such as -MK-801, which is a potent and specific channel blocker.[11]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in an ice-cold sucrose buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.

  • Wash the membranes multiple times by resuspension and centrifugation in a Tris-HCl buffer to remove endogenous ligands.

  • Binding Assay: In a 96-well plate, combine the prepared membranes, the radioligand ([³H]MK-801, typically at a concentration of 1-5 nM), and varying concentrations of the test compound.[12]

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known NMDA receptor channel blocker like unlabeled MK-801 or PCP (e.g., 10 µM).[12]

  • Incubate the plate at room temperature for 60-180 minutes to allow the binding to reach equilibrium.[12]

  • Filtration and Quantification: Terminate the assay by rapid filtration through glass fiber filters, which trap the membranes.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki values for the test compounds can then be determined by analyzing the competition binding curves using non-linear regression analysis.

A Prepare Rat Brain Membranes B Incubate Membranes with [³H]MK-801 and Test Compound A->B C Rapid Filtration through Glass Fiber Filters B->C D Wash Filters to Remove Unbound Radioligand C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate Ki) E->F

Caption: Workflow for NMDA Receptor Binding Assay.

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into synaptosomes, providing an IC50 value.[13][14]

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from fresh or frozen rat striatal tissue by homogenization in a sucrose buffer followed by differential centrifugation.

  • Uptake Assay: Pre-incubate the synaptosomes in a Krebs-Henseleit buffer containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) and varying concentrations of the test compound.

  • Initiate the uptake by adding a low concentration of [³H]dopamine.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Measurement: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Non-specific uptake is determined in the presence of a known potent DAT inhibitor like benztropine or nomifensine.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake.

Sigma Receptor Binding Assay

This assay determines the binding affinity of compounds for sigma-1 and sigma-2 receptors. [3H]-1,3-di(2-tolyl)guanidine ([3H]DTG) is a commonly used non-selective sigma receptor ligand.[15]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from a suitable tissue source, such as guinea pig brain or a cell line expressing the receptor of interest.

  • Binding Assay: Incubate the membranes with [³H]DTG and varying concentrations of the test compound.

  • To differentiate between sigma-1 and sigma-2 binding, a masking ligand can be used. For example, to measure binding to sigma-2 receptors, a high concentration of a selective sigma-1 ligand like (+)-pentazocine is included to block binding to sigma-1 sites.[16][17]

  • Non-specific binding is determined using a high concentration of a non-selective sigma ligand like haloperidol.

  • Filtration and Quantification: The assay is terminated by filtration, and the radioactivity is quantified as described for the NMDA receptor binding assay.

  • Data Analysis: Ki values are calculated from the competition binding data.

Conclusion and Future Directions

The 1-phenylcyclohexylamine scaffold has proven to be a remarkably versatile template for the development of CNS-active agents. The extensive structure-activity relationship data now available allows for a more rational approach to designing derivatives with tailored pharmacological profiles. By modulating substituents on the aromatic ring and the amine, it is possible to fine-tune the affinity and selectivity for the NMDA receptor, dopamine transporter, and sigma receptors.

Future research in this area will likely focus on leveraging this SAR knowledge to develop compounds with enhanced selectivity for specific receptor subtypes, potentially leading to novel therapeutics for a range of neurological and psychiatric disorders, including depression, neurodegenerative diseases, and chronic pain, while minimizing the undesirable side effects associated with the parent compounds. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore this fascinating and therapeutically relevant chemical space.

References

  • Thurkauf, A., De Costa, B., Yamaguchi, S., Mattson, M. V., Jacobson, A. E., Rice, K. C., & Rogawski, M. A. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs. Journal of Medicinal Chemistry, 33(5), 1452–1458. [Link]

  • Gicquel, T., Richeval, C., Mesli, V., & Namera, A. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • Gicquel, T., Richeval, C., Mesli, V., & Namera, A. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. [Link]

  • Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.20. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.
  • Eurofins. Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins Discovery. [Link]

  • Gicquel, T., Richeval, C., Mesli, V., & Namera, A. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed. [Link]

  • Thurkauf, A., De Costa, B., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs. Semantic Scholar. [Link]

  • Thurkauf, A., De Costa, B., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs. ACS Publications. [Link]

  • Erowid. (n.d.). Use of PCA (1-phenylcyclohexylamine) as a precursor. Erowid. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

  • Herling, S., & Solomon, R. E. (1986). Structure-activity relationship studies of phencyclidine derivatives in rats. PubMed. [Link]

  • Choi, S. R., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

  • Wikipedia. (n.d.). Arylcyclohexylamine. Wikipedia. [Link]

  • Sircar, R., et al. (1990). Distinctive structural requirement for the binding of uncompetitive blockers (phencyclidine-like drugs) to the NMDA receptor. PubMed. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Tricklebank, M. D., et al. (1988). In vivo labelling of the NMDA receptor channel complex by [3H]MK-801. PubMed. [Link]

  • Gicquel, T., et al. (2022). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Guilarte, T. R., & Hashemzadeh-Gargari, H. (2000). Inhibition of [3H]-MK-801 binding to the NMDA receptor channel in.... ResearchGate. [Link]

  • Loo, P. S., et al. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. PubMed. [Link]

  • Tajima, N., et al. (2016). Mechanism of NMDA receptor channel block by MK-801 and memantine. PubMed Central. [Link]

  • Wikipedia. (n.d.). Phencyclidine. Wikipedia. [Link]

  • SNS Courseware. (n.d.). Lecture Notes: Session 3 - Dissociative Anesthetics and Introduction to Analgesics. SNS Courseware. [Link]

  • Slater, P., et al. (1991). Autoradiographic Visualisation of [3H]DTG Binding to Sigma Receptors, [3H]TCP Binding Sites, and L-[3H]glutamate Binding to NMDA Receptors in Human Cerebellum. PubMed. [Link]

  • Zhu, J., et al. (2011). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. PMC. [Link]

  • McHenry County Substance Awareness Coalition. (2026). Dissociative. McHenry County Substance Awareness Coalition. [Link]

  • Pharmaguideline. (n.d.). Dissociative anesthetics: Ketamine hydrochloride. Pharmaguideline. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Wikipedia. (n.d.). Dissociative. Wikipedia. [Link]

  • Slideshare. (n.d.). Dissociative Anaesthetics. Slideshare. [Link]

  • Nuclear Medicine Studies. (2020). Dopamine Transporter Studies (DaTscans). Nuclear Medicine Studies. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-Butylcyclohexan-1-amine

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. For drug development professionals and laboratory scientists, the pro...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the bench. For drug development professionals and laboratory scientists, the proper disposal of compounds like 4-Butylcyclohexan-1-amine is not merely a regulatory hurdle but a critical component of responsible research. This guide provides a procedural framework grounded in established safety protocols to manage the waste stream of this aliphatic amine, ensuring the protection of personnel and the environment.

Part 1: Hazard Assessment and Immediate Safety

Before any disposal protocol is initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. 4-Butylcyclohexan-1-amine, as a substituted cyclohexylamine, shares properties with its parent compound, which is classified as corrosive, flammable, and toxic.[1][2] All handling and disposal operations must be conducted within a certified chemical fume hood.[3]

Table 1: Hazard Profile of Cyclohexylamines

Hazard Classification Category GHS Hazard Statement Signal Word
Flammable Liquid Category 3 H226: Flammable liquid and vapor Warning
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage[4][5] Danger
Acute Dermal Toxicity Category 3 H311: Toxic in contact with skin Danger
Acute Oral Toxicity Category 4 H302: Harmful if swallowed Warning

| Aquatic Hazard | Acute/Chronic | H402/H412: Harmful to aquatic life with long lasting effects[6] | - |

Personnel handling waste containing 4-Butylcyclohexan-1-amine must wear appropriate Personal Protective Equipment (PPE) at all times.[7]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Gloves Butyl rubber or other resistant material.[1] Prevents skin contact with the corrosive and toxic liquid.
Eye Protection Chemical safety goggles and a face shield.[7] Protects against splashes that can cause severe eye damage.
Lab Coat/Apron Chemically resistant lab coat or apron. Protects clothing and underlying skin from contamination.

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges.[1] | Required when handling outside of a fume hood or in case of a spill. |

Part 2: Pre-Disposal Operations: Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule of hazardous waste management is segregation to prevent dangerous reactions.[7][8]

Step 1: Waste Identification and Segregation

Immediately classify any material (e.g., unused reagent, reaction mixtures, contaminated solvents, PPE) containing 4-Butylcyclohexan-1-amine as hazardous waste.[3]

  • Do Not Mix: Keep this amine waste stream separate from all other chemical waste, especially:

    • Acids and Oxidizing Agents: Mixing amines with acids or strong oxidizers can cause a violent, exothermic reaction.[7][9]

    • Halogenated Solvents: Keeping amine waste separate from halogenated solvent waste can simplify the final disposal process and may reduce costs.[3]

  • Separate Solids and Liquids: Contaminated solid waste (gloves, paper towels, silica gel) should be collected separately from liquid waste.[10]

Step 2: Containerization

The selection of an appropriate waste container is crucial for safe storage.[11]

  • Container Material: Use high-density polyethylene (HDPE) or other chemically compatible plastic containers.[3] Do not use metal containers, as corrosive amines can degrade them over time.[8][12] Hydrofluoric acid, if present in any related process, must never be stored in glass.[12]

  • Container Integrity: Ensure the container is in good condition, free of cracks, and has a secure, leak-proof lid.[3][11]

  • Headspace: For liquid waste, fill the container to no more than 90% capacity to allow for vapor expansion.[10][12]

Step 3: Labeling and Storage

All waste containers must be meticulously labeled from the moment the first drop of waste is added.

  • Label Contents: The label must clearly state the words "Hazardous Waste" and list all chemical constituents by name and approximate percentage.[11][13] For example: "Hazardous Waste: 4-Butylcyclohexan-1-amine (~5%), Methanol (95%)".

  • Satellite Accumulation Area (SAA): Store the labeled container in a designated SAA within the laboratory.[13] This area should be under the direct control of laboratory personnel, away from general traffic, and ideally within a ventilated cabinet or secondary containment.[10]

Part 3: Disposal Workflow

The final disposal of 4-Butylcyclohexan-1-amine should always be handled by a licensed professional waste disposal service.[7][14] These services typically use high-temperature incineration to ensure complete destruction of the hazardous material.[1][10] The following diagram outlines the decision-making process for managing different waste forms.

G cluster_0 Waste Generation & Identification cluster_1 Waste Categorization cluster_2 Containment & Labeling Protocol cluster_3 Final Disposal Route start Waste Generation (4-Butylcyclohexan-1-amine) waste_type Identify Waste Form start->waste_type pure Pure Reagent or Concentrated Solution waste_type->pure  Liquid   dilute Dilute Aqueous Solution waste_type->dilute Aqueous solid Contaminated Solids (PPE, Glassware, Spill Media) waste_type->solid   Solid    container_pure 1. Transfer to compatible (HDPE)    waste container. 2. Label as 'Hazardous Waste'    with full chemical names. 3. Store in SAA. pure->container_pure container_dilute 1. Transfer to compatible (HDPE)    aqueous waste container. 2. Label as 'Hazardous Waste'    with all components. 3. Store in SAA. dilute->container_dilute container_solid 1. Place in a designated, lined    solid waste container. 2. Label as 'Hazardous Solid Waste'. 3. Seal container when full. solid->container_solid disposal Arrange Pickup by Licensed Hazardous Waste Contractor container_pure->disposal container_dilute->disposal container_solid->disposal caption Disposal Decision Workflow for 4-Butylcyclohexan-1-amine

Caption: Disposal Decision Workflow for 4-Butylcyclohexan-1-amine

Note on Drain Disposal: Under no circumstances should concentrated or pure 4-Butylcyclohexan-1-amine be disposed of down the drain.[7] While some institutional guidelines may permit drain disposal of very dilute, neutralized solutions of simple aliphatic amines, this should only be done with explicit, written approval from your institution's Environmental Health and Safety (EHS) department and in strict accordance with local wastewater regulations.[15] Unauthorized drain disposal can harm aquatic ecosystems and damage wastewater treatment infrastructure.[7]

Part 4: Managing Spills and Empty Containers

Spill Cleanup

In the event of a spill, evacuate the area and alert personnel.

  • Containment: Use an absorbent, inert material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for solids.[1]

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous aqueous waste.[1]

  • Reporting: Report the spill to your institution's EHS department.

Empty Container Disposal

Empty containers that held 4-Butylcyclohexan-1-amine must still be treated as hazardous waste.

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[16]

  • Collect Rinsate: The first rinse, and often all subsequent rinses, must be collected as hazardous liquid waste.[3][17]

  • Deface Label: After rinsing, completely remove or deface the original product label.[16]

  • Final Disposal: Dispose of the rinsed container according to your institution's specific guidelines for chemically decontaminated glassware or plastic.[16]

By adhering to this comprehensive disposal protocol, researchers can ensure that their work is conducted not only at the forefront of science but also with the utmost respect for safety and environmental integrity.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • United States Department of Agriculture (USDA). (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Chemtreon Supply Corporation. (2015, June 11). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine. Retrieved from [Link]

  • United States Department of Agriculture, Agricultural Research Service. (2016, August 12). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Cannon Instrument Company. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Yin, J., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Fisher Scientific. (2022, February 22). Cyclohexylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 4-tert-butyl-N-methylcyclohexan-1-amine. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

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